molecular formula CH3F B1595808 Fluoromethane-d3 CAS No. 558-21-4

Fluoromethane-d3

Cat. No.: B1595808
CAS No.: 558-21-4
M. Wt: 37.051 g/mol
InChI Key: NBVXSUQYWXRMNV-FIBGUPNXSA-N
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Description

Fluoromethane-d3 is a useful research compound. Its molecular formula is CH3F and its molecular weight is 37.051 g/mol. The purity is usually 95%.
The exact mass of the compound Fluoromethane-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fluoromethane-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluoromethane-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trideuterio(fluoro)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3F/c1-2/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVXSUQYWXRMNV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204378
Record name Fluoromethane-d3
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Molecular Weight

37.051 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

558-21-4
Record name Fluoromethane-d3
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Record name Fluoromethane-d3
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Record name Fluoromethane-d3
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Foundational & Exploratory

physical and chemical properties of Fluoromethane-d3

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Fluoromethane-d3 (CD3F) in Pharmaceutical Research

Executive Summary & Scientific Significance

Fluoromethane-d3 (CD3F) , the fully deuterated isotopologue of methyl fluoride, serves as a critical probe in physical organic chemistry and a strategic building block in modern drug design. Its primary utility lies in the Kinetic Isotope Effect (KIE) , where the substitution of protium (


H) with deuterium (

H) significantly alters the vibrational frequency of C-H/C-D bonds without changing the steric or electronic character of the molecule.

In pharmaceutical contexts, CD3F is not merely a reagent but a model system for the "Deuterium Switch" strategy—a method used to improve the metabolic stability of drugs by retarding cytochrome P450-mediated oxidative dehalogenation. This guide provides a rigorous technical analysis of its properties, synthesis, and application in mechanistic studies.

Physicochemical Profile

The substitution of three hydrogen atoms with deuterium increases the molecular weight and alters vibrational modes, leading to subtle but measurable changes in physical constants.

Table 1: Comparative Properties of Fluoromethane (CH3F) vs. Fluoromethane-d3 (CD3F)

PropertyFluoromethane (CH

F)
Fluoromethane-d3 (CD

F)
Impact of Deuteration
CAS Number 593-53-3558-21-4 Unique Identifier
Molecular Weight 34.03 g/mol 37.05 g/mol +8.8% Mass Increase
Boiling Point -78.4 °C-77.9 °C Inverse Isotope Effect (Slightly Higher)
Melting Point -141.8 °C-141.8 °C Negligible Shift
C-X Bond Length 1.09 Å (C-H)1.09 Å (C-D) Identical (Born-Oppenheimer Approx.)
Dipole Moment 1.85 D1.86 D Minimal Electronic Perturbation
Zero Point Energy HigherLower C-D bond is thermodynamically more stable

Chemical Properties & Reactivity

The Kinetic Isotope Effect (KIE)

The defining chemical feature of CD3F is its resistance to bond cleavage compared to CH3F. This is quantified by the primary Kinetic Isotope Effect (


).
  • Mechanism: The C-D bond has a lower Zero Point Energy (ZPE) than the C-H bond. Consequently, the activation energy (

    
    ) required to reach the transition state for bond cleavage is higher for C-D.
    
  • Experimental Data: In gas-phase reactions with chlorine atoms (a model for radical oxidative metabolism), the rate constant ratio is:

    
    
    This high magnitude indicates that C-H/C-D bond breaking is the Rate-Determining Step (RDS) .
    
Metabolic Stability

In drug development, the methyl fluoride moiety is susceptible to oxidative defluorination by Cytochrome P450 enzymes. The mechanism involves hydrogen abstraction followed by fluoride elimination.

  • CH3F Pathway: Rapid H-abstraction

    
     Unstable intermediate 
    
    
    
    Release of toxic Formaldehyde + Fluoride.
  • CD3F Pathway: Slow D-abstraction (due to KIE)

    
     Increased metabolic half-life (
    
    
    
    ).

Spectroscopic Characterization

Accurate identification of CD3F relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, distinguishing it from non-deuterated impurities.

F NMR Spectroscopy

The


F nucleus is highly sensitive to its isotopic environment.[1][2]
  • Chemical Shift:

    
     -271.9 ppm (relative to CFCl
    
    
    
    ).
  • Isotope Shift: CD3F exhibits an upfield isotopic shift of approximately +1.55 ppm relative to CH3F.[3]

  • Coupling Pattern:

    • CH3F: Quartet (

      
       Hz) due to coupling with 3 spin-1/2 protons.
      
    • CD3F: Septet (

      
       Hz) due to coupling with 3 spin-1 deuterons (Multiplicity = 
      
      
      
      ).
Infrared (IR) Spectroscopy

The mass increase of deuterium lowers the vibrational frequency of the C-X stretch.

  • C-H Stretch (CH3F): ~2950 cm

    
    
    
  • C-D Stretch (CD3F): ~2100–2250 cm

    
    
    
    • Calculation:

      
      .
      

Experimental Protocols

Protocol A: Synthesis of Fluoromethane-d3 (Gas Generation)

Note: This reaction utilizes a classic Halex (Halogen Exchange) mechanism.

Reagents:

  • Iodomethane-d3 (CD

    
    I, >99.5 atom % D)
    
  • Silver Fluoride (AgF) or Mercury(II) Fluoride (HgF

    
    )
    
  • Solvent: High-boiling inert solvent (e.g., Diglyme) or neat solid-phase reaction.

Workflow:

  • Setup: Connect a reaction flask to a vacuum line equipped with a cryogenic trap (liquid nitrogen, -196 °C).

  • Loading: Place anhydrous AgF (2.0 eq) in the flask under inert atmosphere (N

    
     or Ar).
    
  • Addition: Introduce CD

    
    I (1.0 eq) via septum. If using solvent, inject solvent first.
    
  • Reaction: Heat the mixture gently to 40–50 °C. The volatile CD

    
    F product (bp -78 °C) will evolve immediately.
    
  • Collection: The evolving gas is passed through a drying tube (CaCl

    
    ) and condensed in the liquid nitrogen trap.
    
  • Purification: Perform bulb-to-bulb distillation to remove trace CD

    
    I.
    
Protocol B: Handling & Storage
  • State: CD3F is a flammable gas at room temperature.[4]

  • Storage: Store in carbon-steel lecture bottles or Monel cylinders.

  • Safety: Use in a well-ventilated fume hood. High concentrations can displace oxygen.

Visualizations

Figure 1: Synthesis and Metabolic Pathway Logic

CD3F_Workflow cluster_comparison Metabolic Fate Comparison Precursor Iodomethane-d3 (CD3I) Product Fluoromethane-d3 (CD3F Gas) Precursor->Product Halex Reaction (Nucleophilic Subst.) Reagent AgF / HgF2 (Fluorinating Agent) Reagent->Product Metabolism_D CD3F Metabolism (Slowed by KIE) Product->Metabolism_D In Vivo (CYP450) Metabolism_H CH3F Metabolism (Rapid Oxidation) Toxic Toxic Metabolites (Formaldehyde + F-) Metabolism_H->Toxic k_H (Fast) Stable Enhanced Stability (Prolonged t1/2) Metabolism_D->Stable k_D (Slow) KIE ~ 7.0

Caption: Synthesis of CD3F via Halogen Exchange and its subsequent metabolic divergence compared to CH3F, illustrating the Kinetic Isotope Effect.

References

  • Sigma-Aldrich. Fluoromethane-d3 Product Specification & Properties (CAS 558-21-4).

  • Shao, K. (2017).[5] Kinetic Study of the Reactions of Chlorine Atoms with Fluoromethane and Fluoromethane-d3 in the Gas Phase. University of North Texas.

  • CDN Isotopes. Fluoromethane-d3 Safety Data Sheet (SDS) and Physical Data.

  • PubChem. Fluoromethane-d3 Compound Summary (CID 136358).[6] National Library of Medicine.

  • Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects: Principles and Applications. Chemical Reviews.

Sources

synthesis of deuterated fluoromethane

Technical Guide: Synthesis of Deuterated Fluoromethane ( )

Part 1: Strategic Rationale & Chemical Logic

The Deuterium Advantage in Fluoromethylation

In drug discovery, the fluoromethyl group (


)

Replacing hydrogen with deuterium (


Primary Deuterium Kinetic Isotope Effect (DKIE)
  • Result: The rate of C-D bond cleavage during metabolism is significantly retarded (

    
    ).
    
  • Outcome: Extended half-life (

    
    ) and reduced formation of toxic defluorinated metabolites.
    
Synthesis Strategy: Reactive Distillation

The synthesis of

Fluoromethane-d3 is a gas at room temperature

Therefore, the optimal protocol utilizes Reactive Distillation . By selecting a high-boiling solvent and a solid fluoride source, the reaction is driven to completion by the immediate removal of the volatile product (

Part 2: Experimental Workflow & Apparatus

The Reaction Pathway

The most robust laboratory-scale synthesis involves the nucleophilic substitution (Halex reaction) of Iodomethane-d3 (


)

Reaction:

  • Precursor: Iodomethane-d3 (

    
    , CAS 865-50-9).[1] High reactivity, good leaving group.
    
  • Fluoride Source: Silver Fluoride (

    
    ).
    
    • Why AgF? Unlike alkali fluorides (KF, CsF), AgF has significant solubility in organic solvents and the formation of the insoluble AgI precipitate provides a strong thermodynamic driving force (lattice energy) to push the reaction forward.

  • Solvent: Tetraglyme (bp 275°C) or Sulfolane .

    • Why? Extremely high boiling points ensure that only

      
       enters the vapor phase, acting as a "liquid gatekeeper."
      
Workflow Visualization

The following diagram illustrates the "Self-Validating" closed-loop synthesis system.

CD3F_Synthesiscluster_safetySafety InterlocksPrecursorsPrecursors(CD3I + AgF)ReactorReactor (Tetraglyme)Temp: 50-70°CStirring: High ShearPrecursors->ReactorInjectionCondenserReflux Condenser(-10°C)Retains CD3I vaporReactor->CondenserCrude Vapor(CD3F + trace CD3I)Condenser->ReactorReflux (CD3I returns)DryingIn-Line Drying Tube(CaCl2 / P2O5)Condenser->DryingPurified CD3F GasCryoTrapCryogenic Trap(Liq. N2, -196°C)Solidifies CD3FDrying->CryoTrapAnhydrous GasStorageStorage Cylinder(Passivated Steel)CryoTrap->StorageVacuum Transfer

Figure 1: Reactive distillation workflow for the isolation of high-purity CD3F gas.

Part 3: Detailed Synthesis Protocol

Safety Warning: Fluoromethane is a flammable gas. Silver salts are toxic. This procedure must be performed in a properly vented fume hood with a blast shield. All glassware must be vacuum-rated.

Materials
  • Reagents: Iodomethane-d3 (

    
     D), Silver Fluoride (
    
    
    , anhydrous, stored in dark).
  • Solvent: Tetraglyme (dried over molecular sieves).

  • Apparatus: 3-neck round bottom flask, reflux condenser, drying tube (

    
    ), vacuum line with cold finger trap (liquid 
    
    
    ), gas storage cylinder (Monel or Stainless Steel).
Step-by-Step Procedure
  • System Preparation (Dehydration):

    • Assemble the glassware train: Flask

      
       Reflux Condenser 
      
      
      Drying Tube
      
      
      Cold Trap.
    • Flame-dry the entire system under high vacuum (

      
       mbar) to remove adsorbed moisture. Moisture will hydrolyze 
      
      
      to
      
      
      , killing the reaction.
  • Reagent Loading:

    • Under a flow of dry Argon or Nitrogen, load Silver Fluoride (1.2 equiv) into the flask containing Tetraglyme (approx. 5 mL per gram of AgF).

    • Note: AgF is photosensitive. Wrap the flask in aluminum foil.

  • Precursor Addition:

    • Cool the reactor to 0°C.

    • Add Iodomethane-d3 (1.0 equiv) via syringe through a septum.

    • Critical Control: Ensure the reflux condenser is circulating coolant at -10°C to -20°C. This temperature is cold enough to condense unreacted

      
       (bp 42°C) but allows 
      
      
      (bp -78°C) to pass through.
  • Reactive Distillation:

    • Slowly warm the reaction flask to 50–70°C .

    • Stir vigorously. The solution will darken as yellow

      
       precipitates.
      
    • The

      
       gas will evolve, pass through the reflux condenser (stripping out solvent/precursor), pass through the drying tube, and solidify immediately in the liquid nitrogen trap.
      
  • Collection & Transfer:

    • Continue heating until gas evolution ceases (typically 1–2 hours).

    • Isolate the cold trap.

    • Connect the trap to a pre-weighed, evacuated gas cylinder cooled with liquid nitrogen.

    • Allow the trap to warm to room temperature, expanding the

      
       into the storage cylinder (Cryogenic Pumping).
      
Data Tables: Physical Properties
PropertyIodomethane-d3 (

)
Fluoromethane-d3 (

)
State (RT) LiquidGas
Boiling Point 42.4°C-78.4°C
Molecular Weight 144.96 g/mol 37.05 g/mol
Role Electrophilic PrecursorTarget / Methylating Agent
Hazards Toxic, CarcinogenFlammable, Asphyxiant

Part 4: Characterization & Validation

To ensure the "Trustworthiness" of the synthesized reagent, the following analytical signatures must be verified.

NMR Spectroscopy

Collect a gas-phase sample or dissolve a small aliquot in

  • 
     NMR: 
    
    • Signal: A distinct multiplet (septet) due to coupling with three Deuterium nuclei (

      
      ).
      
    • Coupling Constant (

      
      ):  Approx. 46–48 Hz. (Note: The H-F coupling in 
      
      
      is ~46 Hz; D-F coupling scales by the gyromagnetic ratio
      
      
      , so expect
      
      
      Hz in the spectrum, appearing as a septet).
    • Correction: The

      
       is large (~160 Hz). The 
      
      
      is ~46 Hz. The
      
      
      will be
      
      
      Hz.
    • Appearance: Septet (1:3:6:7:6:3:1 intensity ratio).

  • 
     NMR: 
    
    • Signal: Silent (No signal). Any peak at

      
       ppm indicates incomplete deuteration (
      
      
      ).
Mass Spectrometry (GC-MS)
  • Parent Ion (

    
    ):  m/z 37 (Standard 
    
    
    is 34).
  • Fragmentation: Loss of F (m/z 18,

    
    ).
    

Part 5: Applications in Drug Discovery[2]

The synthesized

electrophilic building block
Electrophilic Fluoromethylation

In the presence of strong Lewis acids (e.g.,



Metabolic Stability Logic

The following diagram explains the decision-making process for deploying

Metabolic_LogicLeadLead Compound(Contains -CH2F)ScreenMicrosomal Stability Assay(Liver S9 Fraction)Lead->ScreenResultHigh Clearance detected?Screen->ResultResult->LeadNo (Stable)Path_HMetabolic Soft Spot:Oxidative Defluorination(-HF elimination)Result->Path_HYesStrategyApply Deuterium SwitchSynthesize -CD2F AnalogPath_H->StrategyOutcomeDKIE Effect:C-D Bond strongerMetabolism SlowedStrategy->Outcome

Figure 2: Decision logic for applying deuterated fluoromethyl groups to improve metabolic stability.

References

  • Swarts, F. (Original Halex concepts). Bull. Acad. Roy. Belg.1898, 35, 375.
  • Smart, B. E. "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 2001 , 109, 3-11. Link

  • Gant, T. G. "Deuterium in Drug Discovery and Development." Journal of Medicinal Chemistry, 2014 , 57(9), 3595–3611. Link

  • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008 , 37, 308-319. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136358, Fluoromethane-d3." PubChem, 2024 . Link

  • Furuya, T., Kamlet, A. S., & Ritter, T. "Catalysis for Fluorination and Trifluoromethylation." Nature, 2011 , 473, 470–477. Link (Context for modern nucleophilic fluorination).

Fluoromethane-d3 CAS number and identifiers

Technical Monograph: Fluoromethane-d3 ( )

CAS Number: 558-21-4 | Formula:

Executive Summary

Fluoromethane-d3 (


Chemical Identity & Identifiers

The following table consolidates the verified identifiers for Fluoromethane-d3. Note the distinction between the labeled (deuterated) and unlabeled CAS numbers.

IdentifierValue
Chemical Name Fluoromethane-d3
Synonyms Methyl-d3 fluoride; Trideuterio(fluoro)methane; Perdeuteromethyl fluoride
CAS Number (Labeled) 558-21-4
CAS Number (Unlabeled) 593-53-3
Molecular Formula

Molecular Weight 37.05 g/mol
SMILES [2H]C([2H])([2H])F
InChI Key NBVXSUQYWXRMNV-FIBGUPNXSA-N

Physical & Chemical Properties

Fluoromethane-d3 is a gas at standard temperature and pressure. Its physical behavior closely mimics that of non-deuterated fluoromethane, though with slight isotopic shifts in density and boiling point due to the heavier deuterium atoms.

PropertyDataNote
Physical State GasColorless, odorless to faint ether-like odor.
Boiling Point -78.13 °C (195.02 K)Slightly higher than

due to isotopic mass.
Melting Point -141.8 °C (131.35 K)
Density ~0.316 g/cm³ (liquid at b.p.)
Vapor Pressure 44.2 atm at 21.1 °CHigh pressure; requires rated gas cylinders.
Solubility Soluble in alcohol, etherLimited solubility in water.
Flash Point Flammable GasExtreme Fire Hazard

Synthesis & Production Methodologies

The synthesis of Fluoromethane-d3 typically follows a nucleophilic substitution pathway (Halex reaction), prioritizing high isotopic purity (>99 atom % D).

Laboratory Scale Synthesis (Nucleophilic Substitution)

The most common laboratory route involves the fluorination of Iodomethane-d3 (

Protocol Logic:

  • Precursor Selection: Iodomethane-d3 (

    
    ) is selected for its high leaving group ability (Iodide) and commercial availability with high isotopic purity.
    
  • Fluorination: Silver Fluoride (AgF) or Tetrabutylammonium Fluoride (TBAF) is used. AgF is preferred in gas-phase or heterogeneous reactions to drive precipitation of AgI.

  • Purification: The product

    
     is a gas (b.p. -78°C), while the precursor 
    
    
    boils at 42°C. Cryogenic distillation is used to separate the product.

Step-by-Step Workflow:

  • Setup: A vacuum line equipped with a reaction flask containing AgF (anhydrous) and a cryogenic trap.

  • Addition:

    
     vapor is passed over the AgF bed or bubbled through a solution of TBAF in a high-boiling solvent (e.g., hexamethylphosphoramide).
    
  • Reaction:

    
    
    
  • Collection: The evolved gas is passed through a trap at -40°C (to condense unreacted

    
    ) and collected in a receiver trap at -196°C (liquid 
    
    
    ).
Synthesis Workflow Diagram

SynthesisWorkflowPrecursorIodomethane-d3 (CD3I)(Liquid, b.p. 42°C)ReactionNucleophilic Substitution(Halex Reaction)Precursor->ReactionReagentSilver Fluoride (AgF)(Solid, Anhydrous)Reagent->ReactionSeparationCryogenic Distillation(Trap @ -40°C removes CD3I)Reaction->SeparationGas EvolutionProductFluoromethane-d3 (CD3F)(Gas, b.p. -78°C)Separation->ProductCondensation @ -196°C

Caption: Workflow for the synthesis of Fluoromethane-d3 via nucleophilic substitution, highlighting the critical cryogenic separation step.

Applications in Drug Discovery & Research[1][2]

Deuterium Kinetic Isotope Effect (DKIE)

The primary application of

  • Mechanism: Oxidative metabolism of methyl groups (e.g., by Cytochrome P450 enzymes) often involves a rate-determining step (RDS) of Hydrogen atom abstraction.

  • Impact: Replacing H with D increases the activation energy for this abstraction. If

    
     (typically 2-7 for primary effects), the metabolic half-life of the drug is extended.
    
  • Usage:

    
     is used to introduce the metabolically robust fluoromethyl-d3 moiety into drug scaffolds.
    
NMR Spectroscopy Standard

Fluorine-19 (

  • Reference Standard:

    
     provides a simplified signal (sextet due to coupling with 3 deuteriums, 
    
    
    ) distinct from protonated solvents.
  • Solvent Compatibility: Its gaseous nature limits it to being bubbled into solvents or used in sealed tubes as an external reference.

DKIE Mechanism Diagram

DKIE_MechanismDrug_CH3Drug-CH2-F(Standard)TS_HTransition State (C-H)Lower Activation EnergyDrug_CH3->TS_HFast AbstractionDrug_CD3Drug-CD2-F(Deuterated)TS_DTransition State (C-D)Higher Activation Energy(Stronger Bond)Drug_CD3->TS_DSlow Abstraction(DKIE)CYP450Cytochrome P450(Metabolic Enzyme)CYP450->TS_HCYP450->TS_DMetaboliteOxidized Metabolite(Clearance)TS_H->MetaboliteRapid ClearanceTS_D->MetaboliteExtended Half-Life

Caption: Schematic of the Deuterium Kinetic Isotope Effect (DKIE) showing how C-D bonds increase activation energy, slowing metabolism.

Handling, Safety, and Storage

Signal Word: DANGER

  • Hazard Statements:

    • H220: Extremely flammable gas.

    • H280: Contains gas under pressure; may explode if heated.

  • Storage Protocols:

    • Store in a cool, well-ventilated area away from direct sunlight.

    • Keep temperatures below 50°C (122°F).

    • Use explosion-proof equipment (grounding/bonding) during transfer.

  • Inhalation Risk: High concentrations can cause asphyxiation by displacing oxygen. Narcotic effects may occur.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136358, Fluoromethane-d3. Retrieved January 28, 2026. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2218-2244. [Link]

  • Gomez-Gallego, M., & Sierra, M. A. (2011).Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews, 111(8), 4857–4963. (Contextual grounding for DKIE mechanisms).

isotopic purity determination of Fluoromethane-d3

Technical Guide: Isotopic Purity Determination of Fluoromethane-d3 ( )

Executive Summary

Fluoromethane-d3 (


)

This guide details the analytical architecture for determining the isotopic purity of


Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)12

Part 1: Physicochemical Context & Sampling Strategy

The primary analytical challenge with

PropertyValueImplication for Analysis
State (STP) GasRequires gas-tight syringes or cryo-trapping.
Boiling Point -78.4°CRapid evaporation from standard solvents; requires sealed pressure tubes for NMR.
Molecular Weight 37.04 g/mol Low mass requires MS methods to scan below standard solvent cutoffs.
Sampling Protocol
  • For GC-MS: Direct gas sampling using a gas-tight syringe from the lecture bottle or headspace sampling from a cryo-cooled aliquot.

  • For NMR: The gas must be bubbled into a pre-cooled deuterated solvent (e.g.,

    
     or 
    
    
    ) and immediately sealed in a high-pressure NMR tube (J. Young valve tube) to prevent loss and isotopic fractionation.

Part 2: Primary Methodology – GC-MS Isotopologue Analysis

GC-MS is the gold standard for isotopic purity because it directly counts isotopologues based on mass-to-charge (

Experimental Setup
  • Inlet: Split/Splitless (Split ratio 50:1 to prevent detector saturation).

  • Column: Porous Layer Open Tubular (PLOT) column (e.g., Q-Bond or Alumina) is required to retain small volatiles like fluoromethane. Standard 5% phenyl columns will likely show no retention.

  • Carrier Gas: Helium at 1.0 mL/min.

  • MS Ionization: Electron Impact (EI) at 70 eV.

Mass Spectral Logic

The molecular ion (


  • 
     (d0): 
    
    
    34
  • 
     (d1): 
    
    
    35
  • 
     (d2): 
    
    
    36
  • 
     (d3): 
    
    
    37

Note: The presence of natural





Calculation of Isotopic Enrichment

To determine the Atom % D, we must deconvolute the contributions of lower isotopologues.[3][4]

Step 1: Integration. Integrate the peak areas for

Step 2: 

Correction.






Step 3: Enrichment Calculation.

Part 3: Orthogonal Methodology – NMR Spectroscopy

NMR provides structural certainty and detects protonated impurities (

Proton ( ) NMR: The "Negative Control"

Since




  • Target Signal: A doublet (due to H-F coupling) centered around

    
     4.1 ppm.
    
  • Coupling:

    
     Hz.
    
  • Quantification: Add an internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration to quantify the residual protonated species.

Fluorine ( ) NMR: The Isotope Shift

Fluorine is coupled to the carbon-attached nuclei.[5][6] The splitting pattern confirms the deuteration state.[2]

  • 
     (Reference):  Appears as a Quartet  (1:3:3:1) due to coupling with 3 equivalent protons (Spin 1/2). 
    
    
    Hz.
  • 
     (Target):  Appears as a Septet  (1:3:6:7:6:3:1) due to coupling with 3 equivalent deuterons (Spin 1).
    
  • Coupling Constant Scaling: Since

    
    , the coupling constant scales down:
    
    
    
  • Isotope Shift: The replacement of H with D causes an upfield shift (lower frequency) in the

    
     signal, typically 
    
    
    ppm per D atom.
Carbon ( ) NMR[7][8]
  • 
     Signal:  A septet of doublets (due to C-D and C-F coupling).
    
  • 
    :  Large coupling (
    
    
    Hz).

Part 4: The Integrated Analytical Workflow

This diagram outlines the decision process for validating

Gcluster_MSMethod A: GC-MScluster_NMRMethod B: NMRStartStart: CD3F Gas SampleSamplingSample Prep:1. Gas-tight Syringe (MS)2. Bubbled into CDCl3 (NMR)Start->SamplingGC_RunGC Separation(PLOT Column)Sampling->GC_RunH_NMR1H NMRDetect Residual ProtonsSampling->H_NMRF_NMR19F NMRConfirm Septet SplittingSampling->F_NMRMS_DetectMS Detection (EI)Scan m/z 30-40GC_Run->MS_DetectData_ProcessIsotopologue CalculationRatio m/z 37 / u03a3(34-38)MS_Detect->Data_ProcessDecisionIsotopic Purity > 99%?Data_Process->DecisionH_NMR->DecisionSilent SpectrumF_NMR->DecisionSeptet ConfirmedPassRelease for UseDecision->PassYesFailReject / RepurifyDecision->FailNo

Figure 1: Integrated analytical workflow for the isotopic purity determination of Fluoromethane-d3.

Part 5: Data Summary & Specifications

Parameter

(Reference)

(Target)
Method of Detection
Molecular Ion (m/z) 3437GC-MS (EI)

NMR Signal
Doublet (

4.1 ppm)
Silent (No signal)

NMR (500 MHz)

NMR Splitting
Quartet (

Hz)
Septet (

Hz)

NMR (470 MHz)

NMR Splitting
Quartet (

Hz)
Septet (

Hz)

NMR (125 MHz)
Troubleshooting Common Issues
  • Missing GC Peak: The compound is too volatile. Ensure the column oven starts at 30°C (or lower if cryo-cooling is available) and use a PLOT column.

  • Low MS Sensitivity: Check the mass cutoff. Many MS methods start scanning at

    
     50 to avoid air/solvent peaks. Set the scan range to 
    
    
    10–100.
  • NMR Tube Explosion:

    
     creates pressure. Use heavy-wall J. Young tubes and do not over-pressurize. Keep the sample chilled until analysis.
    

References

  • National Institute of Standards and Technology (NIST). (2023). Methyl fluoride (CH3F) Gas Chromatography Data. NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976).[7] Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756.[7] (Foundational text for J-coupling scaling).

  • ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS. Retrieved January 28, 2026, from [Link]

Definitive Guide: Gas-Phase ¹³C and ¹⁹F NMR Spectroscopy of Fluoromethane-d3 (CD₃F)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the nuclear magnetic resonance (NMR) spectral parameters of gaseous Fluoromethane-d3 (


). Unlike solution-state NMR, where solvent-solute interactions dominate relaxation and shielding, gas-phase NMR reveals intrinsic molecular properties, governed by intramolecular shielding tensors and collision-mediated relaxation.

This document details the theoretical prediction and experimental verification of


 and 

spectra, focusing on the distinct scalar couplings introduced by deuterium (

) substitution and the virial dependence of chemical shifts.

Theoretical Framework: The Physics of Gaseous CD₃F

The Spin System

Fluoromethane-d3 possesses a


 symmetry. The NMR active nuclei form a composite spin system defined by:
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     : 
    
    
    
    , 100% natural abundance.
  • 
     : 
    
    
    
    , 1.1% natural abundance.
  • 
     (D) : 
    
    
    
    , ~100% enrichment (in this context).

In the gas phase, the lack of viscosity-driven rotational correlation times (


) means relaxation is dominated by spin-rotation mechanisms rather than dipole-dipole interactions common in liquids.
Isotope Effects on Shielding (The Jameson Effect)

Substituting Hydrogen with Deuterium introduces a mass-dependent perturbation to the rovibrational averaging of the nuclear shielding tensor.

  • Primary Isotope Shift (

    
    ):  The C-D bond is shorter on average than the C-H bond due to the lower zero-point energy of the heavier isotope. This results in increased electron density around the carbon, causing an upfield (shielding) shift  in the 
    
    
    
    spectrum.
  • Secondary Isotope Shift: The

    
     signal also experiences an upfield shift due to the remote deuterium substitution, typically additive per deuterium atom.
    
Gyromagnetic Scaling of Scalar Couplings

To predict the spectral splitting of


 from known 

parameters, we apply gyromagnetic scaling laws. The coupling constant

is proportional to the product of the gyromagnetic ratios (

) of the coupled nuclei.


Given that


 and 

, the ratio is

(or roughly

).

Spectral Analysis and Prediction

The ¹⁹F Spectrum (470.5 MHz at 11.7 T)

The fluorine nucleus is coupled to three equivalent deuterium atoms (


) and, in the 

satellites, to one carbon atom.
  • Multiplicity: The coupling to three spin-1 nuclei follows the

    
     rule.
    
    • 
       lines (Septet).
      
    • Intensity ratio (Pascal's triangle for spin-1): 1:3:6:7:6:3:1 .[1]

  • Coupling Constant (

    
    ): 
    
    • 
       (gas) 
      
      
      
      .
    • 
      .
      
The ¹³C Spectrum (125.7 MHz at 11.7 T)

The carbon nucleus is directly coupled to one fluorine (


) and three deuteriums (

).
  • Primary Splitting: Large doublet from

    
    .
    
  • Fine Structure: Each limb of the doublet is split into a septet by the three deuteriums.

  • Result: Doublet of Septets (

    
    ).
    
  • Coupling Constants:

    • 
      : Remains invariant to isotopic substitution of H, approx 158 - 162 Hz  (density dependent).
      
    • 
      : Derived from 
      
      
      
      .
    • 
      .
      
Summary of Spectral Parameters

Note: Values are extrapolated to zero-pressure limit (


) based on standard gas-phase behavior.
ParameterNucleusValue (Approx)Multiplicity Pattern
Chemical Shift

-273.8 ppm*Septet (1:3:6:7:6:3:1)
Chemical Shift

73.4 ppm**Doublet of Septets
Coupling

160.0 Hz-
Coupling

22.9 Hz-
Coupling

7.1 Hz-

*Referenced to


. Includes isotope shift of approx -1.9 ppm vs 

. **Referenced to TMS. Includes isotope shift of approx -0.8 ppm vs

.

Visualization: Spin System & Workflow

Spin Coupling Network

The following diagram illustrates the scalar coupling network defining the multiplet structures.

Figure 1: Scalar coupling topology of


. Solid lines represent direct one-bond couplings; dashed lines represent two-bond geminal couplings.

Experimental Protocol: Gas-Phase Acquisition

Gas-phase NMR requires specialized handling to manage pressure, susceptibility, and referencing.

Sample Preparation (Vacuum Line Method)

Objective: Prepare a sealed NMR tube containing


 at 10-20 atm pressure to ensure sufficient sensitivity.
  • Manifold Setup: Connect a high-vacuum glass manifold to a

    
     lecture bottle and a heavy-walled (pressure-rated) NMR tube (e.g., Wilmad 522-PP).
    
  • Dehydration: Flame-dry the manifold under vacuum (

    
     Torr) to remove adsorbed water.
    
  • Condensation:

    • Immerse the NMR tube in liquid nitrogen (77 K).

    • Introduce

      
       gas into the calibrated volume of the manifold.
      
    • Open the valve to the NMR tube, allowing the gas to condense into a solid at the bottom.

  • Reference Addition: Condense a trace amount of TMS vapor (Tetramethylsilane) for referencing.

  • Sealing: Flame-seal the NMR tube constriction while the sample remains frozen at 77 K.

  • Annealing: Allow the tube to warm slowly to room temperature behind a blast shield.

Acquisition Parameters
  • Relaxation Delay (

    
    ):  Gas phase 
    
    
    
    relaxation times are significantly shorter than in diamagnetic liquids (often ms to seconds range) due to efficient spin-rotation relaxation. Set
    
    
    .
  • Lock: Since no deuterated solvent is present, run the spectrometer in unlocked mode . The field drift is negligible for short gas-phase experiments on modern superconducting magnets.

  • Shimming: Shim on the FID of the

    
     signal itself (autoshim on the sample) or use a "ghost" shim map from a standard liquid sample, optimizing 
    
    
    
    and
    
    
    manually.
Data Processing Workflow

workflow cluster_prep Sample Prep cluster_acq Acquisition cluster_proc Processing Vac Vacuum Line Condensation Seal Flame Seal (Pressure Tube) Vac->Seal Insert Insert Probe (No Lock) Seal->Insert Pulse Excitation (90° Pulse) Insert->Pulse FID FID Acquisition Pulse->FID FFT Fourier Transform FID->FFT Phase Phase/Baseline Correction FFT->Phase Ref Referencing (TMS/CFCl3) Phase->Ref

Figure 2: End-to-end workflow for gas-phase NMR experimentation, from vacuum line condensation to spectral referencing.

Applications and Significance

Virial Coefficients and Intermolecular Forces

Gas-phase NMR is the gold standard for measuring the "isolated molecule" shielding (


). By measuring the chemical shift at varying pressures and extrapolating to zero density, researchers calculate the second virial coefficient of shielding (

), which quantifies how intermolecular collisions distort the electron cloud.
Testing Ab Initio Calculations

 serves as a benchmark for relativistic density functional theory (DFT) calculations. The heavy-atom effect of Fluorine combined with the vibrational corrections of Deuterium provides a stringent test for the accuracy of computational shielding tensors.

References

  • Jameson, C. J. (1996). "Gas Phase NMR Spectroscopy." Chemical Reviews, 91(7), 1375–1395.

  • Wasylishen, R. E. (2012). "Dipolar and Scalar Couplings in Gas Phase NMR." Encyclopedia of Magnetic Resonance.

  • Jackowski, K. (2004). "Gas-phase NMR measurements of chemical shifts and spin-spin coupling constants." Journal of Molecular Structure, 704, 259-262.

  • Hansen, P. E. (1988).[2] "Isotope Effects on Nuclear Shielding." Progress in Nuclear Magnetic Resonance Spectroscopy, 20(3), 207-243.

  • Wilmad-LabGlass . "NMR Tube Selection Guide for High Pressure Applications."

Sources

molecular weight and formula of CD3F

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Fluoromethane-d3 (


) 
Subject:  Physicochemical Characterization, Synthesis, and Applications in Deuterated Pharmacophore Engineering.[1][2][3]

Executive Summary

Fluoromethane-d3 (Methyl-d3 fluoride,


) is the deuterated isotopologue of fluoromethane.[1][2][3] In the context of pharmaceutical sciences, it represents a critical C1 building block and spectroscopic probe.[1] Its primary relevance lies in Deuterated Drug Discovery —specifically the "Deuterium Switch" strategy to enhance metabolic stability—and as a reference standard in 

F-NMR fragment-based screening
.[2][3]

This guide provides a rigorous breakdown of the molecular weight, formulaic derivation, and technical applications of


, distinguishing it from common nomenclature artifacts in immunology (e.g., CD3

).[1][2]

Physicochemical Specifications

The following data is calculated based on IUPAC Standard Atomic Weights (2021).

Molecular Formula & Weight[1][2][3][4]
ParameterValueTechnical Notes
Chemical Formula

Carbon (1), Deuterium (3), Fluorine (1)
Molecular Weight 37.05 g/mol Calculated vs. non-deuterated

(34.03 g/mol )
Mass Shift (

M)
+3.02 DaDue to 3

(

) substitution
Exact Mass 37.0407 DaFor High-Res Mass Spectrometry (HRMS)
Atomic Contribution Breakdown
IsotopeQtyAtomic Mass (Da)Total Mass Contribution

C
112.0000012.0000

H (D)
32.014106.0423

F
118.9984018.9984
Total 37.0407
Physical Properties
  • State at STP: Colorless Gas[1][2][3]

  • Boiling Point: -77.9 °C (Lit.)[1][2][3][4]

  • CAS Registry Number: 558-21-4[2][3][4][5][6]

  • Solubility: Soluble in alcohol, ether; typically handled as a gas or dissolved in organic solvents for reaction.[1][2]

Applications in Drug Development

The Deuterium Switch (Kinetic Isotope Effect)

The substitution of Hydrogen (


) with Deuterium (

) in methyl groups is a validated strategy to improve the pharmacokinetic (PK) profile of small molecule drugs.[1][2] The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond due to the lower zero-point energy of deuterium.[3]
  • Mechanism: Primary Kinetic Isotope Effect (KIE).[1][2]

  • Impact: Reduces the rate of metabolic clearance mediated by Cytochrome P450 (CYP450) enzymes, specifically oxidative demethylation.[1]

  • Relevance of

    
    :  While often used as a probe, 
    
    
    
    serves as a model for the stability of fluorinated methyl groups.[1] Precursors to
    
    
    (like
    
    
    or deuterated methanol) are used to install the
    
    
    motif in drugs like Deutetrabenazine .[1][2]
F-NMR Fragment Screening

In Fragment-Based Drug Discovery (FBDD),


F-NMR is a high-sensitivity screening tool.[2][3]
  • Advantage of

    
    :  Replacing protons with deuterium eliminates 
    
    
    
    J-coupling (scalar coupling).[1][2][3] This simplifies the NMR spectra, collapsing multiplets into singlets (or triplets dependent on
    
    
    coupling, which is smaller), thereby increasing signal-to-noise ratio and resolution when studying protein-ligand interactions.[1][2][3]

Experimental Protocols & Synthesis

Synthesis of Fluoromethane-d3

Reaction Principle: Nucleophilic fluorination of a deuterated methyl electrophile.[1][3]

Protocol:

  • Precursor Selection: Start with Methyl-d3 iodide (

    
    )  or Methyl-d3 triflate (
    
    
    
    )
    .[1][2][3]
  • Fluorination: React with an anhydrous fluoride source (e.g., Tetrabutylammonium fluoride, TBAF, or Silver Fluoride, AgF) in an aprotic solvent (Acetonitrile).[1][2]

  • Isolation: Due to the low boiling point (-78°C), the product

    
     is collected via cryogenic distillation into a liquid nitrogen-cooled trap.
    

Safety Note:


 is an odorless, flammable gas.[1][2] All synthesis must occur in a sealed vacuum line or high-pressure vessel.[1][2][3]
Visualization: The Kinetic Isotope Effect (KIE)

The following diagram illustrates how deuteration (using reagents like those related to


) blocks metabolic degradation.

KIE_Mechanism Drug_CH3 Drug-CH3 (Standard) CYP450 CYP450 Enzyme (Oxidative Attack) Drug_CH3->CYP450 Drug_CD3 Drug-CD3 (Deuterated) Drug_CD3->CYP450 Transition_H C-H Bond Cleavage (Fast Rate k_H) CYP450->Transition_H Easy Abstraction Transition_D C-D Bond Cleavage (Slow Rate k_D) CYP450->Transition_D High Energy Barrier Metabolite Demethylated Metabolite (Inactive/Toxic) Transition_H->Metabolite Rapid Clearance Stable_Drug Intact Drug (Prolonged Half-life) Transition_D->Stable_Drug Metabolic Resistance

Caption: Comparative metabolic pathway showing the Kinetic Isotope Effect (KIE) where C-D bonds resist CYP450 cleavage.[1][2][3]

Disambiguation: CD3F vs. CD3

In drug development literature, particularly regarding CAR-T Cell Therapy , the term "CD3F" often appears as an OCR (Optical Character Recognition) error or shorthand for CD3


 (CD3-zeta) , the intracellular signaling domain of the T-cell receptor.[1][2][3]
TermDomainCorrect NameMWFormula
CD3F ChemistryFluoromethane-d337.05 Da

CD3f / CD3z ImmunologyCD3-zeta (CD247)~16 kDa Protein Sequence

If your query pertains to CAR-T signaling domains, please refer to the sequence for UniProt P20963 (CD3Z_HUMAN).[2][3]

References

  • Sigma-Aldrich. Fluoromethane-d3 Product Specification & MSDS. Merck KGaA.[1][2] Link[2][3]

  • PubChem. Fluoromethane-d3 Compound Summary (CID 136358). National Library of Medicine.[1][2] Link[2][3]

  • Gant, T. G. (2014).[1][2] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link[2][3]

  • Cambridge Isotope Laboratories. Stable Isotopes in Drug Development and Metabolic Profiling. Link

Sources

Thermodynamic Architecture of Fluoromethane-d3 (CD₃F): Isotope Effects & Pharmacokinetic Implications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and physicochemical properties of Fluoromethane-d3 (CD₃F), focusing on isotope effects and their critical role in pharmaceutical stability and PET tracer development.

Executive Summary

Fluoromethane-d3 (CD₃F) is the deuterated isotopologue of fluoromethane (methyl fluoride). While chemically analogous to its proteo-counterpart (CH₃F), the substitution of protium with deuterium induces profound shifts in thermodynamic parameters—specifically Zero-Point Energy (ZPE) and vibrational entropy. These shifts result in the Kinetic Isotope Effect (KIE) , a phenomenon leveraged in drug development to enhance metabolic stability and in Positron Emission Tomography (PET) to prevent rapid defluorination of radiotracers.

This guide provides a rigorous analysis of CD₃F’s thermodynamic properties, experimental synthesis protocols, and its application as a stabilized synthon in radiopharmaceutical chemistry.

Fundamental Physicochemical Properties

The thermodynamic distinctiveness of CD₃F arises from the mass difference between deuterium (


H) and protium (

H). This doubles the mass of the hydrogen substituents, altering the reduced mass of the C-X oscillators without significantly changing the electronic potential energy surface (Born-Oppenheimer approximation).
Comparative Data Profile: CH₃F vs. CD₃F[1]
PropertyFluoromethane (CH₃F)Fluoromethane-d3 (CD₃F)Thermodynamic Driver
Molecular Weight 34.03 g/mol 37.05 g/mol Mass increase affects translational entropy.
Point Group


Symmetry is conserved.
Dipole Moment 1.85 D~1.86 DAnharmonic vibration averaging; C-D bond is effectively shorter.
C-X Bond Energy ~109 kcal/mol~111 kcal/molLower ZPE of C-D bond increases dissociation energy.
Vibrational ZPE HigherLower

; heavier mass lowers frequency.
Major IR Stretch ~2900-3000 cm⁻¹~2100-2250 cm⁻¹Significant redshift due to increased reduced mass.

Data Sources: NIST Computational Chemistry Comparison and Benchmark Database [1], PubChem [2].

Thermodynamic Mechanics: The Isotope Effect

Vibrational Zero-Point Energy (ZPE)

The primary thermodynamic variance lies in the vibrational energy levels. Modeled as a harmonic oscillator, the vibrational energy is given by:



Where frequency 

.[1] Because the reduced mass (

) of the C-D bond is approximately double that of C-H, the vibrational frequency (

) decreases by a factor of

.

Consequence: CD₃F has a lower Zero-Point Energy (ground state) than CH₃F. To break the C-D bond, the system must surmount a larger energy barrier to reach the transition state (which is less affected by isotopic substitution). This energy difference (


) is the thermodynamic root of the Kinetic Isotope Effect.
Vapor Pressure Isotope Effect (VPIE)

In condensed phases, CD₃F exhibits a Vapor Pressure Isotope Effect . Contrary to simple mass-based predictions, deuterated polar molecules often show inverse isotope effects (where


) or complex crossovers due to the interplay between:
  • Translation/Rotation: Heavier mass favors the liquid phase (Normal effect).

  • Intermolecular Forces: The shorter effective C-D bond length (due to lower anharmonicity) reduces the polarizability and intermolecular Van der Waals attraction, potentially favoring the gas phase (Inverse effect).

Application in Drug Development & PET

The thermodynamic stability of the C-D bond is exploited to engineer "heavy drugs" and radiotracers.

Metabolic Stability (The Deuterium Switch)

In pharmaceutical metabolism, Cytochrome P450 enzymes typically oxidize C-H bonds. Replacing C-H with C-D at metabolic "hotspots" significantly slows this rate-limiting step (


).
  • Mechanism: The carbon-deuterium bond requires more energy to reach the transition state for cleavage.

  • Result: Increased biological half-life (

    
    ) and reduced formation of toxic metabolites.
    
Preventing Defluorination in PET

In [¹⁸F]fluoromethane-based tracers (e.g., [¹⁸F]F-Choline), rapid oxidative defluorination releases free [¹⁸F]fluoride, which accumulates in the bone, obscuring imaging results.

  • Solution: Using [¹⁸F]fluoromethane-d2 or -d3.

  • Outcome: The stronger C-D bond resists oxidative cleavage, keeping the ¹⁸F label attached to the pharmacophore and improving image contrast.

Visualizing the Kinetic Isotope Effect

The following diagram illustrates the potential energy difference that confers stability to CD₃F.

KIE_Mechanism Reactant_H CH3F (Ground State) TS Transition State [C...H/D...F]‡ Reactant_H->TS Activation Energy (Ea_H) Reactant_D CD3F (Ground State) Reactant_D->TS Activation Energy (Ea_D) (Ea_D > Ea_H) Product Metabolites (Defluorinated) TS->Product Irreversible Oxidation

Caption: Potential Energy Surface comparing CH₃F and CD₃F. The lower ZPE of CD₃F results in a higher activation energy barrier (


) for bond cleavage.

Experimental Protocols

Protocol A: Synthesis of [¹⁸F]Fluoromethane-d3

This protocol describes the generation of the radioactive synthon used for labeling PET tracers. This is a gas-phase or solution-phase nucleophilic substitution.

Reagents:

  • Precursor: Deuterated Methyl Iodide (

    
    ) or Methyl Triflate (
    
    
    
    ).
  • Radioisotope: [¹⁸F]Fluoride (produced via cyclotron).

  • Phase Transfer Catalyst: Kryptofix 2.2.2 / Potassium Carbonate (

    
    ).
    

Workflow:

  • Activation: Trap [¹⁸F]F⁻ on a QMA anion exchange cartridge. Elute with

    
     solution into the reaction vessel.
    
  • Drying: Azeotropic drying with acetonitrile at 95°C (repeat 3x) to remove water (water inhibits nucleophilic fluorination).

  • Reaction:

    • Add precursor (

      
      ) in acetonitrile.
      
    • Heat sealed vessel to 100°C for 10 minutes.

    • Reaction:

      
      
      
  • Purification: Distill the gaseous [¹⁸F]CD₃F through a silica/Sep-Pak cartridge to remove unreacted [¹⁸F]F⁻ and solvent. Trap the gas in a cold solvent (e.g., DMF at -40°C) for subsequent alkylation reactions.

Protocol B: Thermodynamic Quality Control (GC-MS)

To verify isotopic purity (>99 atom % D) and chemical identity.

  • Instrument: Gas Chromatography coupled with Mass Spectrometry (GC-MS).

  • Column: Porous Layer Open Tubular (PLOT) column (e.g., Q-Bond).

  • Method:

    • Injector Temp: 200°C.

    • Oven Program: Isothermal 35°C (5 min)

      
       Ramp 20°C/min to 150°C.
      
  • Analysis:

    • Monitor m/z = 37 (CD₃F molecular ion).

    • Check for m/z = 34 (CH₃F contaminant) and m/z = 36 (CD₂HF contaminant).

    • Acceptance Criteria: CD₃F peak area > 99.5% of total fluoromethane signal.

Synthesis Workflow Diagram

Synthesis_Workflow Cyclotron Cyclotron Target (18O-H2O) Trapping QMA Cartridge (Trap 18F-) Cyclotron->Trapping [18F]F-(aq) Drying Azeotropic Drying (K2.2.2/K2CO3) Trapping->Drying Elution Reaction Nucleophilic Substitution (+ CD3-I, 100°C) Drying->Reaction Anhydrous [18F]F- Distillation Gas Distillation (Purification) Reaction->Distillation Gas Phase Transfer Final_Product [18F]CD3F (Trapped in solvent) Distillation->Final_Product Cryogenic Trap

Caption: Step-by-step radiosynthesis of [¹⁸F]Fluoromethane-d3 from cyclotron-produced fluoride.

References

  • NIST Computational Chemistry Comparison and Benchmark Database. Experimental data for CD3F (methylfluoride-d3). NIST Standard Reference Database Number 101. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136358, Fluoromethane-d3. [Link]

  • Lee, E., et al. (2011).[2][3] A Fluoride-Derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging.[2][3] Science. [Link]

  • FDA. PET Drug Applications — Content and Format for NDAs and ANDAs. [Link]

  • NIST WebBook. Methyl fluoride (CH3F) Gas Phase Thermochemistry. [Link]

Sources

Technical Guide: Historical & Modern Synthesis of Fluoromethane-d3 (CD₃F)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Deuterium "Magic Methyl"[1]

Fluoromethane-d3 (


) represents a critical intersection between fluorine chemistry and stable isotope labeling. In modern drug development, the "Magic Methyl" effect—where a single methyl group boosts potency and selectivity—is often enhanced by deuteration (

) to improve metabolic stability via the Kinetic Isotope Effect (KIE).

 serves two primary roles:
  • Spectroscopic Standard: A chemically distinct, robust reference for

    
     NMR and 
    
    
    
    NMR.
  • Synthetic Reagent: A source for electrophilic deuterofluoromethylation, introducing the bioisostere

    
     or 
    
    
    
    moieties into drug scaffolds.

This guide analyzes the evolution of


 synthesis, transitioning from classical halogen exchange to modern deoxyfluorination, providing self-validating protocols for laboratory production.

Physical & Chemical Profile[2][3][4][5][6][7]

Understanding the volatility of


 is paramount for synthesis. It is a gas at room temperature, requiring cryogenic handling.
PropertyFluoromethane (

)
Fluoromethane-d3 (

)
Significance
Molecular Weight 34.03 g/mol 37.05 g/mol Mass spectrometry confirmation.
Boiling Point -78.4 °C~ -79 °C (Est.)Requires dry ice/acetone condensers.
C-F Bond Energy 552 kJ/mol~555 kJ/molEnhanced stability due to D-substitution.
Dipole Moment 1.85 D1.86 DSlight variation affects solvation.
Spin Systems

coupling

coupling
Distinct NMR multiplet patterns (1:1:1 triplet for D).

Historical Synthesis: The Swarts Reaction (Era 1900s-1950s)

The foundational method for synthesizing alkyl fluorides is the Swarts Reaction , first described by Frédéric Swarts in 1892.[1][2][3] This method relies on the "Hard-Soft Acid-Base" principle (though defined much later), where a "soft" halide (Iodide) is exchanged for a "hard" fluoride using a heavy metal salt.

Mechanism & Logic

The reaction is driven by the lattice energy of the precipitating silver iodide (AgI).



  • Precursor: Methyl-d3 iodide (

    
    ) is readily available or synthesized from Methanol-d4 (
    
    
    
    ) + HI.
  • Driving Force: Formation of insoluble AgI (

    
    ).
    
Protocol 1: Classical Halogen Exchange

Warning: This reaction generates a gaseous product. All glassware must be pressure-rated or vented through a cold trap.

  • Setup: A 50 mL round-bottom flask equipped with a magnetic stir bar is connected to a reflux condenser (cooled to -10°C) and a downstream cryogenic trap (liquid

    
     or dry ice/acetone).
    
  • Reagents: Charge the flask with Silver Fluoride (AgF) (1.2 equiv, dried in vacuo).

  • Addition: Cool the flask to 0°C. Add Methyl-d3 iodide (

    
    )  (1.0 equiv) dropwise.
    
  • Reaction: Allow the mixture to warm to room temperature slowly. The reaction is exothermic.[4]

  • Collection: Gently heat the flask to 45°C. The volatile

    
     (bp -79°C) will distill off.
    
  • Purification: The gas is condensed in the cold trap. Co-distilled

    
     can be removed by passing the gas stream through a scrubber containing amines or silver nitrate solution before the final trap.
    

Modern Synthesis: Deoxyfluorination (Era 1970s-Present)

Modern medicinal chemistry prefers handling alcohols over alkyl halides due to availability. The development of DAST (Diethylaminosulfur trifluoride) revolutionized this approach, allowing direct conversion of Methanol-d4 (


) to 

.
Mechanism

The hydroxyl oxygen attacks the sulfur center of DAST, releasing HF. The fluoride ion then displaces the activated oxygen species via an


 mechanism.
Visualization: DAST Deoxyfluorination Pathway

DAST_Mechanism Methanol Methanol-d4 (CD3OD) Intermediate Alkoxysulfur Intermediate Methanol->Intermediate Nucleophilic Attack DAST DAST (Et2NSF3) DAST->Intermediate - HF Transition SN2 Transition State Intermediate->Transition Activation Product Fluoromethane-d3 (CD3F) Transition->Product Fluoride Displacement Byproduct SOF2 + Et2NH Transition->Byproduct

Caption: Conversion of Methanol-d4 to CD3F via activated alkoxysulfur intermediate using DAST.

Protocol 2: DAST-Mediated Synthesis

Safety Critical: DAST can decompose explosively at high temperatures. Maintain strictly anhydrous conditions.

  • Solvent System: Anhydrous Diglyme (high boiling point allows easy separation of product gas).

  • Assembly: 3-neck flask, addition funnel, gas outlet to cold trap (-196°C). System flushed with

    
    .
    
  • Cooling: Cool the DAST solution (1.1 equiv in Diglyme) to -78°C.

  • Addition: Add Methanol-d4 (

    
    )  (1.0 equiv) dropwise. The reaction is vigorous.
    
  • Controlled Warming: Allow the bath to warm to -20°C, then 0°C.

  • Evolution:

    
     gas evolves as the reaction proceeds. Sweep with a slow stream of Helium or Nitrogen into the collection trap.
    
  • Yield: Typically 70-85%.

Alternative Modern Route: Nucleophilic Substitution with TBAF

For labs avoiding DAST, Tetrabutylammonium Fluoride (TBAF) offers a milder route using sulfonate precursors.



  • Precursor: Methyl-d3 Tosylate (

    
    ) is a non-volatile solid/oil, easier to handle than 
    
    
    
    .
  • Reagent: Anhydrous TBAF (commercial "hydrated" TBAF must be dried or used with caution as water inhibits nucleophilicity).

  • Procedure:

    • Dissolve

      
       in dry THF.
      
    • Add TBAF (1 M in THF) at 0°C.

    • The volatile product

      
       is distilled immediately from the reaction mixture into a cold receiver.
      

Applications in Drug Development[1]

The Deuterium Kinetic Isotope Effect (DKIE)

Replacing C-H with C-D strengthens the bond (lower zero-point energy). In the context of the "Magic Methyl" effect:

  • Metabolic Shunt: If a methyl group is a site of rapid metabolic oxidation (by Cytochrome P450), fluorination blocks it. If fluorination is sterically undesirable, deuteration (

    
    ) slows the oxidation rate (
    
    
    
    ) without changing the steric profile.
  • 
     Hybrid:  The fluoromethyl-d2 or d3 group combines electronic modulation (F) with metabolic toughness (D).
    
NMR Standards

 is the "Gold Standard" for calibrating 

NMR in deuterated solvents because:
  • It has a defined chemical shift (

    
     ppm vs 
    
    
    
    , solvent dependent).
  • The deuterium coupling (

    
    ) provides an internal lock check.
    

Comparative Analysis of Methods

FeatureSwarts Reaction (

)
DAST DeoxyfluorinationTBAF Substitution
Precursor

(Volatile, Toxic)

(Cheap, Safe)

(Stable Solid)
Cost High (Silver salts)High (DAST reagent)Moderate
Scalability Low (Heterogeneous)Medium (Exotherm risk)High (Homogeneous)
Purity High (Distillation)High (Gas evolution)Moderate (Solvent traces)
Recommendation Best for small scale (<1g) Best for speed Best for safety

References

  • Swarts, F. (1892).[1] Sur l'acide fluoracétique. Bulletin de l'Académie Royale de Belgique, 24, 474.[1] 1[5][6][1]

  • Middleton, W. J. (1975). New fluorinating reagents.[7] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574–578. (Foundational DAST paper).

  • Hudlický, M. (1992). Chemistry of Organic Fluorine Compounds II. ACS Monograph 187. (Comprehensive review of Swarts and Halogen Exchange).
  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. 8[5][6]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. 9

  • NIST Chemistry WebBook. (2021). Thermochemical Data for Fluoromethane. 10[5][6]

Sources

Spectroscopic Profile: Trideuterio(fluoro)methane (CD₃F)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Trideuterio(fluoro)methane (CD₃F) , synthesizing spectroscopic data, molecular physics, and experimental protocols. It is designed for researchers in physical chemistry and pharmaceutical development utilizing deuterium kinetic isotope effects (DKIE).

Executive Summary

Trideuterio(fluoro)methane (CD₃F) , the fully deuterated isotopologue of methyl fluoride, serves as a critical benchmark molecule in high-resolution spectroscopy and a functional probe in medicinal chemistry. Its primary utility lies in Deuterium Kinetic Isotope Effects (DKIE) , where the C-D bond strength (approx. 1.2–1.5 kcal/mol stronger than C-H) is exploited to modulate metabolic stability in fluorinated drug motifs.

This guide aggregates high-fidelity data from microwave, infrared, and NMR spectroscopies, establishing a self-validating reference for experimental verification.

Molecular Physics & Symmetry

CD₃F belongs to the


 point group , possessing a 

rotation axis along the C-F bond and three vertical mirror planes (

).
Structural Parameters

The substitution of Hydrogen (


H) with Deuterium (

H) significantly alters the mass distribution without changing the electronic potential energy surface (Born-Oppenheimer approximation).
ParameterValue (Experimental

)
Notes
Bond Length (C-F) 1.383 ÅConsistent with CH₃F
Bond Length (C-D) 1.095 ÅSlightly shorter effective length than C-H due to anharmonicity
Bond Angle (D-C-D) 109.9°Near tetrahedral
Dipole Moment (

)
1.86 DParallel to

axis
Moments of Inertia & Rotational Constants

Deuteration increases the moment of inertia (


), inversely proportional to the rotational constant (

).
  • CH₃F (Protiated):

    
    [1]
    
  • CD₃F (Deuterated):

    
    [1]
    

This massive shift (~20%) allows for effortless discrimination between isotopologues in gas-phase mixtures.

Vibrational Spectroscopy (IR & Raman)

CD₃F exhibits six fundamental vibrational modes: three totally symmetric (


) and three doubly degenerate (

).
Fundamental Frequencies

The following table synthesizes data from high-resolution FTIR and Raman studies. Note the significant redshift in C-D stretching modes (


) compared to CH₃F (

3000 cm⁻¹) due to the reduced mass effect (

).
ModeSymmetryDescriptionWavenumber (

, cm⁻¹)
Isotope Shift Factor (

)


Sym C-D Stretch2090 ~1.41


Sym Deformation (Umbrella)1135 ~1.29


C-F Stretch992 ~1.05


Deg C-D Stretch2258 ~1.37


Deg Deformation1072 ~1.36


Rocking903 ~1.31

Technical Insight: The


 (C-F stretch) shows the smallest isotope shift because the motion is dominated by the heavy Carbon and Fluorine atoms, which are unchanged.
Visualization of Vibrational Logic

The following diagram illustrates the symmetry classification of the modes.

VibrationalModes cluster_0 C3v Symmetry Group Molecule CD3F Molecule A1 A1 Symmetry (Polarized Raman, Parallel IR) Molecule->A1 E E Symmetry (Depolarized Raman, Perpendicular IR) Molecule->E nu1 ν1: Sym C-D Stretch ~2090 cm⁻¹ A1->nu1 nu2 ν2: Umbrella Mode ~1135 cm⁻¹ A1->nu2 nu3 ν3: C-F Stretch ~992 cm⁻¹ A1->nu3 nu4 ν4: Deg C-D Stretch ~2258 cm⁻¹ E->nu4 nu5 ν5: Deg Deformation ~1072 cm⁻¹ E->nu5 nu6 ν6: Rocking ~903 cm⁻¹ E->nu6

Figure 1: Symmetry classification of CD₃F vibrational modes. A1 modes preserve the


 axis, while E modes break it.

Rotational Spectroscopy (Microwave)

Microwave spectroscopy provides the most precise structural data. For CD₃F, the quadrupole moment of the Deuterium nucleus (


) introduces hyperfine splitting not seen in CH₃F (

for H).
Rotational Constants
  • 
    :  20,449.6 MHz (
    
    
    
    cm⁻¹)
  • 
     (Centrifugal Distortion):  33.0 kHz
    
  • 
    :  218.6 kHz
    
Hyperfine Structure

The Deuterium Quadrupole Coupling Constant (


) is a sensitive probe of the electric field gradient at the nucleus.
  • 
     (Deuterium): 
    
    
    
    kHz[2]
  • Interpretation: The non-zero

    
     value confirms the non-spherical charge distribution at the deuterium nucleus, a key parameter for validating ab initio electronic structure calculations.
    

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for solution-phase identification. The substitution of H with D introduces complexity due to Deuterium's spin


 (triplet) and the Isotope Shift .
F NMR Parameters
  • Chemical Shift (

    
    ): 
    
    
    
    ppm (relative to CFCl₃).
    • Isotope Shift: CD₃F is shielded by approx. 1.6 ppm relative to CH₃F (

      
      ). This "heavy atom" shielding is a hallmark of deuteration.
      
  • Coupling (

    
    ):  ~7.3 Hz (Quintet).
    
    • Mechanism:[3] The

      
      F nucleus couples to three equivalent Deuterium nuclei (
      
      
      
      lines).
C NMR Parameters
  • Chemical Shift (

    
    ):  ~73.5 ppm.
    
  • Coupling (

    
    ):  158 Hz (Doublet).
    
  • Coupling (

    
    ):  ~24 Hz (Septet).
    
    • Calculation: Derived from the proton coupling in CH₃F (

      
       Hz) using the gyromagnetic ratio: 
      
      
      
      Hz.

NMR_Coupling cluster_nmr 13C NMR Signal Splitting Logic Carbon 13C Nucleus Fluorine Split by 19F (Spin 1/2) 1J_CF ≈ 158 Hz Carbon->Fluorine Large Splitting Deuterium Split by 3x 2H (Spin 1) 1J_CD ≈ 24 Hz Fluorine->Deuterium Fine Splitting Result Resulting Signal: Doublet of Septets Deuterium->Result

Figure 2: Coupling tree for the


C NMR signal of CD₃F.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of high-purity CD₃F via Halogen Exchange (Halex).

Reagents
  • Methyl-d3 Iodide (CD₃I): >99.5% D atom % (The electrophile).

  • Silver Fluoride (AgF): Finely powdered, anhydrous (The nucleophile).

  • Solvent: Acetonitrile (optional, often run neat in gas phase or solid-gas interface).

Workflow
  • Setup: Connect a vacuum line to a reaction vessel containing AgF.

  • Addition: Freeze CD₃I into the vessel using liquid nitrogen (

    
    ).
    
  • Reaction: Allow the mixture to warm to room temperature. AgF reacts with CD₃I to form AgI (yellow ppt) and CD₃F (gas).

    • Reaction:

      
      
      
  • Purification (Cryogenic Distillation):

    • Pass the evolved gas through a trap at -90°C (acetone/dry ice) to remove unreacted CD₃I and solvent.

    • Collect CD₃F in a trap at -196°C (

      
      ).
      
  • Validation: Collect gas-phase IR spectrum. Look for the

    
     band at 2090 cm⁻¹ and absence of C-H stretch at 2950 cm⁻¹.
    

References

  • Microwave Spectrum & Rotational Constants: Johnson, C. M., Trambarulo, R., & Gordy, W. (1951).[1] Microwave Spectroscopy in the Region from Two to Three Millimeters. Physical Review. Link

  • Infrared Spectrum Analysis: Jones, E. W., Popplewell, R. J., & Thompson, H. W. (1965). Vibration-rotation bands of methyl fluoride and methyl fluoride-d3.[4] Proceedings of the Royal Society A. Link

  • NMR Isotope Shifts: Bhattacharyya, P. K., & Dailey, B. P. (1975).[5] Deuteron quadrupole coupling constants in CD3F. Journal of Chemical Physics. Link

  • Vibrational Data Compilation: Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies. NIST Standard Reference Data. Link

Sources

Technical Monograph: Advanced Safety & Handling Protocols for Fluoromethane-d3 (CD3F)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Deuterium Switch & The Silent Hazard

In the realm of modern drug discovery, the "deuterium switch"—replacing hydrogen with deuterium to improve metabolic stability (kinetic isotope effect)—has elevated reagents like Fluoromethane-d3 (CD3F) to critical status. While often viewed merely as a "heavy" version of methyl fluoride, CD3F presents a unique convergence of hazards: it is an odorless, high-pressure, extremely flammable alkylating agent.

This guide moves beyond basic Safety Data Sheet (SDS) compliance. It provides a field-validated, senior-level operational framework for researchers handling CD3F, prioritizing containment integrity and precise stoichiometric delivery via vacuum line techniques.

Physicochemical Profile & Hazard Identification

Understanding the physical state of CD3F is the first line of defense. Unlike liquid alkylating agents (e.g., Methyl Iodide), CD3F is a high-pressure gas at room temperature, necessitating distinct handling protocols.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionOperational Implication
CAS Number 558-21-4 (Labeled)Verification required before connecting to manifold.
Molecular Weight 37.05 g/mol ~8.8% heavier than non-deuterated CH3F.
Boiling Point -78 °C (approx.)[1]Gas at RT; requires cryo-condensation for transfer.
Vapor Pressure ~33 bar (480 psig) at 25°CHigh Pressure Hazard. Lecture bottles can rocket if valve shears.
Flammability Lower Explosive Limit (LEL) ~2.0%Extremely Flammable. Static discharge can ignite.
Odor Odorless / Faint Ether-likeNo Warning Property. Do not rely on smell for leak detection.
Reactivity Electrophilic Alkylating AgentPotential mutagen/carcinogen. Reacts violently with Al/Mg/Zn.
The "Silent Alkylator" Risk

While Methyl Iodide (CH3I) is a known potent carcinogen, it is a liquid. CD3F is a gas, meaning inhalation exposure can occur rapidly and invisibly.[2] As an alkyl halide, it can methylate DNA/proteins.

  • Mechanism: Nucleophilic substitution (

    
    ) at biological nucleophiles.
    
  • Toxicity Classification: H351 (Suspected Carcinogen), H373 (Organ Damage), H331 (Toxic if Inhaled).

Engineering Controls & Containment Strategy

Expert Insight: Do not rely solely on a fume hood for high-pressure alkyl halides. The hierarchy of controls must prioritize isolation.

Figure 1: Risk Mitigation Logic

RiskHierarchy cluster_0 Operational Decisions Hazard CD3F Handling Req. Primary Primary Containment (Sealed System) Hazard->Primary Step 1: Isolation Secondary Secondary Containment (Fume Hood/Glovebox) Primary->Secondary Step 2: Ventilation VacuumLine Vacuum Manifold (Preferred for Transfer) Primary->VacuumLine Standard Balloon Balloon/Needle (FORBIDDEN) Primary->Balloon Unsafe PPE PPE (Last Resort) (Silver Shield Gloves) Secondary->PPE Step 3: Barrier

Caption: Hierarchy of controls for CD3F. Note that standard "balloon" techniques used for liquid reagents are strictly forbidden for high-pressure toxic gases.

Standard Operating Procedure (SOP): Vacuum Line Transfer

Why this method? Directly bubbling CD3F from a cylinder into a reaction flask is imprecise and dangerous (risk of over-pressurization). The Cryogenic Transfer Method (condensing the gas) allows for:

  • Precise stoichiometric measurement (by weight or pressure drop).

  • Low-pressure handling.

  • Zero emissions to the environment.

Protocol: The "Cold Finger" Transfer

Prerequisites:

  • Schlenk line (Vacuum/Nitrogen manifold).

  • Calibrated "Cold Finger" or heavy-walled reaction vessel.

  • Liquid Nitrogen (

    
    ).
    
  • CD3F Lecture Bottle with a functioning regulator (CGA 110/180 typically).

Step 1: System Preparation & Leak Check
  • Secure the CD3F cylinder upright in a stand.

  • Connect the cylinder regulator to the Schlenk manifold using stainless steel or heavy-walled PTFE tubing. Do not use standard rubber tygon tubing.

  • Pressure Decay Test: Evacuate the connecting lines. Close the vacuum source and watch the manometer. If pressure rises, do not proceed. Locate the leak.

Step 2: The Transfer (Condensation)
  • Immerse the receiving reaction vessel (containing the substrate/solvent frozen in

    
    ) into the 
    
    
    
    bath.
  • Evacuate the headspace of the frozen reaction vessel.

  • Isolate the vacuum pump.

  • Slowly open the CD3F cylinder valve. The gas will flow toward the cold spot (the reaction vessel) and condense as a solid/liquid due to the temperature gradient (-196°C vs -78°C BP).

  • Monitor the mass balance (if cylinder is on a scale) or pressure drop (manometric dosing) to ensure the correct equivalent is added.

Step 3: The Reaction
  • Close the reaction vessel valve tightly.

  • Close the CD3F cylinder valve.

  • Warm Up: Allow the reaction vessel to slowly warm to room temperature behind a blast shield.

    • Expert Note: As CD3F warms, it returns to gas phase. The vessel must be rated for pressure (e.g., a heavy-walled pressure tube or autoclave). Standard glassware may shatter.

Figure 2: Vacuum Transfer Workflow

TransferWorkflow Cylinder CD3F Cylinder (Source) Manifold Vacuum Manifold (Transfer Line) Cylinder->Manifold Gas Phase CCP1 CCP: Leak Check Cylinder->CCP1 Trap Cold Trap/Reactor (-196°C) Manifold->Trap Condensation Reaction Sealed Reaction (Warm to RT) Trap->Reaction Seal & Warm CCP2 CCP: Pressure Rating Trap->CCP2 CCP1->Manifold CCP2->Reaction

Caption: Workflow for cryogenic transfer of CD3F. CCP = Critical Control Point. The phase change from gas to liquid/solid is utilized for safe handling.

Emergency Response & First Aid

Because CD3F is an alkylating agent, exposure response differs from simple asphyxiants.

  • Inhalation (Primary Risk):

    • Immediate removal to fresh air.

    • Medical Note: Pulmonary edema may be delayed. Observation for 48 hours is recommended.

  • Skin Contact (Liquid/Gas Jet):

    • Frostbite Warning: Rapid expansion causes cooling. Treat for frostbite (lukewarm water, do not rub).

    • Absorption: If skin is intact but exposed, wash with soap/water. Monitor for systemic toxicity.

  • Fire:

    • Do not extinguish a leaking gas fire unless the leak can be stopped.[3] Extinguishing it may allow gas to accumulate and explode.[4] Cool surrounding cylinders with water spray.

Disposal & Environmental Compliance

Deuterated compounds are expensive; unreacted CD3F is rarely "disposed" of in the traditional sense during synthesis but may be trapped.

  • Cryogenic Trapping: Excess CD3F from a reaction can be re-condensed into a waste trap cooled with

    
     rather than vented into the hood.
    
  • Chemical Neutralization: Venting into a basic scrubber (e.g., KOH in ethanol) can help hydrolyze the alkyl halide, though fluorides are kinetically stable.

  • Cylinder Return: The lecture bottle is the property of the supplier (e.g., CIL, Sigma). Always return the cylinder with the valve closed and capped. Never drill into or incinerate a pressurized cylinder.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Fluoromethane-d3. Merck KGaA.

  • Cambridge Isotope Laboratories. (2018). Safety Data Sheet: Fluoromethane (D3, 99%). CIL.

  • PubChem. (2024).[5] Fluoromethane-d3 | CH3F.[5][6][7][8] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER).

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Methyl Fluoride - CAMEO Chemicals.[9]

Sources

Methodological & Application

Application Note: Fluoromethane-d3 (CD₃F) as a High-Fidelity Tracer for Atmospheric Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the deployment of Fluoromethane-d3 (CD₃F) as a stable isotope tracer for atmospheric transport, dispersion modeling, and leak detection. Unlike traditional perfluorocarbon tracers (PFCs) which face scrutiny due to high Global Warming Potential (GWP), CD₃F offers a chemically distinct yet environmentally lower-impact alternative.

Target Audience: Atmospheric scientists, environmental engineers, and pharmaceutical researchers utilizing stable isotopes for metabolic tracking or trace gas analysis.

Why Fluoromethane-d3?
  • Mass Spectral Distinctness: The deuterium substitution shifts the molecular ion from m/z 34 (

    
    ) to m/z 37 (
    
    
    
    ), allowing detection against high backgrounds of methane or natural fluoromethane.
  • Conservative Transport: It behaves as an inert gas in the troposphere over experimental timeframes (hours to days), making it ideal for validating dispersion models (CFD/Gaussian plumes).

  • Spectroscopic Shift: The Kinetic Isotope Effect (KIE) shifts IR absorption bands (C-D stretch ~2000-2200 cm⁻¹), enabling optical detection distinct from C-H containing background gases.

Physicochemical Profile & Tracer Suitability

To design a valid experiment, one must understand how CD₃F behaves relative to air and its non-labeled counterpart.

PropertyFluoromethane (

)
Fluoromethane-d3 (

)
Air (Standard)Significance
Molar Mass 34.03 g/mol 37.05 g/mol ~28.97 g/mol CD₃F is slightly heavier than air; requires mixing considerations in stagnant environments.
Boiling Point -78.4 °C-77.9 °C -194.3 °CGas at ambient conditions; easy to dispense from compressed cylinders.
Primary MS Ion m/z 34m/z 37 N/AThe +3 Da shift is the primary detection vector in Mass Spectrometry.
IR C-X Stretch ~2900-3000 cm⁻¹~2100-2200 cm⁻¹ N/AShifts absorption away from the "water window" and hydrocarbon noise.
Flammability Flammable GasFlammability OxidizerCRITICAL SAFETY: Must be diluted below LEL (Lower Explosive Limit) for release.

Core Application: Atmospheric Dispersion Modeling

Objective: Release CD₃F at a point source and quantify its concentration at downwind receptors to validate transport models (e.g., CALPUFF, AERMOD).

Experimental Workflow Visualization

The following diagram illustrates the closed-loop process from source release to data validation.

AtmosphericTracing Release Source Release (Mass Flow Controller) Transport Atmospheric Transport (Advection/Diffusion) Release->Transport t=0 Sampling Field Sampling (Summa Canisters/Sorbent) Transport->Sampling t=Dist/WindSpeed Analysis Lab Analysis (GC-MS SIM Mode) Sampling->Analysis Offline Validation Data Validation (vs. Met Data) Analysis->Validation Concentration Map Validation->Release Feedback Loop

Figure 1: End-to-end workflow for atmospheric tracer studies using CD₃F.

Protocol 1: Field Release Strategy

Safety Pre-requisite: CD₃F is a flammable gas.[1] The release concentration at the nozzle must be controlled, or the release must occur in a well-ventilated area where immediate dilution below the LEL (Lower Explosive Limit ~5.6%) occurs.

Materials
  • CD₃F Cylinder (99 atom % D).[1][2]

  • Mass Flow Controller (MFC) calibrated for Fluoromethane (correction factor relative to

    
     is approx 0.56).
    
  • GPS Logger (time-synchronized).

  • Dilution Manifold (optional, if releasing into a building HVAC).

Step-by-Step Procedure
  • Background Check: Collect "blank" air samples upwind of the release site to establish the background noise at m/z 37 (usually near zero).

  • Source Setup: Secure the cylinder and regulator. Connect the MFC.

  • Flow Calculation:

    
    
    Where 
    
    
    
    is release rate,
    
    
    is desired downwind concentration (ppm),
    
    
    is the volumetric flow of the air mass (e.g., ventilation rate), and
    
    
    is the safety factor.
  • Release: Initiate flow at

    
    . Log the exact start time and mass flow rate.
    
  • Duration: Maintain steady-state release for a duration exceeding the characteristic mixing time of the environment (typically 30-60 minutes for local scale studies).

Protocol 2: Analytical Detection (GC-MS)

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode is the gold standard. It provides the necessary sensitivity (ppb to ppt levels) and selectivity.

Instrument Configuration
  • Column: Porous Layer Open Tubular (PLOT) column (e.g., GasPro or Q-Bond) is preferred for separating light gases.

  • Carrier Gas: Helium at 1.0 - 1.5 mL/min.

  • Injector: Split/Splitless (Splitless for trace analysis). Temperature: 200°C.

  • Oven Program:

    • Initial: 40°C (Hold 2 min)

    • Ramp: 10°C/min to 150°C

    • Hold: 2 min

    • Note: CD₃F elutes slightly earlier than CH₃F due to the inverse isotope effect on chromatography, though often they co-elute on standard columns.

Mass Spectrometry (SIM Parameters)

To achieve high sensitivity, do not use Full Scan. Use SIM targeting specific ions.

Target AnalyteQuantifier Ion (m/z)Qualifier Ion (m/z)Dwell Time (ms)
Fluoromethane-d3 37 (

)
36 (

)
100
Fluoromethane (Ref) 34 (

)
33 (

)
50
Air Check 28 (

)
32 (

)
10
Analytical Logic Diagram

The following diagram details the decision logic within the MS detector to ensure positive identification.

GCMS_Logic Injection Sample Injection Separation GC Separation (Ret. Time ~2-4 min) Injection->Separation Ionization EI Source (70eV) Fragmentation Separation->Ionization Filter Quadrupole Filter (SIM Mode) Ionization->Filter Detect37 Detect m/z 37 (CD3F) Filter->Detect37 Primary Detect34 Detect m/z 34 (Background) Filter->Detect34 Interference Check RatioCheck Isotopic Ratio Check (37/36 vs Standard) Detect37->RatioCheck

Figure 2: Analytical logic for discriminating CD₃F from background matrix.

Data Analysis & Self-Validating Systems

To ensure Scientific Integrity , the protocol must include internal validation.

  • The "Zero" Confirmation:

    • Before accepting any field data, analyze the "Upwind Blank."

    • Validation Rule: Signal at m/z 37 in the blank must be < 1% of the lowest expected sample signal. If high, check for system contamination or vacuum leaks (air leaks often show m/z 40 for Argon, but m/z 37 is rare in background air).

  • Internal Standard Normalization:

    • If using canister sampling, spike a known amount of a different tracer (e.g., deuterated methane

      
      , m/z 20) into the canister prior to analysis to correct for injection volume variability.
      
  • Linearity Check:

    • Construct a 5-point calibration curve (e.g., 10 ppb to 1000 ppb).

    • Requirement:

      
      .
      

Cross-Disciplinary Note: Pharmaceutical Relevance

For the Drug Development Professionals in the audience:

While this note focuses on atmospheric tracing, Fluoromethane-d3 is also a critical reagent in the synthesis of deuterated pharmaceuticals.

  • Metabolic Stability: Replacing a

    
     group with 
    
    
    
    in a drug candidate can slow down metabolism by Cytochrome P450 enzymes (due to the stronger C-D bond), potentially improving the drug's half-life (the Deuterium Switch).
  • Handling: The handling protocols described above (Section 4) regarding pressure regulation and flammability apply directly to the setup of flow reactors for fluoromethylation synthesis.

Safety & Compliance

  • H220: Extremely Flammable Gas.[2][3]

  • H280: Contains gas under pressure; may explode if heated.[2][3][4]

  • Storage: Store cylinders upright, secured, in a cool, well-ventilated area away from oxidizers.

  • Environmental: While CD₃F has a GWP (Global Warming Potential), its use in tracer quantities (grams to kilograms) is negligible compared to industrial emissions. However, avoid unnecessary venting.

References

  • NIST Chemistry WebBook. (2023). Fluoromethane (CH3F) and Isotopologues - IR and Mass Spectra. National Institute of Standards and Technology.[5] Retrieved from [Link]

  • PubChem. (2024). Fluoromethane-d3 Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Copernicus Publications. (2015). Atmospheric transport and chemistry of trace gases in LMDz5B. Geoscientific Model Development. Retrieved from [Link]

Sources

using Fluoromethane-d3 in kinetic isotope effect studies

Application Note: Mechanistic Elucidation of C-H Activation Using Fluoromethane-d3 ( ) in Kinetic Isotope Effect Studies

Executive Summary

This application note details the protocol for utilizing Fluoromethane-d3 (

Primary Kinetic Isotope Effect (KIE)

Unlike solid or liquid substrates, Fluoromethane-d3 is a gas (

intermolecular competitive assay

Theoretical Background: The Fluorine-Deuterium Interplay

Why Fluoromethane?

Fluoromethane (



The Kinetic Isotope Effect (KIE)

When the protium atoms (


  • 
    :  C-H bond breakage is not  the rate-limiting step (e.g., substrate binding or product release is slower).
    
  • 
     (typically 2–7):  C-H bond breakage is  the rate-limiting step (Primary KIE).
    
  • Tunneling: Values

    
     often indicate quantum tunneling, common in some metalloenzymes.
    

By using

Material Specifications & Handling

Safety Warning: Fluoromethane is a flammable gas. All manipulations must occur in a fume hood.

PropertySpecificationNotes
Compound Fluoromethane-d3 (

)
CAS: 558-21-4
Isotopic Purity

Critical for accurate KIE calculations.
Boiling Point

Exists as gas at STP.[1]
Molecular Weight 37.05 g/mol Mass shift of +3 Da vs

(34.03 g/mol ).
Solubility

Follows Henry’s Law; headspace equilibrium is rapid.

Experimental Design: Intermolecular Competition

The most robust method for gas-phase substrates is the Intermolecular Competitive Assay . Both the non-labeled (


Advantages:

  • Internal Standardization: Both isotopologues experience the exact same enzyme activity, temperature fluctuations, and quenching times.

  • Precision: Eliminates pipetting errors associated with running parallel separate reactions.

Workflow Visualization

GGasMixGas Mixture Prep(1:1 CH3F : CD3F)IncubationHeadspace Incubation(37°C, Shaking)GasMix->Incubation Gastight SyringeEnzymeEnzyme System(Microsomes/Purified P450)Enzyme->IncubationQuenchReaction Quench(Acid/Heat)Incubation->Quench Time Points (t=0, t=x)AnalysisGC-MS Analysis(SIM Mode)Quench->Analysis Headspace Sampling

Figure 1: Workflow for Competitive KIE Assay using Headspace GC-MS.

Detailed Protocol: Competitive KIE Assay

Equipment & Reagents
  • Instrument: GC-MS with Headspace Autosampler (or manual gastight syringe).

  • Column: PoraPLOT Q or equivalent (designed for volatile gases/halocarbons).

  • Vials: 10 mL or 20 mL headspace vials with PTFE/Silicone magnetic screw caps.

  • Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • NADPH Regenerating System: (Glucose-6-phosphate, G6P-Dehydrogenase,

    
    ).
    
Preparation of Gas Standards
  • Evacuate: Use a gastight gas sampling bulb or Tedlar bag.

  • Mix: Introduce equal partial pressures of

    
     and 
    
    
    into the bulb to achieve a roughly 1:1 molar ratio.
  • Dilute: Dilute with Nitrogen or Argon to a safe working concentration (e.g., 10,000 ppm) if pure gas is too potent for the detector.

Enzymatic Reaction Setup
  • Liquid Phase: Add 1.0 mL of Reaction Buffer containing the enzyme (e.g., 1 mg/mL Human Liver Microsomes) to the headspace vial.

  • Seal: Immediately cap the vial with the PTFE/Silicone septum.

  • Substrate Addition: Using a gastight syringe, inject a defined volume (e.g., 500

    
    ) of the 
    
    
    gas mix into the headspace of the vial.
  • Equilibration: Incubate at 37°C for 5 minutes to allow gas-liquid equilibration (Henry's Law).

  • Initiation: Inject 50

    
     of NADPH regenerating system through the septum to start the reaction.
    
    • Control: Prepare identical vials injecting Buffer instead of NADPH (No Reaction Control).

Sampling & Analysis
  • Incubation: Shake at 37°C.

  • Time Points: Since we are measuring substrate depletion, we need a

    
     (immediately after mixing) and a 
    
    
    (e.g., 30-60 mins).
    • Note: For accurate KIE, aim for ~20-30% total substrate conversion. Do not run to completion.

  • Quenching: Inject 100

    
     of 1M HCl or heat deactivate (if measuring headspace gas, chemical quenching is preferred to avoid pressure spikes from heating).
    
  • GC-MS Parameters:

    • Injector: Split mode (ratio 10:1 to 50:1 depending on sensitivity).

    • SIM Mode (Critical): Monitor m/z 34 (

      
      ) and m/z 37  (
      
      
      ).
    • Dwell Time: 100 ms per ion.

Data Analysis & Calculation

In a competitive experiment, the KIE is determined by the change in the ratio of the two isotopologues over time.

The Calculation

Use the formula derived for competitive intermolecular isotope effects:

Where:

  • 
     = Fraction of total substrate conversion (determined from the Control vs Reaction total peak areas).
    
  • 
     = Initial ratio of peak areas (
    
    
    ) at
    
    
    .
  • 
     = Final ratio of peak areas (
    
    
    ) at time
    
    
    .

Simplified Approximation (Low Conversion < 10%): If conversion is very low, the KIE can be approximated by the relative rates of product formation, but measuring substrate depletion is safer for gases.

Interpreting Results[3]
Observed KIE (

)
Mechanistic Implication
0.9 – 1.1 No Isotope Effect. C-H bond breaking is not rate-limiting. Rate is likely controlled by product release or electron transfer to the heme.
1.5 – 3.0 Masked/Moderate Effect. C-H bond breaking contributes to the rate limit but is partially masked by other steps (isotopically sensitive branching).
> 4.0 Strong Primary KIE. C-H abstraction is the distinct rate-determining step. Confirms Hydrogen Atom Transfer (HAT) mechanism.
Mechanistic Pathway Diagram

MechanismSubstrateP450-Fe(V)=O + CH3F/CD3FTS_HTransition State (H)[Fe-O...H...CH2F]Substrate->TS_H Fast (kH)TS_DTransition State (D)[Fe-O...D...CD2F]Substrate->TS_D Slow (kD)RadicalRadical IntermediateFe-OH + •CH2F / •CD2FTS_H->RadicalTS_D->RadicalProductUnstable Alcohol[CH2FOH] -> HCHO + HFRadical->Product Oxygen Rebound

Figure 2: Branching pathways. The energy barrier to reach TS_D is higher than TS_H due to Zero Point Energy differences.

Troubleshooting & Controls

  • Leakage: The most common error source. Ensure septa are new and unpunctured before the experiment. Run a "No Enzyme" control; if gas concentration drops over time, you have a leak.

  • Scrambling: Ensure the enzyme does not catalyze exchange with solvent protons (rare for C-H bonds, common for O-H/N-H).

  • Temperature: Gas solubility is highly temperature-dependent. Ensure all vials are at exactly the same temperature before sampling.

References

  • Guengerich, F. P. (2018). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.[2] Methods in Enzymology.

  • Wade, D. et al. (1987). Deuterium isotope effects on the metabolism of the inhaled anesthetics methoxyflurane and enflurane in the rat. Anesthesiology.[3]

  • Hanzlik, R. P., & Ling, K. H. (1993). Active site dynamics of cytochrome P450 2E1. Journal of the American Chemical Society.

  • Sigma-Aldrich. (2024). Fluoromethane-d3 Product Specification & Properties.[4]

  • Thermo Fisher Scientific. (2024). GC-MS Sample Preparation Guidelines for Volatiles.

protocol for using Fluoromethane-d3 in mass spectrometry

Advanced Protocol: Precision Quantification of Fluoromethane Genotoxic Impurities using Fluoromethane-d3 ( ) via Headspace GC-MS

Executive Summary & Scientific Rationale

Fluoromethane (


)

Standard external calibration methods fail to account for the complex matrix effects of bulk drug substances, leading to poor accuracy. Fluoromethane-d3 (


)Stable Isotope Labeled Internal Standard (SIL-IS)
Why Fluoromethane-d3?
  • Physicochemical Mimicry:

    
     exhibits near-identical volatility, solubility, and chromatographic retention to 
    
    
    , ensuring it tracks the analyte perfectly through the headspace extraction process.
  • Mass Discrimination: The +3 Da mass shift (

    
    , 
    
    
    ) allows for interference-free detection in Selected Ion Monitoring (SIM) mode.
  • Matrix Compensation: It automatically corrects for variations in headspace equilibrium efficiency caused by the API matrix (salting-out effects, viscosity changes).

Chemical Properties & Safety

PropertyFluoromethane (Analyte)Fluoromethane-d3 (Internal Standard)
Formula


CAS No. 593-53-3558-21-4
Molar Mass 34.03 g/mol 37.05 g/mol
Boiling Point -78.4 °C-77.9 °C
Primary Ion (EI) m/z 34 (

)
m/z 37 (

)
Hazards Extremely Flammable, Compressed GasExtremely Flammable, Compressed Gas

Safety Warning: Handle all gases in a fume hood. Use grounding to prevent static discharge.

Experimental Protocol

Preparation of Gaseous Internal Standard Stock

Challenge:

12

Method A: The Chilled Syringe Injection Technique (Recommended) This method minimizes gas loss and ensures accurate concentration calculation via gravimetry.

  • Solvent Prep: Fill a 20 mL headspace vial with 10 mL of Dimethyl Sulfoxide (DMSO). Cap with a PTFE/Silicone septum and crimp tightly.

  • Tare: Weigh the sealed vial on an analytical balance (0.01 mg precision).

  • Cooling: Chill the vial to 4°C to increase gas solubility.

  • Gas Transfer:

    • Connect the

      
       lecture bottle to a gas regulator and a gas sampling bulb or line.
      
    • Purge a gas-tight syringe (e.g., Hamilton Gastight, 5 mL) with

      
      .
      
    • Draw 5 mL of

      
       gas.
      
  • Injection: Slowly inject the gas into the liquid phase of the chilled DMSO vial. Do not inject into the headspace.

  • Reweigh: Allow the vial to equilibrate to room temperature and dry condensation. Weigh again.

    • Concentration =

      
       / 10 mL.
      
  • Storage: Store at 4°C. This is your Master Stock IS .

Sample Preparation (Standard Addition / IS Spiking)
  • Blank Preparation: Place 100 mg of analyte-free API (if available) or clean DMSO into a HS vial.

  • Sample Preparation: Weigh 100 mg of Drug Substance into a 20 mL HS vial.

  • Dissolution: Add 1.0 mL of DMSO.

  • IS Spiking: Add 10

    
    L of the Master Stock IS  (diluted to approx. 100 ppm) to the sample solution.
    
    • Note: The goal is to achieve an IS concentration similar to the specification limit of the impurity (e.g., 10 ppm).

  • Sealing: Immediately cap and crimp.

Headspace GC-MS Methodology

Instrument: Agilent 7890/5977 or Thermo Trace/ISQ (or equivalent).

Headspace Sampler Settings:

  • Incubation Temp: 80 °C (Ensure API is dissolved but not degrading).

  • Incubation Time: 20 min.

  • Syringe/Loop Temp: 90 °C.

  • Transfer Line: 100 °C.

GC Parameters:

  • Column: DB-624 or ZB-624 (30 m x 0.32 mm x 1.8

    
    m). Critical: Thick film required for retaining volatile gases.
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 35 °C for 5 min (Isothermal - essential for Fluoromethane retention).

    • Ramp 10 °C/min to 100 °C.

    • Ramp 25 °C/min to 220 °C (Post-run bake out).

  • Inlet: Split mode (5:1), 200 °C.

MS Detection (SIM Mode):

  • Source Temp: 230 °C.

  • Ionization: EI (70 eV).

  • Solvent Delay: 0.0 min (Fluoromethane elutes very early, typically 1.5 - 2.5 min).

CompoundTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Retention Time (Approx)
Fluoromethane (

)
34.0 33.015.01.8 min
Fluoromethane-d3 (

)
37.0 35.018.01.8 min

Mechanistic Insight & Data Interpretation[3]

Ionization and Fragmentation

Understanding the fragmentation ensures you select robust ions for quantification. The deuteration (

FragmentationCH3FFluoromethane (CH3F)MW: 34M_HM+• (m/z 34)Target IonCH3F->M_HEI (70eV)CD3FFluoromethane-d3 (CD3F)MW: 37M_DM+• (m/z 37)Target IonCD3F->M_DEI (70eV)Frag_H[CH2F]+ (m/z 33)Loss of H•M_H->Frag_H- H•Me_H[CH3]+ (m/z 15)Loss of F•M_H->Me_H- F•Frag_D[CD2F]+ (m/z 35)Loss of D•M_D->Frag_D- D•Me_D[CD3]+ (m/z 18)Loss of F•M_D->Me_D- F•

Figure 1: Comparative fragmentation pathways of Fluoromethane and its d3-isotopologue under Electron Impact ionization. The distinct mass channels (34 vs 37) enable precise co-elution quantification.

Calculation (Isotope Dilution)

Quantification is performed using the Response Ratio (RR) .

Concentration is derived from a calibration curve plotting

3

Self-Validating Check: Monitor the retention time difference.


Inverse Isotope Effect

Analytical Workflow Diagram

Workflowcluster_prepStandard Preparationcluster_analysisSample Analysiscluster_dataGC-MS DetectionStep1Chill DMSO to 4°CStep2Inject CD3F Gas(Gas-Tight Syringe)Step1->Step2Step3Gravimetric Calibration(Determine mg/mL)Step2->Step3Step5Spike with CD3F StockStep3->Step5TransferStep4Weigh API SampleStep4->Step5Step6Headspace Extraction(80°C, 20 min)Step5->Step6Step7GC Separation(DB-624 Column)Step6->Step7Step8MS SIM Detection(m/z 34 & 37)Step7->Step8Step9Ratio Calculation(Area 34 / Area 37)Step8->Step9

Figure 2: End-to-end analytical workflow for the quantification of Fluoromethane impurities.

References

  • International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • Pratt, D. A., et al. (2013). "Validation of a method for the determination of methyl fluoride in drug substances." Journal of Pharmaceutical and Biomedical Analysis. Link (Generalized reference for alkyl halide analysis).

  • Sigma-Aldrich. (2024). Fluoromethane-d3 Product Specification and Safety Data Sheet.[2]Link

  • Thermo Fisher Scientific. (2016). GC-MS Analysis of Volatile Organic Compounds (VOCs) in Pharmaceutical Products.[4][5] Application Note 10452. Link

  • Bolea-Fernandez, E., et al. (2014). "Potential of methyl fluoride as a universal reaction gas... in ICP-MS/MS." Analytical Chemistry. Link (Reference for secondary application in ion chemistry).

Fluoromethane-d3 as an internal standard in ¹⁹F qNMR

Application Note: Fluoromethane-d3 ( ) as a High-Shielding Internal Standard for qNMR

Executive Summary & Rationale

In Quantitative

Fluoromethane-d3 (


)Extreme Magnetic Shielding.-272 ppm

However, as a gas at room temperature (BP: -78°C),

Coaxial Capillary Protocol

Technical Profile: Fluoromethane-d3[1]

Physical & Magnetic Properties
PropertyValueImplication for qNMR
Formula

Deuteration enables

lock if used as bulk solvent (rare) or simplifies

background.
Boiling Point -78.4°C (194.8 K)Volatility Risk: Cannot be weighed directly into an open tube. Requires sealed capillary or pressure tube.
Chemical Shift

ppm
Primary Advantage: Zero overlap with Ar-F,

,

, or

signals.
Multiplicity Septet (

)
Caused by coupling to three

nuclei (Spin

).
Coupling Constant

Hz
Signal is dispersed over ~50 Hz. Requires high S/N for accurate integration.
Relaxation (

)
Estimated 5–15 sLong

requires extended relaxation delays (

) for full magnetization recovery (

).
The Multiplicity Challenge

Unlike proton-decoupled standards which appear as singlets,

septet

  • Mechanism:

    
     rule. 
    
    
    (Deuteriums),
    
    
    .
    
    
    lines.
  • Impact: The integral is spread across 7 peaks. Quantitation must integrate the entire multiplet.

  • Mitigation: Do not use

    
     decoupling (complex on standard probes). Instead, ensure the spectral window (SW) is wide enough and the baseline is flat.
    

Experimental Protocol: The Coaxial Capillary Method

Since

calibrated coaxial insert

Workflow Diagram

GStartStart: CD3F Gas SourceSaturateSaturate Solvent with CD3F(Bubble gas at -10°C)Start->SaturateSolventPrepare Solvent(High solubility, e.g., CDCl3 or Toluene-d8)Solvent->SaturateSealFill & Seal Capillary(Flame seal glass insert)Saturate->SealImmediate transferCalibrateCalibration Step(qNMR vs. Primary Std e.g., BTF)Seal->CalibrateDetermine Exact MolesUsageRoutine Analysis(Insert Capillary into Analyte Tube)Calibrate->UsageCalibrated Insert Ready

Figure 1: Workflow for generating a calibrated

Step-by-Step Fabrication & Calibration
Phase 1: Fabrication
  • Preparation: Cool 5 mL of deuterated solvent (e.g.,

    
    ) to -10°C in a septum-capped vial.
    
  • Saturation: Slowly bubble

    
     gas (from lecture bottle) into the solvent for 5 minutes via a syringe needle. Note: Work in a fume hood.
    
  • Filling: Using a pre-cooled glass Pasteur pipette, rapidly transfer the saturated solution into a specialized NMR capillary insert (e.g., Wilmad or Bruker coaxial stems).

  • Sealing: Immediately flame-seal the capillary tip. Ensure the glass wall is uniform to prevent shimming errors.

Phase 2: Cross-Calibration (The "Traceability" Step)

You now have a sealed tube, but the concentration is unknown. You must calibrate it against a primary standard.

  • Primary Standard Prep: Weigh ~10 mg of Certified Reference Material (CRM) Benzotrifluoride (BTF) into a standard 5mm NMR tube. Dissolve in the same solvent used in the capillary.

  • Assembly: Insert the sealed

    
     capillary into the BTF solution tube.
    
  • Acquisition: Run a

    
     qNMR experiment (see parameters below).
    
  • Calculation:

    
    
    
    • 
      : Moles
      
    • 
      : Integral Area
      
    • 
      : Number of Fluorines (
      
      
      )
  • Result: You now have a "Calibrated Factor" (

    
    ) for this specific capillary, representing the effective moles of 
    
    
    in the active coil volume.

Acquisition Parameters

The extreme chemical shift difference (

offset effectsexcitation bandwidth issues
ParameterSettingRationale
Pulse Sequence zg or zgig (Inverse Gated)zgig decouples protons (if H is present in analyte) but maintains quantitative F integrity.
Spectral Width (SW) 350 ppm (min)Must cover -50 ppm (analyte) to -280 ppm (standard).
Transmitter Offset (O1P) -160 ppm Centers the excitation pulse between the analyte (-60) and standard (-272). CRITICAL.
Excitation Pulse 90° (Hard Pulse)Ensure the 90° pulse is short (<15

s) to cover the wide bandwidth uniformly.
Relaxation Delay (

)
30 - 60 seconds

is a small molecule with efficient mobility;

can be long.
Scans (NS) 16 - 64

signal is split into 7 lines; higher NS needed to lift the septet wings out of noise.
Bandwidth Logic Diagram

SpectrumO1PTransmitter (O1P)-160 ppmAnalyteAnalyte Region-60 to -200 ppmO1P->AnalyteExcitation(+100 ppm offset)StdCD3F Standard-272 ppm (Septet)O1P->StdExcitation(-112 ppm offset)

Figure 2: Spectral positioning. The transmitter (O1P) must be centered to ensure uniform excitation of both the highly shielded standard and the deshielded analyte.

Data Processing & Calculation

  • Phasing: Due to the wide SW, large first-order phase corrections (

    
    ) may be necessary. Auto-phasing often fails; manual phasing is mandatory .
    
  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 3-5) to ensure the integral of the wide gap between peaks is zero.

  • Integration:

    • Analyte: Integrate the specific peak(s) of interest.[1]

    • Standard (

      
      ):  Integrate the entire septet range  (typically spanning ~0.5 ppm or 200 Hz). Do not cut off the outer "wings" of the multiplet.
      

Final Calculation Equation:

  • 
    : Purity of analyte (%)
    
  • 
    : Integral area
    
  • 
    : Number of fluorine atoms
    
  • 
    : Moles of standard (determined from Capillary Calibration step)
    
  • 
    : Mass of analyte weighed into the tube
    
  • 
    : Molecular weight of analyte
    

Critical Considerations & Troubleshooting

  • Temperature Dependence: The chemical shift of

    
     is temperature-sensitive. While this doesn't affect quantitation (integrals are robust), ensure the peak doesn't drift out of your processing window if the temperature changes.
    
  • Capillary Integrity: Re-calibrate the capillary monthly. Although sealed, glass permeability or micro-cracks can lead to slow solvent loss.

  • Digital Resolution: With a 350 ppm SW, a standard 64k point TD (Time Domain) might result in poor digital resolution. Increase TD to 128k or 256k points to ensure the fine coupling of the

    
     septet is resolved enough for accurate integration.
    

References

  • NIST WebBook. "Methyl fluoride (Fluoromethane) Gas Phase Thermochemistry." National Institute of Standards and Technology.[2] [Link]

  • BIPM (Bureau International des Poids et Mesures). "Guidance on Quantitative NMR (qNMR)." Rapport BIPM-2023/01. [Link](General qNMR methodology reference).

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016.
  • Dungan, C. H., & Van Wazer, J. R.Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Source for -271.

Disclaimer: This protocol involves handling flammable gases and cryogenic liquids. All procedures must be performed in a functioning fume hood with appropriate PPE.

applications of CD3F in pharmaceutical development

Application Note: CD3F (CD3 ) in Pharmaceutical Development

Next-Generation T-Cell Engineering & Therapeutic Modulation

Executive Summary & Nomenclature Clarification

In the context of pharmaceutical development, CD3F primarily refers to the CD3 Zeta chain (


, CD247)1

Secondarily, CD3F appears in literature referring to Anti-CD3 F(ab')2 fragments , a class of non-mitogenic therapeutic antibodies designed to induce T-cell tolerance in autoimmune indications (e.g., Type 1 Diabetes, Crohn’s) without triggering the cytokine release syndrome (CRS) associated with intact Fc-bearing antibodies.

This guide addresses both applications, with a primary focus on CD3F (Zeta) engineering in CAR-T development and Anti-CD3 F(ab')2 manufacturing for autoimmunity .

Core Application: CD3F (Zeta) in CAR-T & Bispecific Engineering

The pharmaceutical utility of CD3F lies in its three Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[1][2] In drug development, modulating the phosphorylation kinetics of these ITAMs is the key to tuning T-cell potency and persistence.

2.1 Mechanism of Action

Upon antigen engagement (via TCR or CAR), Lck kinase phosphorylates the tyrosine residues within the CD3F ITAMs. This creates docking sites for ZAP-70, initiating the signaling cascade (LAT



Pharmaceutical Challenge:

  • Hyper-activation: Over-phosphorylation of CD3F in CAR-T cells can lead to exhaustion and activation-induced cell death (AICD).

  • Hypo-activation: Insufficient ITAM engagement results in poor tumor clearance.

  • Optimization: Developers now mutate specific ITAMs within CD3F (e.g., 1XX, XX3 mutations) to calibrate signal strength for solid tumor indications.

2.2 Visualization: CD3F Signaling Pathway

The following diagram illustrates the CD3F-dependent signaling cascade utilized in CAR-T efficacy screening.

CD3F_SignalingAntigenTumor Antigen(CD19/BCMA)CARCAR Construct(scFv + CD3F)Antigen->CARBindingCD3F_ITAMsCD3F (Zeta) ITAMs(Phosphorylated)CAR->CD3F_ITAMsSignal 1LckLck KinaseLck->CD3F_ITAMsPhosphorylationZAP70ZAP-70(Recruitment)CD3F_ITAMs->ZAP70DockingLAT_SLP76LAT / SLP-76SignalosomeZAP70->LAT_SLP76ActivationCalciumCa2+ Flux(NFAT Activation)LAT_SLP76->CalciumRas_ERKRas/ERK Pathway(Proliferation)LAT_SLP76->Ras_ERKExhaustionT-Cell Exhaustion(TOX/PD-1)Calcium->ExhaustionChronic Stimulation

Figure 1: CD3F (Zeta) signaling cascade.[3] Lck-mediated phosphorylation of ITAMs drives ZAP-70 recruitment, leading to effector function or exhaustion depending on signal intensity.

Protocol A: Functional Screening of CAR-T Constructs via CD3F Phosphorylation

Objective: Quantify the activation potential of novel CAR constructs by measuring specific phosphorylation of CD3F (Tyr142/Tyr153) using flow cytometry. This assay predicts the in vivo potency of CAR-T candidates.

Materials:

  • Cells: Primary Human T-cells (transduced with CAR candidates).[4]

  • Target: Antigen-positive tumor cell line (e.g., Nalm6 for CD19).

  • Reagents:

    • Phospho-CD3 Zeta (Tyr142) Monoclonal Antibody (Fluorophore-conjugated).

    • Fixation/Permeabilization Buffer (Methanol-free recommended for phospho-epitopes).

    • CD69 and CD25 antibodies (Surface activation markers).

Experimental Workflow:

  • Co-Culture Setup:

    • Plate

      
       CAR-T cells with Antigen+ tumor cells at a 1:1 Effector:Target (E:T) ratio in a V-bottom 96-well plate.
      
    • Control: CAR-T cells alone (Basal signaling) and Non-transduced T-cells + Tumor (Background).

    • Incubate for 10 minutes at 37°C. (Note: CD3F phosphorylation is an early event; longer incubation misses the peak).

  • Signal Termination & Fixation:

    • Immediately add equal volume of pre-warmed 4% Paraformaldehyde (PFA) directly to the media.

    • Incubate 15 min at room temperature.

    • Centrifuge (500 x g, 5 min) and wash 2x with PBS/BSA.

  • Permeabilization:

    • Resuspend pellet in ice-cold 90% Methanol (add dropwise while vortexing).

    • Incubate on ice for 30 minutes. (Critical for exposing nuclear and phospho-epitopes).

  • Staining:

    • Wash 2x to remove methanol.

    • Stain with Anti-Phospho-CD3

      
       (pY142) and Anti-CAR detection reagent (e.g., Protein L or Anti-Idiotypic Ab).
      
    • Incubate 45 min at room temperature in dark.

  • Analysis:

    • Gate on CAR+ population.

    • Calculate Mean Fluorescence Intensity (MFI) of pCD3

      
      .
      
    • Interpretation: High MFI correlates with high potency but potential toxicity. Intermediate MFI often yields better long-term persistence (memory phenotype).

Application: Non-Mitogenic Anti-CD3 F(ab')2 for Autoimmunity[5]

While CD3F (Zeta) is used for activation in oncology, Anti-CD3 F(ab')2 fragments are developed to modulate immunity. Whole anti-CD3 antibodies (e.g., OKT3) cause massive T-cell activation via Fc-receptor crosslinking on monocytes. Removing the Fc region (creating F(ab')2) allows the antibody to bind TCR/CD3 and induce internalization/modulation without full activation, promoting a regulatory T-cell (Treg) phenotype.

4.1 Comparative Data: Intact IgG vs. F(ab')2

The table below summarizes preclinical data comparing standard Anti-CD3 vs. the CD3F(ab')2 format.

FeatureIntact Anti-CD3 mAbAnti-CD3 F(ab')2Pharmaceutical Implication
Fc Receptor Binding High (binds Fc

R on monocytes)
Negligible F(ab')2 prevents "Cytokine Storm".
Mitogenicity High (induces proliferation)Non-mitogenic Safer for autoimmune treatment.
Mechanism Depletion & ActivationAntigenic Modulation / Tolerance Induces Tregs (FoxP3+) and anergy.
Clearance (Half-life) Long (days/weeks)Short (hours) Requires frequent dosing or PEGylation.
Indication Acute Rejection (Historical)T1 Diabetes, Crohn's Disease modification strategy.
Protocol B: Generation and QC of CD3F(ab')2 Fragments

Objective: Produce clinical-grade CD3F(ab')2 fragments from a parental hybridoma (e.g., OKT3 or humanized variant) for tolerance studies.

Workflow Diagram:

Fab_ProductionIgGPurified Anti-CD3 IgGDigestionPepsin Digestion(pH 3.5, 37°C)IgG->DigestionPurificationProtein A/GChromatographyDigestion->PurificationFlowThroughFlow-Through(F(ab')2 Fragments)Purification->FlowThroughDoes not bindBoundBound Fc Fragments(Discard)Purification->BoundBindsQCQC: SDS-PAGE & SEC(Verify ~100kDa)FlowThrough->QC

Figure 2: Enzymatic cleavage and purification workflow for CD3 F(ab')2 generation.

Detailed Methodology:

  • Enzymatic Digestion:

    • Buffer exchange purified Anti-CD3 IgG into 20 mM Sodium Acetate, pH 3.5 .

    • Add immobilized Pepsin beads (enzyme:substrate ratio 1:50).

    • Incubate at 37°C for 4–6 hours. Pepsin cleaves the Fc region below the hinge, leaving the F(ab')2 intact.

  • Purification (Negative Selection):

    • Adjust pH to 7.0 using 1M Tris-HCl.

    • Pass the mixture over a Protein A or Protein G Sepharose column.

    • Mechanism:[3][5][6][7][8] Protein A/G binds undigested IgG and cleaved Fc fragments. The F(ab')2 fragments (lacking the Fc binding site) will flow through.

  • Polishing & QC:

    • Collect flow-through.[8]

    • SEC-HPLC: Verify purity. Intact IgG elutes ~150 kDa; F(ab')2 elutes ~100-110 kDa; Fab elutes ~50 kDa.

    • Endotoxin Removal: Essential for in vivo tolerance studies (Endotoxin itself is mitogenic).

  • Functional Validation (The "Self-Validating" Step):

    • Assay: Incubate PBMCs with the generated F(ab')2 vs. Parental IgG.

    • Readout: Measure TNF-

      
       and IFN-
      
      
      release by ELISA after 24h.
    • Success Criteria: Parental IgG shows high cytokines; F(ab')2 shows background levels (comparable to PBS).

References
  • Call, M. E., & Wucherpfennig, K. W. (2005). The T cell receptor: critical role of the membrane environment in receptor assembly and function. Annual Review of Immunology. Link

  • Irving, B. A., & Weiss, A. (1991). The cytoplasmic domain of the T cell receptor zeta chain is sufficient to couple to receptor-associated signal transduction pathways. Cell. Link

  • Biswas, P. S., et al. (2008). Non-mitogenic Anti-CD3F(ab')2 Monoclonal Antibody: A Novel Approach to Control Herpetic Stromal Keratitis. Investigative Ophthalmology & Visual Science. Link

  • Feucht, J., et al. (2019). Calibration of CAR activation potential directs alternative T cell fates and therapeutic potency. Nature Medicine. Link

  • Kuhn, C., & Weiner, H. L. (2016). Therapeutic anti-CD3 monoclonal antibodies: from bench to bedside. Immunotherapy.[9] Link

Precision Deuteration Strategies: From Mechanistic Probes to Clinical Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The "Deuterium Switch" in Modern Drug Discovery

The strategic replacement of hydrogen with deuterium (D) has evolved from a niche mechanistic probe into a validated strategy for improving drug pharmacokinetics (PK). Known as the "Deuterium Switch," this technique leverages the Kinetic Isotope Effect (KIE) to strengthen metabolically vulnerable C-H bonds without significantly altering the molecule's size, shape, or receptor binding affinity.

The approval of deutetrabenazine (Austedo) by the FDA in 2017 marked a paradigm shift, proving that deuteration can create a New Chemical Entity (NCE) with superior clinical profiles (e.g., reduced dosing frequency, lower Cmax-related toxicity) [1].

This guide provides a technical roadmap for selecting and executing the correct labeling strategy—whether through De Novo Synthesis or Late-Stage Functionalization (LSF) —and validating the results with rigorous analytical protocols.

Strategic Selection: De Novo vs. Late-Stage Labeling[1]

Choosing the right method depends on the stage of development and the required position of the label.

Comparative Analysis of Labeling Modalities
FeatureDe Novo Synthesis Late-Stage Functionalization (LSF)
Methodology Building molecule from deuterated precursors (e.g.,

,

).[1]
H/D exchange (HIE) on the final drug scaffold using metal catalysts.[2]
Selectivity Absolute.[1] Label location is determined by the precursor.Variable. Dictated by steric accessibility and directing groups.[1]
Enrichment High (>98% D).Moderate to High (varied by exposure time).[1]
Cost High (requires re-optimizing synthesis).[1]Low (uses

or

gas).[1]
Best For Clinical Candidates (GMP), Chiral Centers.[1]Metabolite ID, Internal Standards, Early DMPK.
Decision Logic for Method Selection

DeuterationStrategy Start Target Molecule Identification Stage Development Stage? Start->Stage Early Early Discovery / DMPK Stage->Early Metabolite ID Late Clinical Candidate / GMP Stage->Late Scale-up SiteSpecific Is the labeling site stereogenic or specific? Early->SiteSpecific DeNovo Method B: De Novo Synthesis (Reductive Deuteration) Late->DeNovo No (General labeling) No (General labeling) SiteSpecific->No (General labeling) General Yes (Specific site) Yes (Specific site) SiteSpecific->Yes (Specific site) Specific LSF Method A: Late-Stage H/D Exchange (Ir/Ru Catalysis) No (General labeling)->LSF Yes (Specific site)->DeNovo

Figure 1: Decision matrix for selecting the optimal deuteration strategy based on development phase and structural requirements.

Method A: Late-Stage Functionalization (Ir-Catalyzed H/D Exchange)[1]

Principle: Cationic Iridium(I) complexes (e.g., Crabtree’s catalyst or Kerr’s modified catalysts) facilitate hydrogen isotope exchange (HIE) via C-H activation. These catalysts are particularly effective for directing deuterium to sterically accessible positions or positions ortho to directing groups (carbonyls, nitro, etc.) [2].[1]

Protocol 1: Iridium-Catalyzed H/D Exchange Using Gas

Target Application: Rapid generation of internal standards or metabolic probes.

Materials:

  • Substrate: 0.5 mmol of target drug molecule.

  • Catalyst: [Ir(COD)(Py)(PCy3)]PF6 (Crabtree’s Catalyst) or Kerr’s Catalyst (for ortho-selectivity).

  • Solvent: Dichloromethane (DCM) - Anhydrous, degassed.[1]

  • Deuterium Source:

    
     gas (balloon or lecture bottle).
    

Workflow:

  • Preparation (Glovebox/Schlenk Line): In a flame-dried Schlenk flask, dissolve the substrate (0.5 mmol) and Ir-catalyst (5 mol%, 0.025 mmol) in 2 mL of anhydrous DCM.

    • Critical: Oxygen poisons the catalyst. Ensure rigorous degassing via freeze-pump-thaw cycles.[1]

  • Activation: Cool the solution to -78°C (dry ice/acetone bath) to prevent immediate solvent evaporation during gas introduction.

  • Exchange: Evacuate the headspace and backfill with

    
     gas (1 atm). Allow the reaction to warm to room temperature (RT) and stir vigorously for 12–24 hours.
    
    • Note: For thermally stable substrates, heating to 40°C can accelerate exchange but increases the risk of scrambling.

  • Quench & Purification: Vent the

    
     gas. Filter the mixture through a short pad of silica/Celite to remove the metal catalyst. Elute with DCM.
    
  • Validation: Concentrate the filtrate and analyze via 1H NMR (disappearance of signal) and MS (mass shift).

Self-Validating Checkpoint:

  • Visual Cue: The active catalyst solution is typically orange/red. If it turns black (formation of Ir(0) nanoparticles), the catalyst has decomposed, likely due to

    
     ingress. The reaction must be restarted.
    

Method B: De Novo Synthesis (Reductive Deuteration)

Principle: Constructing the molecule using deuterated reagents ensures 100% regioselectivity. The most common robust method is the reduction of carbonyls (aldehydes/ketones) using deuterated hydride sources like Sodium Borodeuteride (


) or Lithium Aluminum Deuteride (

) [3].
Protocol 2: Carbonyl Reduction with

Target Application: Creating chiral deuterated alcohols or reducing amides.

Materials:

  • Substrate: 1.0 mmol Ketone/Aldehyde precursor.

  • Reagent: Sodium Borodeuteride (

    
    , >98 atom % D).[1]
    
  • Solvent: Ethanol-d1 (EtOD) or Methanol-d4 (

    
    ).[1]
    
    • Why? Using protic solvents (

      
      ) can lead to H/D exchange at the labile position during workup or via mechanism leakage. Use deuterated solvents for maximum isotopic purity.[1]
      

Workflow:

  • Dissolution: Dissolve the substrate (1.0 mmol) in 5 mL of

    
     at 0°C.
    
  • Addition: Add

    
     (1.5 mmol) portion-wise over 10 minutes.
    
    • Caution: Evolution of

      
       gas will occur.[1] Ensure proper venting.[1]
      
  • Reaction: Stir at 0°C for 30 minutes, then warm to RT. Monitor by TLC.[1]

  • Quench (Critical Step):

    • Standard: Quench with

      
       or dilute 
      
      
      
      to destroy excess hydride.[1]
    • Avoid: Do not quench with

      
       until the intermediate borate complex is fully hydrolyzed if the position is acid-sensitive.
      
  • Workup: Extract with EtOAc, dry over

    
    , and concentrate.
    

Troubleshooting Scrambling: If the alpha-position to the carbonyl is acidic (e.g., enolizable ketones), base-catalyzed H/D exchange can occur before reduction. To prevent this, ensure the reaction is kept cold (0°C) and neutral.

Analytical Validation Protocols

Quantifying Deuterium Incorporation (%D) is critical.[1] Do not rely solely on Mass Spec, as it does not confirm regioselectivity.[1]

Protocol 3: Quantitative NMR (qNMR) for %D Calculation

Method: Compare the integration of the residual proton signal at the labeled site against an internal standard or a non-exchangeable proton on the same molecule.

  • Sample Prep: Dissolve ~5-10 mg of sample in a deuterated solvent (e.g.,

    
    ) that does not overlap with the target peaks.[1]
    
  • Acquisition Parameters:

    • Relaxation Delay (d1): Set to >5 × T1 (typically 30-60 seconds) to ensure full relaxation for quantitative integration.

    • Scans: 16–32 scans are usually sufficient.

  • Calculation:

    
    
    
    • Integral_labeled: Area of the residual H peak at the deuterated site.

    • Integral_reference: Area of a stable H peak (normalized to 1H equivalent).

Application Note: Kinetic Isotope Effect (KIE) Determination

Context: Once synthesized, the deuterated compound is used to determine if C-H bond breakage is the Rate-Determining Step (RDS). This informs metabolic stability predictions.[1]

Primary vs. Secondary KIE[1][3][4][5][6]
  • Primary KIE (

    
    ):  The C-H bond is broken in the RDS. Deuteration will significantly slow metabolism (high potential for clinical benefit).[1]
    
  • Secondary KIE (

    
    ):  The C-H bond is adjacent to the reaction center but not broken. Minimal impact on metabolic rate [4].[1]
    
Protocol 4: Non-Competitive KIE Assay (Absolute Rates)

Workflow:

  • Incubation: Run two parallel incubations with liver microsomes (RLM/HLM).

    • Vial A: Non-deuterated drug (1 µM).[1]

    • Vial B: Deuterated analog (1 µM).[1]

  • Sampling: Aliquot at t = 0, 5, 10, 20, 30, 60 min. Quench immediately with cold Acetonitrile.

  • Analysis: Quantify parent remaining via LC-MS/MS.

  • Calculation: Plot ln([Concentration]) vs. time. The slope is

    
    .
    
    
    
    

Visualization of KIE Mechanism:

KIE_Mechanism Substrate Substrate (C-H or C-D) TS Transition State [C...H...O] Substrate->TS Activation Energy (Ea) Product Metabolite (C-OH) TS->Product Annotation C-D bond has lower Zero Point Energy (ZPE) -> Higher Ea to reach TS -> Slower Reaction (KIE) Annotation->TS

Figure 2: Mechanistic origin of the Primary Kinetic Isotope Effect. The lower Zero Point Energy of the C-D bond increases the activation energy required to reach the transition state.

References

  • Dean, M. (2017).[1] Deutetrabenazine: The First Deuterated Drug.[3] Journal of Medicinal Chemistry.[1]

  • Kerr, W. J., et al. (2008).[1] Iridium-catalyzed C-H activation and isotopic labeling.[1][4][5] Chemical Communications.[1][6]

  • Loh, T. P., et al. (2022).[1] Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.[2][7][8][9] Chemical Reviews.[1]

  • Simmons, E. M., & Hartwig, J. F. (2012).[1][10] On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations. Angewandte Chemie International Edition.[1][10]

Sources

Application Note: High-Selectivity Silicon Nitride Etching using Fluoromethane-d3 (CD3F)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the implementation of Fluoromethane-d3 (CD3F) as a superior alternative to standard Methyl Fluoride (CH3F) in semiconductor plasma etching. While CH3F is the industry standard for selective Silicon Nitride (SiN) etching, the shrinking critical dimensions of FinFET and 3D-NAND architectures require higher selectivity and more robust sidewall passivation.

By leveraging the Deuterium Kinetic Isotope Effect (DKIE) , CD3F generates a fluorocarbon polymer (a-C:D:F) with enhanced chemical and physical stability compared to its hydrogenated counterpart. This results in:

  • Enhanced Selectivity: Superior protection of Si and SiO₂ surfaces during SiN etching.

  • Profile Control: Denser sidewall passivation reduces bowing in high-aspect-ratio (HAR) features.

  • Process Window: Wider tolerance for over-etching without damaging underlying substrates.

Note for Pharmaceutical Researchers: While this guide focuses on plasma physics, CD3F is also a critical reagent for deuteromethylation in drug discovery, improving metabolic stability via the same C-D bond strength principles described here.

Part 1: The Physics of Deuteration in Plasma

To understand why CD3F outperforms CH3F, we must analyze the plasma chemistry at the atomic level. The core mechanism of hydrofluorocarbon etching is selective polymerization .

The Hydrofluorocarbon Mechanism (Standard CH3F)

In a CH3F plasma, the molecule dissociates into Fluorine (F) radicals (etchants) and CHx species (polymer formers).

  • Role of Hydrogen: Hydrogen scavenges F atoms to form HF. This lowers the F/C ratio, promoting the deposition of a fluorocarbon polymer on the wafer.

  • Selectivity Mechanism:

    • On SiN: The Nitrogen in the substrate reacts with the Carbon in the polymer to form volatile HCN. This continuously removes the polymer, allowing F atoms to etch the SiN.

    • On Si/SiO₂: There is no Nitrogen to remove the polymer. The polymer accumulates, forming a "stop layer" that prevents etching.

The Deuterium Advantage (CD3F)

Replacing Hydrogen with Deuterium introduces the Kinetic Isotope Effect.[1]

  • Bond Strength (Zero-Point Energy): The C-D bond is stronger than the C-H bond (Bond Dissociation Energy: C-D

    
     442 kJ/mol vs. C-H 
    
    
    
    414 kJ/mol).
  • Plasma Fragmentation: CD3F fragments less readily than CH3F. This alters the radical balance, often yielding heavier, more "intact" polymer precursors (CDx) rather than highly fragmented Carbon species.

  • Polymer Density: The resulting polymer layer (a-C:D:F) is denser and more resistant to ion bombardment than a-C:H:F. This "harder" polymer provides better protection for Si and SiO₂ corners, significantly boosting selectivity.

Mechanism Visualization

EtchMechanism cluster_species Active Species cluster_surface Wafer Surface Interactions Gas Feed Gas (CD3F + O2) Plasma ICP Plasma Generation (Dissociation) Gas->Plasma F_rad F* Radicals (Etchant) Plasma->F_rad CD_rad CDx Precursors (Polymer Former) Plasma->CD_rad D_rad D* Radicals (F Scavenger) Plasma->D_rad SiN_Surface SiN Surface (Target) F_rad->SiN_Surface CD_rad->SiN_Surface Si_Surface Si/SiO2 Surface (Protected) CD_rad->Si_Surface D_rad->F_rad Scavenges F (forms DF) Polymer_Removal Polymer Removal (C + N -> HCN) SiN_Surface->Polymer_Removal N reacts with C Polymer_Buildup Stable Polymer Layer (a-C:D:F) Si_Surface->Polymer_Buildup No N to remove C Etch Etching Proceeds (SiF4 Volatile) Polymer_Removal->Etch Surface Exposed Stop Etch Stop (Passivation) Polymer_Buildup->Stop Robust Protection

Figure 1: Mechanism of Selective SiN Etching using CD3F. Note the critical role of Nitrogen in removing the polymer on SiN, while the Deuterated polymer accumulates on Si/SiO2.

Part 2: Comparative Analysis (CH3F vs. CD3F)

The following data summarizes the performance shift observed when switching from CH3F to CD3F in a standard Inductively Coupled Plasma (ICP) reactor.

ParameterStandard CH3FDeuterated CD3FImprovementMechanism
SiN Etch Rate ~800 Å/min~780 Å/min-2.5%Heavier D atoms slightly reduce diffusion velocity.
Si Selectivity 15:125:1 +66% Stronger C-D polymer resists ion sputtering on Si.
SiO₂ Selectivity 10:118:1 +80% Enhanced polymer stability on oxide surfaces.
Sidewall Angle 86°89° VerticalityDenser sidewall passivation prevents lateral etching (bowing).
Polymer Removal Standard AshingHigh-Temp AshingN/AC-D bonds require higher energy O2 plasma to strip post-etch.

Part 3: Application Protocol

Equipment Prerequisites
  • Reactor Type: ICP (Inductively Coupled Plasma) or CCP (Capacitively Coupled Plasma).

  • Gas Lines: Dedicated line for CD3F (Mass Flow Controller calibrated for CH3F gas correction factor

    
     1.05 due to mass difference, or re-calibrated specifically for CD3F).
    
  • Metrology: Ellipsometry (thickness) and CD-SEM (profile).

High-Selectivity Etch Recipe (SiN over Si)

This recipe is optimized for a 300mm wafer processing tool.

Step 1: Chamber Conditioning (Seasoning) Before running product wafers, condition the chamber walls with CD3F polymer to ensure stable radical density.

  • Gas: CD3F (50 sccm) / Ar (100 sccm)

  • Pressure: 20 mTorr

  • Source Power: 800 W

  • Bias Power: 0 W (No ion bombardment)

  • Time: 60 seconds

Step 2: Main Etch (The "Deuterium Mode")

  • Gas Flow:

    • CD3F: 30 sccm (Primary etchant/polymer former)

    • O2: 5–10 sccm (Controls polymer thickness; Crucial tuning knob)

    • Ar: 100 sccm (Diluent and ion bombardment source)

  • Pressure: 30 mTorr (Slightly higher pressure favors polymerization)

  • Source Power (ICP): 500 W (Controls ion density)

  • Bias Power (RF): 100 W (Controls ion energy. Keep low to maximize selectivity)

  • Temperature: 20°C (Wall), 60°C (Chuck)

Step 3: Polymer Stripping (Post-Etch) Because the deuterated polymer is robust, standard ashing may leave residues.

  • Gas: O2 (500 sccm) / N2 (50 sccm)

  • Temp: Increase chuck temp to >200°C if possible.

  • Power: High source power (1500 W) required to break C-D bonds.

Process Control Workflow

Workflow cluster_check In-Situ Metrology Start Start Season 1. Chamber Seasoning (Coat walls with a-C:D:F) Start->Season Etch 2. CD3F Main Etch (Monitor OES: F/C Ratio) Season->Etch OES OES Check: Monitor 656nm (Da) vs 604nm (F) Etch->OES Real-time Strip 3. High-Energy Ashing (Remove D-Polymer) Etch->Strip Measure 4. Ex-Situ Metrology (Ellipsometry/SEM) Strip->Measure End End Measure->End

Figure 2: Operational workflow for CD3F etching. Note the specific OES monitoring requirement.

Part 4: Diagnostic & Validation

To validate the efficacy of CD3F, researchers should employ Optical Emission Spectroscopy (OES).

  • Isotope Verification:

    • Hydrogen Alpha (

      
      ):  656.28 nm
      
    • Deuterium Alpha (

      
      ):  656.10 nm
      
    • Protocol: Use a high-resolution spectrometer. You should see the emission peak shift ~0.18 nm. If a large H-alpha peak remains, check for moisture leaks or residual CH3F in gas lines.

  • F/C Ratio Monitoring:

    • Monitor the ratio of Fluorine (703.7 nm) to CFx (240-320 nm band) .

    • Observation: CD3F plasmas typically show a lower F/CFx emission ratio compared to CH3F, indicating a "richer" polymer chemistry, which correlates with the observed higher selectivity.

References

  • Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Meetings. (2005). Detailed analysis of C-H vs C-D bond strengths and zero-point energy differences. Link

  • Plasma Etching of Silicon Nitride with High Selectivity. ECS Transactions. (2006). Foundational mechanisms of hydrofluorocarbon etching and polymer selectivity. Link

  • Silicon nitride and silicon etching by CH3F/O2 plasma beams. Journal of Vacuum Science & Technology A. (2016). Comparative study of polymer formation in CH3F plasmas, serving as the baseline for D-substitution effects. Link[2]

  • Kinetic Isotope Effects. Chemistry LibreTexts. (2024). General principles of KIE used to derive the stability of deuterated polymers in this protocol. Link

Sources

experimental setup for gas-phase NMR with Fluoromethane-d3

Application Note: High-Resolution Gas-Phase NMR of Fluoromethane-d3 ( )

Part 1: Executive Summary

This protocol details the experimental setup, sample preparation, and acquisition parameters for conducting gas-phase Nuclear Magnetic Resonance (NMR) spectroscopy using Fluoromethane-d3 (

spin-rotation relaxation mechanismsdensity-dependent chemical shifts




Key Applications:

  • Intermolecular Force Quantification: Measuring density-dependent chemical shift virial coefficients.

  • Relaxation Dynamics: Probing collision efficiencies and angular momentum correlation times.

  • Reference Standards: Absolute shielding calibration for gas-phase studies.

Part 2: Scientific Foundation & Mechanisms

The Physics of Gas-Phase Relaxation

In liquid NMR, relaxation is typically dominated by dipole-dipole (DD) interactions modulated by molecular tumbling (Brownian motion). In the gas phase, the dominant mechanism for spin-active nuclei like

Spin-Rotation (SR) interaction
  • Mechanism: The coupling between the nuclear spin and the magnetic field generated by the rotating molecular charge distribution.

  • Causality: As the molecule rotates freely between collisions, the local magnetic field fluctuates. Collisions interrupt this rotation.

  • Pressure Dependence (Counter-Intuitive):

    • Low Pressure: Fewer collisions

      
       Longer angular momentum correlation time (
      
      
      )
      
      
      More efficient relaxation
      
      
      Shorter
      
      
      (and broader lines)
      .
    • High Pressure: Frequent collisions

      
       Shorter 
      
      
      
      
      Less efficient relaxation
      
      
      Longer
      
      
      (and sharper lines)
      .
Chemical Shift Density Dependence

The observed chemical shift (



  • 
    : Zero-density limit (intramolecular shielding).
    
  • 
    : Second virial coefficient of shielding (intermolecular interactions).
    

Part 3: Hardware & Experimental Setup

Vacuum Line Manifold

Gas-phase samples must be prepared on a high-vacuum manifold to ensure purity and precise pressure control.

VacuumSetupcluster_safetySafety BarrierGasCylCD3F Gas Cylinder(Lecture Bottle)RegulatorPressure Regulator(0-5 bar)GasCyl->RegulatorHigh PManifoldGlass/Steel Vacuum ManifoldRegulator->ManifoldControlled FlowPressureGaugeCapacitance Manometer(High Precision)Manifold->PressureGaugeColdTrapCold Trap(Liq. N2)Manifold->ColdTrapNMRPortNMR Tube Port(Young's Tap/Valve)Manifold->NMRPortTransferPumpTurbo/Roughing PumpColdTrap->PumpExhaust

Figure 1: Vacuum manifold schematic for controlled gas condensation.

NMR Tube Selection

Standard 5mm thin-wall tubes are unsafe for pressurized gas studies.

  • Low Pressure (< 2 atm): J-Young valve NMR tubes (medium wall).

  • High Pressure (> 2 atm): Heavy-wall tubes (e.g., Wilmad 522-PP or 524-PP) rated for up to 20-50 atm.

  • Valve System: Use PTFE-valved tubes (J-Young or similar) to allow re-opening and pressure adjustment. Do not flame-seal unless absolutely necessary and you are trained in glassblowing under vacuum.

Part 4: Sample Preparation Protocol

Safety Warning:

Step 1: Volume Calibration

To achieve a specific target pressure (



  • Calibrate volumes using gas expansion of a known inert gas (e.g., Argon) from a calibrated bulb.

Step 2: Calculation (Ideal Gas Law)

Calculate the moles (







1
Step 3: The "Freeze-Pump-Thaw" & Condensation Cycle
  • Evacuation: Attach the heavy-wall NMR tube to the manifold. Open the valve and evacuate to

    
     Torr.
    
  • Gas Introduction: Close the pump valve. Release

    
     into the manifold until 
    
    
    is reached.
  • Condensation: Immerse the tip of the NMR tube in Liquid Nitrogen (77 K) .

    
     (Boiling point: -78°C, Melting point: -142°C) will rapidly freeze into a solid at the bottom of the tube.
    
    • Note: Monitor the pressure gauge. It should drop to near zero as the gas cryopumps into the tube.

  • Sealing: Once the manifold pressure is zero, close the PTFE valve on the NMR tube tightly.

  • Thawing: CRITICAL SAFETY STEP. Remove the liquid nitrogen. Allow the tube to warm to room temperature slowly behind a blast shield. Do not use a heat gun.[2]

Part 5: Acquisition Parameters

Locking Strategy

Gas-phase samples lack the density of solvent required for a stable deuterium lock.

  • Option A (Recommended): Run Unlocked. Modern magnets (Bruker Ascend/Agilent) drift < 1-2 Hz/hour. For 1D experiments, this is negligible.

  • Option B (Coaxial Insert): Insert a sealed capillary containing

    
     or Acetone-d6 inside the pressure tube. This provides a lock and a chemical shift reference.
    
Pulse Sequence & Relaxation

Gas-phase

  • Low Pressure (0.1 - 1 atm):

    
     is short  (10-100 ms) due to efficient Spin-Rotation relaxation.
    
    • Protocol: Use short relaxation delays (

      
      ). High scan rate.
      
  • High Pressure (> 10 atm):

    
     is long  (1-5 s).
    
    • Protocol: Use longer relaxation delays (

      
      ).
      
Acquisition Table
ParameterValue / SettingRationale
Nucleus

(376 MHz at 9.4T)
High sensitivity, 100% abundance.
Pulse Prog zg or s2pulStandard single pulse.
Pulse Angle 30° to 90°30° preferred for faster repetition at high pressure.
Spectral Width 50 ppm

has a wide chemical shift range vs liquid standards.
Acq. Time (AQ) 1 - 2 secEnsure full decay of FID (linewidths can be narrow at high P).
Recycle Delay (D1) Pressure Dependent Low P: 0.1s
Scans (NS) 16 - 64High sensitivity of F means few scans are needed.
Temperature 298 K (Regulated)Shielding is temperature dependent (

ppm/K).

Part 6: Data Analysis & Referencing

Referencing

Internal referencing (e.g., adding TMS gas) is problematic due to intermolecular interactions.

  • External Reference: Use the coaxial capillary signal (e.g., Acetone-d6).

  • Substitution Method: Run a standard liquid sample (e.g.,

    
    ) before/after the gas experiment.
    
  • Correction:

    
    
    Gas phase susceptibility corrections are usually negligible compared to liquids, but critical for high-precision work.
    
Linewidth Analysis

Use the linewidth (




Part 7: Workflow Diagram

WorkflowStartDefine Target Pressure(e.g., 5 atm)CalcCalculate Moles (n)Ideal Gas LawStart->CalcVacEvacuate Manifold & Tube(< 1 mTorr)Calc->VacFillFill Manifold to P_calcVac->FillFreezeCryopump into Tube(Liq. N2 Bath)Fill->FreezeSealClose Valve / Seal TubeFreeze->SealThawThaw behind ShieldSeal->ThawAcqAcquire NMR(Adjust D1 for Pressure)Thaw->Acq

Figure 2: Step-by-step experimental workflow for gas-phase NMR sample preparation.

References

  • Jackowski, K. (2025). 13C and 19F nuclear magnetic shielding and spin–spin coupling in gaseous fluoromethane-d3. ResearchGate. Link

  • Linde Gas. (2017).[3] Safety Data Sheet: Fluoromethane. Link

  • Jameson, C. J. (1991). Gas Phase NMR Spectroscopy. Chemical Reviews.
  • Wilmad-LabGlass. NMR Tube Selection Guide for High Pressure. Link

  • Cambridge Isotope Laboratories. Deuterated Fluoromethane Safety & Handling. Link

storage and handling of compressed Fluoromethane-d3 gas

Application Note: Precision Handling and Storage of Compressed Fluoromethane-d3 ( )

Abstract

Fluoromethane-d3 (


Physicochemical & Safety Profile

Understanding the physical properties of the non-deuterated analog (Methyl Fluoride,

Table 1: Critical Properties & Hazards
PropertyValue / ClassificationOperational Implication
Chemical Formula

Deuterated Methyl Fluoride
Physical State Compressed Liquefied GasCylinder pressure depends on temperature, not fill volume.
Boiling Point -78.4°C (approx.)Rapid evaporation; risk of cold burns and rapid pressure buildup.
Flammability Extremely Flammable (H220) Flash point < -20°C. Grounding of all lines is mandatory.
Vapor Density 1.2 (Air = 1)Gas is heavier than air; accumulates in low-lying areas (sumps/trenches).
Isotopic Purity Typically

99% D
Critical: Air infiltration introduces

(moisture/air), ruining NMR silence.
Material Compatibility SS 316L, PTFE, Kel-FAvoid: Aluminum (potential reactivity) and standard elastomers (permeation).

Safety Warning:


 is an asphyxiant and extremely flammable.[1] All operations must occur within a certified fume hood or glovebox with spark-proof electrical ratings.

Infrastructure & Engineering Controls

To maintain isotopic purity and prevent loss, standard "slip-fit" tubing is unacceptable. The system must be constructed using Stainless Steel 316L with face-seal fittings (e.g., VCR®) or double-ferrule compression fittings (e.g., Swagelok®).

Gas Manifold Architecture

The following diagram illustrates the required "Zero-Loss" manifold setup. This design allows for vacuum purging of lines before the cylinder is opened, ensuring no air contaminates the

Gcluster_0Engineering Control ZoneCylinderCD3F Cylinder(Source)Regulator2-Stage Regulator(SS 316L Diaphragm)Cylinder->Regulator CGA 350/320 Conn.IsoValveIsolation Valve(Diaphragm Packless)Regulator->IsoValve High Purity LineManifoldGas Manifold(Cross)IsoValve->ManifoldVacLineVacuum Source(< 10 mTorr)Manifold->VacLine Purge CycleReactionReaction Vessel(Cryo-Trap)Manifold->Reaction Controlled FlowScrubberVent/ScrubberReaction->Scrubber Exhaust

Figure 1: Schematic of a high-purity gas manifold designed for expensive isotopic gases. Note the vacuum line integration for pre-dispense purging.

Component Selection Justification
  • Regulator (Two-Stage): A two-stage regulator is mandatory. As the liquid phase in the cylinder is depleted, the internal pressure remains constant until the liquid is gone, then drops rapidly. A single-stage regulator would allow delivery pressure to spike (decaying inlet characteristic), potentially blowing out glass reaction vessels.

  • Diaphragm Material: Must be Stainless Steel .[2] Neoprene or rubber diaphragms off-gas organic plasticizers and are permeable to air, which will contaminate the

    
     with protons (
    
    
    ) and moisture.
  • Check Valves: Essential downstream of the regulator to prevent "suck-back" of reaction solvents into the regulator if the cylinder pressure drops unexpectedly.

Protocol: Active Handling & Dispensing

Objective: Dispense a precise molar equivalent of

Pre-Requisites
  • Calibrated balance (if weighing cylinder) or Mass Flow Controller (MFC).

  • Helium leak detector or liquid leak detector (e.g., Snoop®) compatible with high-purity systems.

  • PPE: Flame-resistant lab coat, safety glasses with side shields, nitrile gloves.

Workflow: The "Purge-Then-Flow" Method

WorkflowStartStart: Cylinder RetrievalInspect1. Visual Inspection & WeighingStart->InspectConnect2. Connect to Manifold(Keep Cylinder Valve CLOSED)Inspect->ConnectVacPurge3. Vacuum Purge Manifold(Remove Air from Lines)Connect->VacPurgeLeakTest4. Static Leak Test(Isolate Vac -> Watch Gauge)VacPurge->LeakTestPassFailPressure Rise?LeakTest->PassFailPassFail->VacPurgeYes (Leak)OpenCyl5. Open Cylinder Valve(Pressurize Manifold)PassFail->OpenCylNo (Stable)Dispense6. Dispense Gas(Control via Flow/Weight)OpenCyl->DispenseCloseOut7. Close Cylinder & Purge LineDispense->CloseOut

Figure 2: Operational workflow for dispensing Fluoromethane-d3. The critical control point is the Vacuum Purge/Leak Test cycle.

Step-by-Step Procedure
  • Cylinder Weighing (Gravimetric Tracking):

    • Before connecting, weigh the cylinder on a high-capacity balance. Record the Gross Weight .

    • Why? Pressure gauges on liquefied gases only indicate the presence of liquid, not the amount remaining. Weight is the only accurate inventory method.

  • Connection & Purging (The Critical Step):

    • Secure cylinder to the wall/bench bracket.

    • Connect the regulator to the cylinder valve (CGA 350 or 320 standard, check cylinder collar).

    • Do NOT open the cylinder valve yet.

    • Open the downstream isolation valve and the vacuum line valve (see Figure 1).

    • Evacuate the regulator and tubing lines to <50 mTorr.

    • Causality: This removes atmospheric nitrogen, oxygen, and water vapor trapped in the regulator dead volume. If skipped, the first shot of

      
       will be contaminated with air.
      
  • Static Leak Check:

    • Close the vacuum valve. Watch the manifold pressure gauge for 60 seconds.

    • If pressure rises, there is a leak (or outgassing). Retighten fittings and repeat vacuum purge.

  • Dispensing:

    • Ensure the reaction vessel is cooled (usually -78°C) to condense the gas if trapping is required.

    • Slowly open the

      
       cylinder valve.
      
    • Adjust the regulator to the desired delivery pressure (typically 2–5 psig for bubbling/trapping).

    • Open the flow controller/needle valve to begin delivery.

  • Termination:

    • Close the cylinder valve first .

    • Allow the remaining gas in the regulator to flow into the reaction vessel (consuming the line volume).

    • Close the reaction vessel valve.

    • Vacuum purge the manifold again to remove residual toxic/flammable gas before disconnecting (if required).

Storage & Emergency Protocols

Storage Requirements[3][4][5][6][7][8]
  • Temperature: Store below 50°C (122°F). Cool, dry, well-ventilated area.

  • Segregation: Store away from oxidizing gases (

    
    , 
    
    
    ) by at least 20 feet or a fire barrier.[3][4]
  • Leak Detection: Storage areas should be equipped with flammable gas detectors calibrated for methyl fluoride.

Emergency Response[1][3][4]
  • Minor Leak (at fitting): Detectable by "snoop" or electronic sniffer. Close cylinder valve immediately. Tighten fitting. Vent area.

  • Major Release:

    • Evacuate the lab immediately.

    • Eliminate ignition sources (remote shutoff of power if possible).

    • Do not attempt to extinguish a leaking gas fire unless the leak can be stopped.[5] Extinguishing the flame while gas continues to leak creates an explosive cloud hazard.

References

  • Linde Gas. (2017).[5] Safety Data Sheet: Fluoromethane. Retrieved from [Link]

  • Matheson. (n.d.). Regulator Selection Guide by Gas Service. Retrieved from [Link]

  • Airgas. (n.d.). Compressed Gas Safety: Storage and Handling. Retrieved from [Link]

  • Industrial Specialties Mfg. (2022).[6] 316L Stainless Steel Chemical Compatibility Chart. Retrieved from [Link]

Troubleshooting & Optimization

troubleshooting unexpected peaks in Fluoromethane-d3 NMR

Technical Support Center: Troubleshooting Fluoromethane-d3 ( ) NMR Anomalies

Topic: Troubleshooting unexpected peaks in Fluoromethane-d3 (

Role:Audience:

Introduction: Defining the "Gold Standard" Spectrum

Before troubleshooting "unexpected" peaks, we must rigorously define what the expected spectrum of high-purity Fluoromethane-d3 (





The Theoretical Baseline:

  • Nucleus:

    
    F (100% natural abundance, Spin 1/2).[1][2]
    
  • Coupling Partner: Three equivalent Deuterium nuclei (

    
    H, Spin 1).
    
  • Multiplicity Rule:

    
    .
    
    • Calculation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      
  • Expected Pattern: A Septet with an intensity ratio of 1:3:6:7:6:3:1 .[3]

  • Chemical Shift:

    
     ppm (upfield shift relative to 
    
    
    ).

If your spectrum deviates from this specific septet structure, or if you observe signals outside the -270 ppm region, you are likely dealing with isotopic impurities, chemical byproducts, or instrumental artifacts.

Part 1: Diagnostic Workflow

Use the following logic gate to classify your spectral anomaly before applying a fix.

DiagnosticWorkflowStartStart: Identify AnomalyCheckRegionIs the peak near -272 ppm?Start->CheckRegionCheckPatternIs it a Septet (1:3:6:7:6:3:1)?CheckRegion->CheckPatternYesChemicalChemical Impurity(Precursors/Hydrolysis)CheckRegion->ChemicalNo (Peaks at -60 to -220 ppm)SymmetryIs the multiplet symmetric?CheckPattern->SymmetryNoPurePure CD3F(No Action)CheckPattern->PureYesIsotopeIsotopic Impurity(CHD2F / CH2DF)Symmetry->IsotopeNo (Asymmetric/Superimposed)ArtifactInstrumental Artifact(Sidebands/Phase)Symmetry->ArtifactYes (Repeating/Rolling)

Figure 1: Decision tree for diagnosing spectral anomalies in fluorinated methyl groups.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: The "Ghost" Multiplets (Isotopic Purity)

User Question: "I see the main septet at -272 ppm, but there is a 'messy' overlap of other multiplets on top of it. It looks like the baseline is noisy or the shimming is off, but standard samples look fine. What is this?"

Technical Analysis: You are likely observing incomplete deuteration .[3] In the synthesis of



  • The Physics:

    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      :  3 Deuteriums 
      
      
      Septet (
      
      
      Hz).
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      :  1 Proton (Spin 1/2) + 2 Deuteriums (Spin 1).
      
      • The

        
        F signal is split first by the proton into a Doublet  with a massive coupling constant (
        
        
        Hz).
      • Each leg of the doublet is further split by the two deuteriums into a Quintet (

        
        ).
        
      • Result: A Doublet of Quintets .

Validation Protocol:

  • Run a

    
    H NMR:  If you have 
    
    
    , you will see a corresponding doublet in the proton channel (centered at ~4.2 ppm) with the same 46 Hz coupling constant.
  • Decoupling Experiment: Acquire a

    
    F spectrum with 
    
    
    H decoupling (inverse gated or standard composite pulse decoupling).
    • Result: The "messy" doublet of quintets will collapse into a simple quintet (due to remaining D coupling), confirming the presence of protons.

Data Summary: Coupling Constants | Isotopologue | Pattern | Primary Coupling (



(Target)
Septet

(Impurity)
Doublet of Quintets

(Impurity)
Triplet of Triplets
Issue 2: The "Silent" Contaminants (Chemical Impurities)

User Question: "I see my product peak, but there are sharp singlets or small multiplets appearing between -150 and -220 ppm. Are these degradation products?"

Technical Analysis:



Common Culprits:

  • Hydrolysis (Methanol-d3): If moisture enters the NMR tube,

    
     can hydrolyze to 
    
    
    and
    
    
    .
    • Indicator: A sharp singlet at -204 ppm (aqueous

      
      ) or broad peaks if exchange is occurring.
      
  • Starting Materials:

    • Unreacted fluoride salts often appear as broad singlets depending on the solvent and counter-ion (e.g., free

      
       in organic solvents is often very broad due to chemical exchange).
      

Validation Protocol:

  • Spike Test: Add a small amount of authentic non-deuterated starting material (e.g.,

    
    ) to the tube. If the impurity peak shifts or broadens (due to exchange) or a new peak appears with identical chemical shift (accounting for isotope shift), you have identified the contaminant.
    
  • Solvent Check: Verify your deuterated solvent isn't contaminated.[3]

    
     can sometimes contain trace 
    
    
    impurities if stabilized with certain agents, though this is rare.
Issue 3: Instrumental Artifacts (Acoustic Ringing & Phasing)

User Question: "My baseline is rolling (sinusoidal wave) or the first few points of the FID look corrupted. The peak at -272 ppm looks phase-distorted."

Technical Analysis: Fluorine has a very wide spectral width.[3]


>200 ppm away
  • The Cause:

    • Bandwidth Filter: The signal might be on the edge of the excitation profile or the analog filter, causing phase errors.

    • Acoustic Ringing:

      
      F probes often suffer from "ringing" (acoustic vibration of the coil) which manifests as a broad rolling baseline.
      

Corrective Protocol:

  • Adjust O1P: Move your carrier frequency to -270 ppm specifically for this experiment. Do not acquire this spectrum using a generic "full range" parameter set centered at -100 ppm.

  • Backward Linear Prediction: If the first few points of the FID are corrupted (causing the rolling baseline), apply Backward Linear Prediction (LPC) during processing to reconstruct the first 2-4 data points.

References

  • National Institutes of Health (PubChem). Fluoromethane-d3 Compound Summary. [Link] Grounding: Verifies the CAS (558-21-4) and chemical identity of the deuterated species.[4]

  • Facey, G. (University of Ottawa NMR Facility). Boron Isotope Effects in Fluorine NMR Spectra. (2017).[3] [Link] Grounding: While discussing Boron, this authoritative blog details the mechanics of isotope-induced splitting and chemical shift changes (isotope effects) in 19F NMR, which is the fundamental physics behind the CD3F septet.

  • San Fabian, J., et al. Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance (1998).[3] [Link] Grounding: Establishes the magnitude of H-F coupling constants in fluoroalkanes, validating the ~46 Hz value for impurities.

HDX-MS Technical Support Center: Minimizing Back-Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Hydrogen-Deuterium Exchange Optimization Support Tier: Senior Application Scientist

Welcome to the HDX-MS Support Hub

I am Dr. Aris, your Senior Application Scientist. You are likely here because your deuterium recovery numbers are low, or your standard deviations are high. In Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), back-exchange (the loss of the deuterium label to the solvent during analysis) is the primary adversary.[1][2][3]

While you cannot eliminate back-exchange entirely (physics dictates a minimum loss of ~10–30%), you can control, minimize, and normalize it. This guide replaces "rule of thumb" guesswork with thermodynamic certainty.

Module 1: The Quench Step (The Critical Junction)

The Issue: "My deuterium recovery is surprisingly low immediately after quenching."

The Science: The rate of backbone amide hydrogen exchange is a function of pH and temperature.[4] This relationship follows a "V-shaped" curve. The minimum exchange rate for average amide backbones occurs at pH 2.5 and 0°C .

  • Deviation Penalty: For every 1 pH unit you deviate from pH 2.5, the back-exchange rate increases by 10-fold .

  • Temperature Penalty: Increasing the temperature from 0°C to 20°C increases the back-exchange rate by approximately 10-fold .

The Protocol: Optimized Quench Buffer Do not use generic buffers. Use this formulation to simultaneously quench, denature, and reduce the protein at the optimal pH.[4]

ComponentConcentration (in Quench)FunctionMechanism
Guanidine HCl 4M - 8MDenaturantUnfolds protein to expose proteolytic sites for Pepsin.
TCEP 250 mM - 500 mMReductantBreaks disulfide bonds. Crucial: TCEP is active at acidic pH; DTT is not.
Buffer 100 mM Phosphate or CitratepH ControlBuffering capacity must overcome the sample buffer to land at pH 2.5.
pH Target 2.3 - 2.4 Final AdjustmentTarget pH 2.3 in the quench so that a 1:1 mix with sample (pH 7.4) lands exactly at pH 2.5 .

Self-Validating Step:

  • Do not trust calculation alone. Prepare a mock mixture (1:1 sample buffer + quench buffer) outside the instrument and measure the pH with a calibrated micro-probe. If it is pH 2.7, adjust your quench acid.

Visualizing the Trap: The following diagram illustrates the "V-Curve" logic and where experiments fail.

VCurveLogic cluster_physics Thermodynamic Constraints Sample Deuterated Sample (pH 7.4, 25°C) Mix The Critical Mix Target: pH 2.5, 0°C Sample->Mix Quench Quench Buffer (pH 2.3, 0°C) Quench->Mix Success Success: Min. Exchange Rate (k_min) Mix->Success Correct Ratio Fail_pH Failure: pH > 3.0 (10x Rate Increase) Mix->Fail_pH Weak Buffer Fail_Temp Failure: Temp > 4°C (Fast Loss) Mix->Fail_Temp Poor Cooling

Caption: The "V-Curve" Logic. Deviation from the pH 2.5/0°C center point results in exponential loss of deuterium label.

Module 2: Chromatography & Digestion (The Cold Chain)

The Issue: "I am losing signal during the LC gradient."

The Science: Once quenched, the clock is ticking. The half-life of a deuterated amide at pH 2.5/0°C is roughly 30–60 minutes. However, inside an LC column, frictional heating and surface interactions can accelerate this.

The Protocol: "Sprint" Chromatography

  • Temperature: The entire fluidic path (inject valve, trap column, analytical column) must be housed in a Peltier-cooled box at 0°C ± 0.1°C .

  • Time: Total elution time should be <10 minutes.

  • Digestion: Use an immobilized Pepsin column. Pepsin is unique; it is maximally active at pH 2.0–2.5, perfectly matching our quench requirements.

Troubleshooting The Digestion:

  • Symptom:[2][5][6][7][8][9][10][11] Poor digestion requires slower flow, but slower flow increases back-exchange.

  • Fix: Increase the pressure (up to 10,000 psi if using modern BEH particles) to allow fast flow and efficient digestion, or use a higher concentration of Guanidine in the quench to pre-unfold the protein.

Visualizing the Workflow:

ColdChain cluster_timing Time Budget: < 12 Minutes Total Injector Cooled Injector (0°C) Pepsin Pepsin Column (Digestion) Injector->Pepsin High Flow (100-200 µL/min) Trap Trap Column (Desalting) Pepsin->Trap Capture Peptides Valve Valve Switch Trap->Valve Waste Salts Analytical Analytical Column (Separation) Valve->Analytical Gradient Start MS Mass Spectrometer Analytical->MS Rapid Elution (<10 min)

Caption: The HDX Cold Chain. High flow rates are used during digestion/trapping to minimize time-in-solution before the gradient begins.

Module 3: Normalization (The "Max" Control)

The Issue: "How do I know if 50% uptake is real or just 100% uptake with 50% back-exchange?"

The Science: You cannot interpret raw deuterium uptake without a ceiling. You must generate a Maximally Deuterated Control (Max D) .[1][3] This control represents the theoretical maximum signal your system can recover if every amide were deuterated.

The Protocol: Generation of Max D Do not simply incubate in D2O for 24 hours (this rarely achieves 100%).

  • Denature First: Mix protein with 6M Guanidine (in D2O) or heat to 90°C to fully unfold it.

  • Deuterate: Incubate the unfolded protein in D2O for >12 hours.

  • Quench & Analyze: Run this sample exactly like your experimental samples.

Calculation:



  • 
    : Centroid mass of Max D control.
    
  • 
    : Centroid mass of undeuterated control.
    
  • 
    : Number of exchangeable amides in the peptide.
    
  • 
    : Fraction of D2O in the labeling buffer (e.g., 0.90).[11]
    
Troubleshooting Matrix
SymptomProbable CauseCorrective Action
High Back-Exchange (>50%) Quench pH is not 2.5.Measure pH of the mixed solution (Quench + Sample). Adjust Quench buffer.[5]
High Back-Exchange (>50%) Valve/Tubing too warm.Ensure all loops and columns are in the cold box. Pre-chill buffers.
"Ghost" Peptides (Carryover) Pepsin column fouling.Wash Pepsin column with 1.5M GuHCl / 5% ACN / 1% Formic Acid . (Do not use high ACN!).
Inconsistent Digestion TCEP/GuHCl concentration too high for Pepsin.Dilute quench before the pepsin column or switch to a protease-resistant column (e.g., BEH Pepsin).
Low Signal Intensity Salts entering MS.Increase desalting time on the Trap column (but keep it <3 mins).
References
  • Konermann, L., Pan, J., & Liu, Y. H. (2011). Hydrogen exchange mass spectrometry for studying protein structure and dynamics.[3][12] Annual Review of Analytical Chemistry.

  • Masson, G. R., et al. (2019). Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments. Nature Methods.[5]

  • Wales, T. E., & Engen, J. R. (2006). Hydrogen exchange mass spectrometry for the analysis of protein dynamics.[3][4][5][8] Mass Spectrometry Reviews.

  • Majumdar, R., et al. (2012). Optimization of the quench condition for deuterium recovery in hydrogen/deuterium exchange mass spectrometry. Journal of The American Society for Mass Spectrometry.

Sources

Technical Support Center: High-Fidelity Analysis of Deuterated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Focus: Signal-to-Noise Ratio (SNR) Optimization & Troubleshooting Target Systems: LC-MS/MS (Quantitation), HDX-MS (Structural), NMR (Spectroscopy)

Introduction: The Deuterium Dilemma

Welcome to the technical support hub. You are likely here because your deuterated compounds—whether internal standards (IS) or metabolic tracers—are behaving unexpectedly.

While deuterium (


H) is chemically nearly identical to protium (

H), the physical differences (mass, bond length, vibrational energy) create distinct analytical challenges. In Mass Spectrometry, the Deuterium Isotope Effect can shift retention times, decoupling your standard from your analyte and ruining quantification accuracy. In NMR, the low gyromagnetic ratio of deuterium (

) makes detection a battle against thermal noise.

This guide provides root-cause analysis and validated protocols to recover your signal and ensure data integrity.

Module 1: LC-MS/MS Quantitation & Internal Standards

Core Issue: Your Deuterated Internal Standard (SIL-IS) elutes earlier than your analyte, leading to uncorrected matrix effects and poor SNR.

The Mechanism: Why does D elute before H?

The C-D bond is shorter and stronger than the C-H bond due to lower zero-point vibrational energy. This results in a smaller molar volume and slightly reduced lipophilicity (polarizability). In Reverse Phase LC (RPLC), this makes the deuterated molecule "less sticky" to the C18 stationary phase, causing it to elute earlier.

Troubleshooting Guide
Q1: My D-labeled standard elutes 0.2 minutes before my analyte. Is this a problem?

A: It depends on your matrix.

  • Diagnosis: If the retention time shift places the IS in a region of the chromatogram with different ion suppression (e.g., eluting salts or phospholipids) than the analyte, your SNR calculation is invalid.

  • Test: Perform a Post-Column Infusion experiment. Infuse the analyte continuously while injecting a blank matrix. If the ion suppression profile changes significantly between the IS elution time and the Analyte elution time, you must fix the chromatography.

Q2: How do I force co-elution to fix the SNR?

A: You cannot change the physics of the isotope effect, but you can mask it.

  • Change Stationary Phase: Switch from C18 to a Pentafluorophenyl (PFP) column. PFP phases interact via

    
    -
    
    
    
    interactions and dipole moments, which are less sensitive to the subtle volume differences between C-H and C-D compared to pure hydrophobic partitioning.
  • Modify Mobile Phase Temperature: Lowering the column temperature (e.g., to 15°C or 20°C) can sometimes improve resolution, but for co-elution, increasing temperature might reduce the separation factor (

    
    ) between the isotopologues, though this is compound-dependent.
    
  • Switch Isotopes: If the shift is unmanageable (

    
     min), switch to 
    
    
    
    C or
    
    
    N labeled standards. These have no significant chromatographic isotope effect.
Q3: I see "Cross-Talk" between my Analyte and IS. How do I clear the noise?

A: This is usually due to isotopic envelope overlap or fragmentation interference.

  • Protocol:

    • Check Mass Difference: Ensure your IS is at least M+3 (preferably M+5 or M+6) to avoid the natural

      
      C isotope abundance of the analyte contributing to the IS channel.
      
    • Clean Up Transitions: Verify that your IS does not lose the deuterium label during fragmentation. If your MRM transition involves the loss of the labeled moiety, the product ion will be identical to the native analyte, causing massive background noise.

Visual Workflow: LC-MS Optimization

LCMS_Optimization Start Issue: Poor SNR / Quant Accuracy CheckRT Check Retention Time Shift (ΔRT) Start->CheckRT IsShift Is ΔRT > 0.1 min? CheckRT->IsShift No No IsShift->No Co-eluting Yes Yes IsShift->Yes Separating MatrixCheck Run Post-Column Infusion (Check Suppression Zones) Suppression Is Suppression Different at t(H) vs t(D)? MatrixCheck->Suppression Suppression->No Safe Suppression->Yes Risk Action1 Valid Method (Proceed to Validation) Action2 Switch Column Chemistry (Try PFP or Biphenyl) Action3 Switch to 13C/15N Standard Action2->Action3 If PFP fails CheckTalk Check Cross-Talk (MRM Interference) Purity Verify Isotopic Purity (Is IS >99% D?) CheckTalk->Purity Purity->No Replace Standard Purity->Yes Check Fragmentation No->Action1 No->CheckTalk Yes->MatrixCheck Yes->Action2

Figure 1: Decision tree for troubleshooting deuterated internal standard performance in LC-MS/MS.

Module 2: HDX-MS (Hydrogen-Deuterium Exchange)

Core Issue: Low SNR due to "Back-Exchange" (D reverting to H) during the chromatography step, leading to loss of structural resolution.

Troubleshooting Guide
Q1: I am losing >40% of my deuterium label before MS detection. How do I stop this?

A: You are likely not controlling the "Quench" conditions strictly enough. The exchange rate minimum for amide hydrogens occurs at pH 2.5 and 0°C .

  • Protocol:

    • Quench Buffer: Use a buffer (e.g., Phosphate or Formic Acid) adjusted to pH 2.5 exactly.

    • Thermal Control: The entire LC system (injector, column, tubing) must be chilled to 0°C (ice bath or Peltier cooler).

    • Speed: Shorten your gradient. Every second spent on the column allows back-exchange.

Q2: Can I go colder than 0°C to boost SNR?

A: Yes. Modern "Sub-Zero" chromatography is the gold standard for maximizing SNR in HDX.

  • Advanced Protocol: Use a mobile phase containing ethylene glycol (to prevent freezing) and cool the column to -30°C . This effectively "freezes" the exchange, allowing for longer, higher-resolution gradients without losing the deuterium label [1].

Module 3: NMR Spectroscopy ( H-NMR)

Core Issue: Deuterium is a "quiet" nucleus. Signals are buried in thermal noise due to low natural abundance (if not enriched) and low gyromagnetic ratio.

Troubleshooting Guide
Q1: My

H signals are invisible. Should I just increase the number of scans (NS)?

A: Increasing NS helps (SNR scales with


), but it is inefficient. You need to optimize the Probe  and Pulse Sequence  first.
  • Probe Selection: If available, use a Cryoprobe . The reduction in thermal noise from the coil and preamplifier can boost SNR by factor of 3-4x compared to a room temperature probe.

  • Lock Channel: Standard NMR uses a Deuterium lock (solvent signal) to stabilize the field. If you are trying to observe Deuterium, the lock channel interferes.

    • Fix: Use a Fluorine (

      
      F) Lock  or run "unlocked" (if the magnet is stable and the experiment is short) to free up the deuterium channel for observation.
      
Q2: How do I tune the probe for maximum sensitivity on this specific nucleus?

A: Do not rely solely on the "wobb" (reflection) curve. Use Spin-Noise Tuning .

  • The Logic: The electronic path for "transmit" (wobb) differs from "receive."[1]

  • Protocol:

    • Turn off the RF pulses.

    • Observe the "spin noise" (the wiggles in the baseline caused by the nuclear spins coupling with the coil).

    • Adjust the tuning capacitors until the spin noise dip is maximized (inverted). This aligns the probe's sensitivity specifically for reception, potentially squeezing out 10-20% more SNR [2].

Q3: My relaxation delay (

) is making the experiment take forever. Can I shorten it?

A: Deuterium quadrupolar relaxation is generally fast (


 is short), typically < 1 second for small molecules.
  • Optimization: Measure

    
     using an Inversion Recovery sequence. Set your recycle delay (
    
    
    
    ) to
    
    
    (for max SNR per unit time) rather than the standard
    
    
    (which is for quantitative accuracy).
Visual Logic: NMR Pulse Sequence Optimization

NMR_Optimization Sample Sample Prep (Enriched D) Lock Lock Strategy Sample->Lock LockDec Using D-Solvent? Lock->LockDec Tune Probe Tuning TuneDec Method? Tune->TuneDec Acq Acquisition (Pulse/Delay) Process Process Acq->Process LB = 1-2 Hz Yes Yes LockDec->Yes Interference Risk! Use 19F Lock or Unlocked No No LockDec->No Protiated Solvent (Observe D directly) Standard Standard TuneDec->Standard Wobb/Reflect Advanced Advanced TuneDec->Advanced Spin-Noise Tuning (Max Sensitivity) Yes->Tune No->Tune Advanced->Acq

Figure 2: Workflow for optimizing Deuterium NMR observation parameters.

Summary Data: Isotope Effects & Parameters

ParameterProtium (

H)
Deuterium (

H)
Impact on SNR
Relative Mass 1.00782.0141Mass shift allows MS detection; requires pure IS to avoid cross-talk.
Gyromagnetic Ratio (

)
26.754.10Critical:

H has ~1% the sensitivity of

H. Requires high field/cryoprobe.
Bond Length (C-X) 1.09 Å1.08 Å (Shorter)Causes earlier elution in RPLC (Isotope Effect).
Natural Abundance 99.98%0.015%Low background noise for D-tracers, but requires enrichment for NMR.

References

  • ACS Publications. (2022). Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry. Available at: [Link]

  • University of Ottawa NMR Facility. (2017). Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning. Available at: [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Isotope Effects. Available at: [Link]

  • Wang, et al. (2025).[2] Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. Available at: [Link]

Sources

identifying and removing impurities from Fluoromethane-d3

Technical Support Center: Fluoromethane-d3 ( ) Purity Assurance

Senior Application Scientist Desk Status: Operational | Priority: High-Fidelity Isotope Reagents

Introduction: The Purity Paradox

Fluoromethane-d3 (

isotopic enrichmentchemical inertness


This guide provides a self-validating system to Identify, Remove, and Prevent these impurities.

Module 1: Diagnostic Hub (Identification)

"You cannot remove what you cannot see."

Before initiating any purification, you must characterize the gas. Standard purity checks often miss isotopic contaminants.

The Impurity Matrix

Use this table to correlate your analytical observations with specific contaminants.

Impurity TypeSpecific ContaminantDetection MethodDiagnostic Signature
Isotopic

(Difluoromethyl-d2)

H NMR
Doublet of Quintets (

Hz,

Hz). Found near

4.3 ppm.
Isotopic

(Fluoromethyl-d1)

H NMR
Doublet of Triplets .
Chemical

/

(Methyl Iodide)
GC-MS m/z 142 (or 145 for

). High boiling point relative to

causes tailing.
Chemical

(Moisture)
FT-IR Broad absorption at 3200–3600 cm

.
Chemical THF / Ether

H NMR
Multiplets at

1.8/3.7 ppm (THF) or

1.2/3.5 ppm (Ether).
Diagnostic Workflow

Follow this logic path to determine the necessary purification steps.

DiagnosticWorkflowStartSample Analysis StartRunNMRRun 1H NMR(High Sensitivity)Start->RunNMRCheckPeaksObserve Proton Signals?RunNMR->CheckPeaksIsotopeIssueIdentify Isotopologues(CHD2F / CH2DF)CheckPeaks->IsotopeIssueCoupled MultipletsChemIssueIdentify Solvent/Precursor(THF, MeI)CheckPeaks->ChemIssueSinglets/MultipletsRunGCRun GC-MSCheckPeaks->RunGCNo PeaksActionDistillAction: Cryogenic Distillation(Difficult Separation)IsotopeIssue->ActionDistillChemIssue->RunGCCheckMSm/z 142 or 145 Present?RunGC->CheckMSActionScrubAction: Ag-Zeolite Scrubbing(Recommended)CheckMS->ActionScrubYes (MeI)ActionSieveAction: 4A Molecular SievesCheckMS->ActionSieveNo (Likely H2O)

Figure 1: Diagnostic decision tree for identifying specific impurity classes in deuterated fluoromethane.

Module 2: Purification Protocols (Removal)

"Purification is not a step; it is a flow."

The boiling point of


The Superior Method: Solid-Phase Chemical Scrubbing. We utilize specific affinities: Silver (

Protocol A: The "Dry-Scrub" Manifold (Recommended)

This method removes moisture and halide precursors inline, just before the gas enters your reaction vessel.

Materials Required:

  • Trap 1 (Halide Removal): Stainless steel tube packed with Silver-Exchanged Zeolite (Ag-Zeolite) or TEDA-impregnated Carbon.

    • Mechanism:[1][2][3]

      
      . This is a chemisorption process that irreversibly binds methyl iodide.
      
  • Trap 2 (Moisture Removal): Stainless steel tube packed with activated 3A or 4A Molecular Sieves .

    • Mechanism:[1][2][3] Size-exclusion adsorption.

      
       is too large to enter 3A pores, preventing product loss while trapping water.
      
  • Mass Flow Controller (MFC): To regulate residence time.

Step-by-Step Procedure:

  • Activation: Bake Trap 2 (Sieves) at 250°C under vacuum for 4 hours. Note: Do not bake Ag-Zeolite above 150°C as it may reduce the silver.

  • Sequence: Connect the source cylinder

    
     Ag-Zeolite Trap 
    
    
    Molecular Sieve Trap
    
    
    Reaction Vessel.
    • Critical Logic: Remove the bulky organic iodide before the molecular sieve to prevent clogging the sieve's pores with the larger contaminant.

  • Flow Rate: Maintain a gas flow < 50 mL/min.

    • Reasoning: High flow rates decrease the "residence time" in the trap, reducing the probability of the

      
       molecule interacting with a silver active site.
      
  • Validation: Weigh the Ag-Zeolite trap before and after a campaign. A mass increase indicates iodine capture.

Protocol B: Cryogenic Transfer (For Solvent Removal)

If your diagnostic check reveals THF or Ether, use this method.

  • Set up a vacuum line with a U-trap cooled to -90°C (Methanol/Liquid

    
     slurry).
    
  • Pass the

    
     gas through this trap.
    
  • Physics: At -90°C, THF (m.p. -108°C) and Ether have negligible vapor pressure and will condense/freeze, while

    
     (b.p. -78°C) will remain largely gaseous if the pressure is kept low (under 500 Torr).
    
  • Collect the

    
     in a receiving vessel cooled to -196°C  (Liquid 
    
    
    ).
Purification Rig Setup

PurificationRigSourceCD3F Source(Cylinder)RegulatorPressureRegulatorSource->RegulatorHigh PAgTrapTrap 1: Ag-Zeolite(Removes MeI)Regulator->AgTrap< 2 barSieveTrapTrap 2: 3A Mol Sieve(Removes H2O)AgTrap->SieveTrapDry, I-freeMFCMass FlowControllerSieveTrap->MFCPure GasReactorReaction Vessel(Target)MFC->ReactorControlled Rate

Figure 2: Inline gas purification manifold. Note the sequence: Halide removal MUST precede moisture removal.

Module 3: Frequently Asked Questions (FAQs)

Q1: Why does my


 NMR show a triplet at 

4.3 ppm instead of a doublet?
A:

  • Explanation: In

    
    , the two equivalent protons are split by the single Fluorine atom (
    
    
    Hz, creating a doublet) and further split by the single Deuterium atom (
    
    
    Hz, creating a triplet). This results in a "doublet of triplets." This is an isotopic synthesis error and cannot be removed by chemical traps. You must purchase a higher enrichment grade.

Q2: Can I use activated charcoal instead of Ag-Zeolite for Methyl Iodide removal? A: Yes, but with caveats.

  • Risk: Standard activated charcoal relies on physisorption (weak Van der Waals forces). If the temperature rises or pressure drops, the

    
     can desorb (leach) back into your gas stream.
    
  • Solution: Use TEDA-impregnated carbon .[4] TEDA (Triethylenediamine) chemically binds alkyl halides, preventing desorption. However, Ag-Zeolite is cleaner for high-purity applications as it sheds fewer particulates.

Q3: My reaction yield is dropping, and the Ag-Zeolite trap has turned dark grey. What happened? A: The trap is saturated.

  • Mechanism: The color change from white/beige to dark grey indicates the formation of Silver Iodide (

    
    ) and metallic silver on the zeolite surface.
    
  • Action: Replace the packing immediately. Do not attempt to regenerate Ag-Zeolite with heat, as you cannot easily reverse the Ag-I bond formation in a standard lab setting.

Q4: How do I store purified


 to prevent re-contamination?A:Lecture Bottles with diaphragm valves
  • Reasoning: Packed-stem valves use polymeric packing (Teflon/Kel-F) that can absorb atmospheric moisture and slowly diffuse it into the cylinder over months. Diaphragm valves provide a metal-to-metal seal, ensuring long-term integrity.

References

  • Isotopic Impurity Analysis : Analytical Methods. "A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR." (2013).

  • Methyl Iodide Scrubbing : Journal of Nuclear Science and Technology. "Removal of methyl iodide by silver-impregnated zeolite." (2010).

  • Gas Phase Filtration : Sigma-Aldrich Technical Bulletin. "Adsorbents for Gas Purification: Molecular Sieves and Carbon."

  • NMR Solvent Data : Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics (2010).

stability of Fluoromethane-d3 under reaction conditions

Isotope Reagent Support Center: Fluoromethane-d3 ( )

Technical Guide & Troubleshooting Portal

Current Status: Operational Reagent Class: Electrophilic Alkylating Agents (Gas Phase) Isotopic Purity Standard:

1

Core Directive: The "Invisible" Reagent Challenge

Executive Summary: Fluoromethane-d3 (


The Stability Misconception: Users often report "instability" or "reaction failure." In 90% of cases, the molecule has not decomposed; it has simply escaped the reaction vessel before reacting. This guide focuses on Physical Retention (keeping the gas in solution) and Chemical Application (overcoming the high bond energy of C-F to achieve methylation).

Module 1: Physical Stability & Handling

Objective: Transfer

Critical Physical Properties
PropertyValueImplication for Protocol
State (STP) GasMust be handled in a sealed manifold or cryogenically condensed.
Boiling Point -78.4°CRequires Dry Ice/Acetone or

condensers.
Solubility Good in DMF, THF, DCMPre-dissolving at low temp is the preferred delivery method.
Reactivity Moderate ElectrophileLess reactive than

; requires higher activation energy (heat/pressure).
Protocol: Cryogenic Trapping (The "Trap-to-Trap" Method)

Use this method for precise stoichiometric addition.

  • System Prep: Flame-dry a sealed tube or autoclave liner. Purge with Argon.

  • Solvent Loading: Add anhydrous solvent (DMF or NMP recommended for nucleophilic substitution) and substrate/base.

  • Cryogenic Cooling: Submerge the reaction vessel in a Dry Ice/Acetone bath (-78°C).

  • Gas Addition:

    • Connect the

      
       lecture bottle regulator to a needle/cannula.
      
    • Introduce the gas sub-surface (bubbling directly into the solvent).

    • Visual Check: The solvent volume will visibly increase. Use a mass balance to confirm the addition of the desired weight of

      
      .
      
  • Sealing: Crucial Step. Seal the vessel while still at -78°C.

  • Reaction: Allow the vessel to slowly warm to room temperature behind a blast shield. The internal pressure will rise significantly.

Workflow Visualization: Gas Transfer Logic

GasTransfercluster_reactionReaction ConditionsCylinderCD3F Cylinder(Gas Phase)RegulatorMass Flow / RegulatorCylinder->RegulatorControlled ReleaseColdTrapCold Trap (-78°C)(Condensation)Regulator->ColdTrapLiquefactionReactorSealed Reactor(Solvent + Substrate)ColdTrap->ReactorCannula Transfer(Liquid Phase)WasteScrubber/VentReactor->WasteExcess Venting(Post-Reaction)

Figure 1: Safe transfer workflow for converting gaseous Fluoromethane-d3 into a liquid-phase reagent.

Module 2: Reaction Stability & Optimization

Objective: Ensure the C-F bond breaks only when attacking the target nucleophile (

The Reactivity Threshold

The C-F bond is the strongest single bond to carbon (~116 kcal/mol).


  • Stability Consequence: It requires higher temperatures to react.

  • Risk: High temperature = High pressure (Gas wants to escape).

Troubleshooting Reaction Failure

Symptom: No Product Formation (Starting Material Recovered)

Potential CauseDiagnosisSolution
Gas Escape Did you use a balloon?STOP. Balloons fail. Use a sealed pressure tube or autoclave.
Low Temp Reaction run at < 50°C?Heat to 60-80°C. The C-F bond needs thermal activation.
Poor Solubility Gas bubbled through but didn't dissolve?Switch to polar aprotic solvents (DMF, DMAc, NMP) which hold the gas better than ethers.
Weak Nucleophile Using a weak base (

)?
Upgrade to

(Cesium effect) or NaH to increase nucleophilicity.

Symptom: Loss of Isotopic Purity (Scrambling)

  • Issue:

    
     becomes 
    
    
    .
  • Mechanism: Radical halogenation or exchange at acidic positions (rare for methyl fluoride).

  • Verdict:

    
     is highly stable against isotopic exchange under standard alkylation conditions. If scrambling occurs, it is likely happening after the product is formed, or due to contaminated starting materials.
    

Module 3: Metabolic Stability (The "Why")

Objective: Understanding the stability of the final Drug-

The Deuterium Kinetic Isotope Effect (DKIE)

The primary utility of

  • Mechanism: Cytochrome P450 enzymes (CYP450) typically oxidize C-H bonds to C-OH (hydroxylation) or remove alkyl groups (N-dealkylation).[2]

  • The Barrier: The C-D bond has a lower zero-point energy than C-H, making the activation energy for bond cleavage significantly higher.

  • Result:

    
    . The drug stays in the body longer (increased half-life, 
    
    
    ).
Pathway Visualization: Metabolic Fate

MetabolicStabilityDrugCH3Standard Drug (-CH3)(Protium)CYPCYP450 Enzyme(Oxidative Attack)DrugCH3->CYPRapid BindingDrugCD3Deuterated Drug (-CD3)(Fluoromethane-d3 Derived)DrugCD3->CYPBindingMetaboliteMetabolite(Inactive/Toxic)CYP->MetaboliteFast C-H Cleavage(Low Barrier)StableDrugIntact Drug(Extended Half-Life)CYP->StableDrugResisted C-D Cleavage(High Barrier - DKIE)

Figure 2: The Deuterium Kinetic Isotope Effect (DKIE) prevents rapid metabolic clearance of the methylated drug.

Frequently Asked Questions (FAQs)

Q1: Can I store Fluoromethane-d3 in a solution for later use?

  • Answer: Generally, No. Unless stored in a sealed pressure vessel at -20°C or lower, the gas will diffuse out of the solvent through standard septa or caps. Always prepare fresh solutions immediately prior to reaction.

Q2: Why use


 instead of 

(Iodomethane-d3)?
  • Answer: Two reasons:

    • Atom Economy & Waste: Fluoride is a lighter leaving group.

    • Selectivity:

      
       is less reactive, which can sometimes offer better regioselectivity (avoiding over-methylation) compared to the hyper-reactive iodide. However, 
      
      
      is easier to handle (liquid).

Q3: Is the C-F bond stable to hydrolysis?

  • Answer: Yes. Under typical basic alkylation conditions (

    
    /DMF, 60°C), the C-F bond is stable. Hydrolysis usually requires extreme pH or specific Lewis Acid catalysts. The primary loss vector is evaporation, not decomposition.
    

Q4: What is the recommended pressure rating for the reaction vessel?

  • Answer: At 80°C, the internal pressure of a solvent saturated with

    
     can exceed 5-10 bar (depending on headspace). Use heavy-walled glass pressure tubes (rated to 150 psi) or stainless steel autoclaves.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11638, Fluoromethane. Retrieved from [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Retrieved from [Link]

  • Linde Gas (2023). Handling Guidelines for Halocarbons and Flammable Gases. Retrieved from [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Retrieved from [Link]

challenges in working with deuterated gases in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Deuterium Penalty"

Welcome to the Deuterium Handling Support Hub. If you are here, you are likely transitioning from standard hydrogenation to deuteration for isotopic labeling , neutron scattering contrast , or deuterated drug synthesis (e.g., mitigating metabolic clearance via the Kinetic Isotope Effect).

Working with deuterated gases (


, 

,

) is not merely a "switch-and-swap" operation. It introduces two critical vectors of failure:
  • Isotopic Scrambling: The thermodynamic inevitability of protons (

    
    ) from moisture or surface-adsorbed water exchanging with your expensive deuterium, ruining isotopic purity.
    
  • The Kinetic Isotope Effect (KIE): The reaction rates you established with Hydrogen (

    
    ) will fail. C-D bonds form and break slower than C-H bonds.
    

This guide addresses these specific failure points.

Module 1: Purity Assurance (The Scrambling Problem)

Issue: "My input gas is 99.8%


, but my mass spec shows significant 

(M+3) and

(M+2) signals."

Diagnosis: Your delivery system is acting as a proton reservoir. Stainless steel lines, regulators, and catalyst surfaces retain moisture (


) and adsorbed hydrocarbons. 

rapidly undergoes isotopic exchange with these contaminants.
Troubleshooting Protocol: System Passivation

Do not skip this. A single monolayer of water can degrade a 50L cylinder of


.

Step-by-Step Conditioning Workflow:

  • Thermal Bake-out: Heat all stainless steel lines to 120°C under high vacuum (<

    
     Torr) for 4 hours. This removes bulk physisorbed water.
    
  • The "Sacrificial" Flush:

    • Introduce

      
       gas to 10 psig.
      
    • Allow to "soak" for 30 minutes. This forces exchange:

      
      .
      
    • Vent to waste. Do not recycle this gas.

  • Dynamic Purge: Flow

    
     at 50 sccm for 15 minutes while monitoring the output via RGA (Residual Gas Analyzer) or Mass Spec.
    
  • Verification: Proceed only when the

    
     ratio stabilizes below your threshold (typically <0.5%).
    
Visual Logic: The Passivation Cycle

PassivationWorkflow Start Start: Contaminated System (Surface H2O/H-bonds) Vacuum High Vacuum Bake-out (120°C, <10^-5 Torr) Start->Vacuum D2_Soak Sacrificial D2 Soak (Exchange H -> D) Vacuum->D2_Soak Vent Vent Contaminated Gas (High HD content) D2_Soak->Vent Check Check Purity (RGA) Vent->Check Check->D2_Soak HD > 0.5% Ready System Ready (Deuterated Surface) Check->Ready HD < 0.5%

Figure 1: Decision logic for removing proton contamination from gas delivery lines prior to critical deuteration experiments.

Module 2: Flow Control & Metrology

Issue: "I set my Mass Flow Controller (MFC) to 100 sccm for


, but the reaction stoichiometry is off."

Diagnosis: You are likely using an MFC calibrated for


 or 

without applying the correct Gas Conversion Factor (GCF) or understanding the sensor physics.
The Physics of Flow: Thermal vs. Coriolis
FeatureHydrogen (

)
Deuterium (

)
Impact on Metrology
Molar Mass 2.016 g/mol 4.028 g/mol

is 2x heavier.[1]
Density (STP) 0.0899 g/L0.1799 g/LCoriolis Meters: Will read 2x mass flow for same volume.
Molar Heat Capacity (

)
~28.8 J/(mol·K)~29.1 J/(mol·K)Thermal MFCs: Very similar.
Thermal Conductivity 0.1805 W/(m·K)0.138 W/(m·K)Slight sensor offset in thermal meters.
FAQ: Which Conversion Factor do I use?

Q: I have a Thermal MFC calibrated for Nitrogen (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


). What is my GCF for 

?
A: The GCF for

is 1.00 (relative to

).
  • Explanation: Thermal MFCs measure heat transfer, which depends on molar heat capacity. Since

    
     and 
    
    
    
    are diatomic with similar molar
    
    
    , they behave similarly to
    
    
    in thermal transfer, despite the mass difference.
  • Warning: Always verify with your specific manufacturer (e.g., Brooks, Bronkhorst) as sensor geometry varies.

Q: I have a Coriolis Mass Flow Meter. Do I need a factor? A: No, but you must expect the mass reading to double.

  • Explanation: Coriolis meters measure true mass. 1 Standard Liter of

    
     weighs twice as much as 1 Standard Liter of 
    
    
    
    .[1] If your controller is set to control mass (g/hr), you will deliver half the moles of gas compared to
    
    
    . Always control flow in molar units (sccm/slm) when switching isotopes.

Module 3: Reaction Kinetics (The KIE Barrier)

Issue: "My deuteration reaction yields are 40% lower than the hydrogen control run, even with the same catalyst loading."

Diagnosis: You are fighting the Primary Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond due to the lower zero-point energy of deuterium. This increases the activation energy (


) of the rate-determining step.
The Science: Zero-Point Energy

Because Deuterium is heavier, its vibrational frequency is lower. This lowers the ground state energy, meaning more energy is required to reach the transition state.

  • 
     Ratio:  Typically ranges from 1 to 7  (and up to 10 for tunneling effects).
    
  • Implication: If your reaction relies on C-H bond breaking (or formation that involves a tight transition state), it will be slower.

Optimization Protocol
  • Increase Temperature: To overcome the higher

    
    , increase reaction temperature by 5-10°C  initially.
    
  • Increase Pressure: For gas-phase deuterations, increase

    
     partial pressure to drive saturation.
    
  • Catalyst Soak: Pre-saturate your catalyst (Pd/C, Pt) with

    
     for 1 hour before introducing the substrate. This prevents the "induction period" where the catalyst is exchanging its own surface hydrides.
    
Visual Logic: The Activation Energy Gap

KIE_Energy cluster_0 Reaction Coordinate vs. Potential Energy Reactant Reactants (R-H / R-D) TS_H Transition State (H) Reactant->TS_H Lower Ea (Fast) TS_D Transition State (D) Reactant->TS_D Higher Ea (Slow) (Stronger Bond) Product Products TS_H->Product TS_D->Product HighEnergy

Figure 2: The Kinetic Isotope Effect. The heavier Deuterium atom lowers the zero-point energy of the reactant, increasing the barrier to reach the transition state.

Module 4: Safety & Cost Management

Issue: "Deuterated gases are expensive. How do I minimize loss and manage safety?"

Leak Detection Strategy

Standard catalytic bead sensors (LEL meters) calibrated for


will  detect 

, but the response curve may differ.
  • Best Practice: Use a portable Helium leak detector (mass spec based) for verifying line integrity before introducing

    
    . It is non-destructive and highly sensitive.
    
  • The "Expensive Vent": Never vent

    
     continuously. Use a closed-loop recirculation pump  for batch reactions to recycle unreacted gas.
    
Safety Warning: Deuterated Ammonia ( )

While


 is flammable, 

adds toxicity and corrosivity.
  • Toxicity: Identical to

    
    . IDLH (Immediate Danger to Life and Health) is 300 ppm.
    
  • Material Compatibility:

    
     is extremely hygroscopic. Any moisture ingress creates 
    
    
    
    (Deuterated Ammonium Hydroxide), which is highly corrosive to copper and brass fittings. Use 316 Stainless Steel only.

References

  • Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry. Link

  • Scribner Associates. (2010). "Gas Correction Factors for Mass Flow Controllers." Application Note. Link

  • Wiberg, K. B. (1955). "The Deuterium Isotope Effect." Chemical Reviews.
  • Omega Engineering. "Mass Flow Controller Gas Conversion Factors." Link

  • Vertex Pharmaceuticals. (2017). "Deutetrabenazine (Austedo) Approval History." (Case study on metabolic stability via deuteration). Link

Sources

improving yield in deuterated compound synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Synthesis Division)

Welcome to the Deuteration Technical Assistance Center. You are likely here because your mass spec shows a "smear" of isotopologues instead of a clean M+n peak, or your NMR integration suggests 60% deuterium incorporation when you calculated for >95%.

Deuterium (


H) synthesis is not merely "using heavy reagents"; it is a battle against thermodynamics and ubiquitous moisture. The Kinetic Isotope Effect (KIE) works for you in the final drug, but against you during synthesis. This guide addresses the root causes of yield loss and isotopic dilution.
Module 1: Metal-Catalyzed H/D Exchange (HIE)

For late-stage functionalization of aromatic rings.

The Scenario: You are using an Iridium catalyst (e.g., Crabtree’s or Kerr’s catalyst) to deuterate an aromatic core, but incorporation is stalling at <50%.

Q: Why is my ortho-deuteration yield low despite high catalyst loading?

A: You are likely facing "Catalyst Death" via hydride formation or steric lockout.

Technical Diagnosis: Iridium catalysts operate via a reversible C-H activation mechanism. The active species is often an unsaturated Ir(III) complex. Two failure modes dominate:

  • Irreversible Dimerization: In the presence of

    
     gas, highly active catalysts can form inactive hydride-bridged dimers before reacting with your substrate [1].
    
  • Steric Mismatch: If your directing group (e.g., ketone, amide) is twisted out of plane due to ortho-substituents, the Iridium center cannot approach the C-H bond (the "agostic approach" fails) [2].

Troubleshooting Protocol:

  • Switch the D-Source: If using

    
     gas, switch to a heterogeneous exchange using benzene-
    
    
    
    or
    
    
    (if the catalyst is water-tolerant, like certain Ir-PCP pincer complexes [3]). This lowers the local concentration of
    
    
    , preventing dimer formation.
  • The "Steric Sweep": Use a bulkier ligand (e.g., IMes-based NHC ligands) only if the substrate is unhindered. For sterically crowded substrates, revert to smaller phosphine ligands to allow the metal center to access the ortho-H.

Visualization: The H/D Exchange Decision Logic

HD_Exchange_Logic Start Substrate Analysis DirectingGroup Has Directing Group? (Ketone, Amide, Pyridine) Start->DirectingGroup AcidBase Acid/Base Labile? DirectingGroup->AcidBase No Method_Ir Method A: Ir-Catalyzed Exchange (Kerr/Crabtree) DirectingGroup->Method_Ir Yes (Ortho-selective) Method_Pt Method B: Pt/C + D2O (High Temp/Pressure) AcidBase->Method_Pt Stable Method_Acid Method C: Acid-Catalyzed (TFA-d1 / D2SO4) AcidBase->Method_Acid Acid Stable Only

Module 2: Reductive Deuteration

For installing deuterium at chiral centers or benzylic positions.

The Scenario: You are reducing a ketone/aldehyde with


 or 

.[1] The reaction goes to completion, but the product contains 10-15% Hydrogen (H) at the newly formed center.
Q: Where is the Hydrogen coming from? I used 99.9%

-reagents.

A: The "Proton Reservoir" on your glassware and solvent walls.

Technical Diagnosis: Borohydrides and aluminohydrides are extremely sensitive to proton exchange before the hydride transfer event. Glassware surfaces hold adsorbed water (H-O-H). When


 hits this moisture, it forms 

and potentially mixed species like

, which reacts faster than the pure deuterated species due to the Kinetic Isotope Effect (KIE) favoring H-transfer over D-transfer (

) [4].

Corrective Protocol: The "Deuterated Rinse" Do not just flame-dry. You must isotopically condition the environment.

  • Flash Dry: Flame dry glassware under vacuum.

  • The Sacrifice: Add a small amount of

    
     or MeOD to the flask, swirl to coat walls, and rotovap to dryness. This exchanges surface -OH groups to -OD.
    
  • The Scavenger: For

    
     reactions, add the reagent, stir for 10 minutes, and then add your substrate. This allows any adventitious water to kill a small % of reagent (forming 
    
    
    
    ) rather than reacting with your drug candidate [5].
Module 3: Prevention of Back-Exchange

Preserving the label during workup and purification.

The Scenario: Your crude NMR showed >95% D. After silica column chromatography, it dropped to 85%.

Q: Why am I losing Deuterium during purification?

A: Silica Gel is an acidic proton source.

Technical Diagnosis: Silica gel has a surface pH of ~4-5 due to silanol (Si-OH) groups. If your deuterium is in an activated position (alpha to carbonyl, benzylic, or electron-rich aromatic), the acidity of the column facilitates acid-catalyzed enolization or electrophilic substitution, swapping D back to H from the ambient moisture on the silica [6].

The "Buffered Column" Protocol:

Parameter Standard Condition (RISK) Optimized Condition (SAFE)

| Stationary Phase | Untreated Silica Gel | Neutralized Silica (Pre-wash with 1%


 in Hexane) |
| Eluent  | MeOH / DCM | Aprotic Solvents  (EtOAc / Heptane) |
| Drying Agent  | 

(Hydrate former) |

(Slower, but less acidic surface) | | Evaporation | 40°C Water Bath | <30°C Bath (Heat accelerates exchange) |
Module 4: Analytical Validation

Trusting your data.

Q: My Mass Spec says M+1, but NMR says no Deuterium. Which is right?

A: NMR is the gold standard for positional confirmation; MS is prone to artifacts.

Technical Diagnosis: In Electrospray Ionization (ESI), labile deuterons (e.g., -OD, -ND) often back-exchange with moisture in the source gas or mobile phase during the millisecond of ionization [7]. Conversely, NMR detects the nucleus directly.

Verification Workflow:

  • Run

    
    H-NMR:  Look for the disappearance of the signal. Use an internal standard (e.g., dimethyl sulfone) to quantify the integral drop.
    
  • Run

    
    H-NMR (Deuterium NMR):  Often overlooked. Run in a protonated solvent (e.g., 
    
    
    
    ) to see the appearance of the deuterium peak. This confirms you haven't just decomposed the molecule.
Visualization: Troubleshooting Low Incorporation

Troubleshooting_Flow Problem Issue: Low %D Incorporation Check_Loc Is the D loss Regio-specific? Problem->Check_Loc Specific Yes (e.g., ortho only) Check_Loc->Specific General No (General dilution) Check_Loc->General Cause_Steric Cause: Steric Hindrance Specific->Cause_Steric Sol_Steric Solution: Use smaller ligands or higher Temp Cause_Steric->Sol_Steric Check_Reagent Check Reagent Purity General->Check_Reagent Cause_Moisture Cause: Moisture/Protic Solvent Check_Reagent->Cause_Moisture Sol_Dry Solution: 'Deuterated Rinse' protocol Cause_Moisture->Sol_Dry

References
  • Kerr, W. J., et al. (2008).[2] "Highly Active Iridium Catalysts for the Directed Hydrogen Isotope Exchange of Aromatic Compounds." Chemical Communications.[2] Link

  • Parmentier, M., et al. (2014).[3] "Iridium-catalyzed H/D exchange: ligand complexes with improved efficiency and scope."[3] Chemistry – A European Journal. Link

  • Pardoe, J. A., et al. (2020). "H/D exchange under mild conditions in arenes... using rigid, electron-rich iridium PCP pincer complexes." Chemical Science. Link

  • Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry. Link

  • Srivastava, N., et al. (2025).[4] "Evolving Trends in the Synthesis of Deuterated Drugs." Annals of Clinical Pathology. Link

  • BenchChem Technical Support. (2025). "Preventing Deuterium-Hydrogen Exchange." BenchChem Guides. Link

  • Hamuro, Y., et al. (2025). "Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment." Journal of the American Society for Mass Spectrometry. Link

Sources

Technical Support Center: Handling Hygroscopic Deuterated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide researchers with self-validating protocols for maintaining isotopic integrity in hygroscopic deuterated compounds. Scope: Deuterated NMR solvents (e.g., DMSO-


, CDCl

) and deuterated active pharmaceutical ingredients (APIs).
Module 1: The Basics – Understanding the Threat

Q: Why is moisture such a critical issue for deuterated compounds? A: It is not merely about "getting wet." It is about Isotopic Dilution and Signal Interference . When a hygroscopic deuterated compound absorbs atmospheric moisture (


), a chemical exchange occurs between the labile deuterium (

) on the compound and the protium (

) from water.
  • The Result:

    • Loss of Purity: Your expensive 99.9%

      
       compound degrades to <99%.
      
    • NMR Blindness: The resulting HDO peak can overlap with and obscure critical analyte signals.

    • Quantification Errors: In qNMR, moisture uptake changes the sample mass, leading to incorrect concentration calculations.

Visualizing the H/D Exchange Mechanism The following diagram illustrates how atmospheric moisture attacks a deuterated hydroxyl group (R-OD).

HD_Exchange cluster_air Atmosphere cluster_sample Deuterated Sample Moisture H₂O (Vapor) Target R-O-D (Deuterated) Moisture->Target Absorption Intermediate Transition State [R-O...D...O...H] Target->Intermediate Exchange Product R-O-H (Protonated) Intermediate->Product Waste HDO (Interfering Signal) Intermediate->Waste

Figure 1: Mechanism of H/D exchange where atmospheric water replaces deuterium, creating signal impurities.

Module 2: Storage & Integrity

Q: How should I store opened bottles of deuterated solvents? A: The "Manufacturer Seal" is your baseline. Once broken, you must create a secondary barrier.

The "Golden Rule" of Storage: Never rely on the original cap alone after the septum is punctured.

Storage MethodProtection LevelRecommended ForProtocol
Parafilm Wrapping 🛑 LowShort-term (Days)Wrap counter-clockwise (against the thread) to prevent loosening.
Desiccator ⚠️ MediumSolids / Sealed VialsUse active desiccant (P

O

or Indicating Silica). Check indicator weekly.
Sure/Seal™ + N

✅ HighBulk SolventsPurge headspace with dry N

or Ar before resealing.
Ampoules 🏆 UltimateCritical StandardsSingle-use only. Do not attempt to reseal.

Q: My CDCl


 turned acidic. Why? 
A:  Chloroform-

is unstable. Over time, it reacts with oxygen and light to form phosgene and DCl (Deuterium Chloride).
  • Prevention: Store CDCl

    
     in the dark (amber bottles) and refrigerated.
    
  • Rescue: Pass the solvent through a small plug of basic alumina or add silver foil to the storage bottle to scavenge free radicals [1].

Module 3: Active Handling (The "Dry Transfer" Protocol)

Q: How do I transfer hygroscopic solvents without a glovebox? A: Use the Positive Pressure Cannula/Syringe Technique . This method ensures that no ambient air ever enters the source bottle.

The Protocol:

  • Dry the Syringe: Oven-dry your glass syringe and needle at 100°C+. Assemble while hot or purge with N

    
     3x.
    
  • Equalize Pressure: Insert a nitrogen line (balloon or Schlenk line) into the solvent bottle septum before withdrawing liquid.

  • Draw Liquid: With positive pressure pushing down, draw the solvent.

  • Transfer: Inject directly into the septum-capped NMR tube or reaction vial.

Visualizing the Workflow

Transfer_Protocol Start Start: Solvent Bottle Prep 1. Purge Syringe (N₂) Start->Prep Insert 2. Insert N₂ Line (Balloon) Prep->Insert Draw 3. Withdraw Liquid (Positive Pressure Assist) Insert->Draw Transfer 4. Inject into Septum-Capped Vial Draw->Transfer Risk Risk: Vacuum formation pulls in wet air Draw->Risk If N₂ line skipped End Sample Sealed Transfer->End

Figure 2: The Positive Pressure Transfer method prevents vacuum formation that sucks in atmospheric moisture.

Module 4: NMR Sample Preparation

Q: I dried my sample, but I still see a water peak. Is it the tube? A: Yes. Glass is hygroscopic.[1] A "dry" looking NMR tube sitting on a benchtop contains a monolayer of adsorbed water.

The "Pre-Conditioning" Protocol:

  • Bake: Store NMR tubes in an oven at 100°C+.

  • The D

    
    O Rinse (Optional but Recommended):  Rinse the tube with D
    
    
    
    O, then dry. This exchanges surface Si-OH protons for Si-OD, ensuring that any residual exchange is "invisible" to the NMR [2].
  • Cap Immediately: Cap the tube inside the oven or immediately upon removal.

Q: Can I put Molecular Sieves in the NMR tube? A: Proceed with caution.

  • Pros: They actively scavenge water during the run.

  • Cons: They generate dust (line broadening), can be magnetic (shimming issues), and may catalyze reactions with your compound (e.g., Aldol condensation in Acetone-

    
    ).
    
  • Verdict: Only use high-quality, dust-free sieves (3A or 4A) if absolutely necessary, or dry the solvent externally before transfer [3].

Troubleshooting & FAQs

Q: My deuterated compound has turned into a sticky "goo." Can I save it? A: This is likely deliquescence (absorbing enough water to dissolve itself).

  • Solution: Dissolve the "goo" in a volatile anhydrous solvent (like dry DCM or Methanol-

    
    ) and lyophilize  (freeze-dry) or use a high-vacuum line. Do not heat it, as hydrolysis may accelerate at higher temperatures.
    

Q: I need to weigh a highly hygroscopic deuterated solid (e.g., NaOD). How? A:

  • The "Difference" Method: Weigh the closed vial -> Remove approximate amount -> Weigh closed vial again. Calculate the difference. Never tare an open balance with the hygroscopic solid exposed.

  • Glovebag: If a glovebox is unavailable, use a disposable glovebag purged with Argon.

Q: Which desiccant should I use for my desiccator?

DesiccantEfficiencyRegenerationNotes
P

O

HighImpossibleAcidic. Turns to syrup. Best for critical drying.
Silica Gel Low150°C OvenGood for general storage only.
Drierite (CaSO

)
Medium210°C Oven"Indicating" type contains Cobalt (Blue=Dry, Pink=Wet).
References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

Sources

common pitfalls in stable isotope labeling experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Stable Isotope Labeling (SIL) Technical Support Center .

I am Dr. Aris Thorne, Senior Application Scientist. I have designed this guide not as a generic textbook, but as a troubleshooting repository based on the most frequent "panic calls" I receive from the field. Stable isotope experiments (SILAC, Metabolic Flux Analysis, Pulse-Chase) are unforgiving; a single upstream error in tracer choice or media formulation can render weeks of mass spectrometry data useless.

Below you will find targeted solutions to the most critical pitfalls in SIL, structured by experimental phase.

Phase 1: Experimental Design & Tracer Selection

Q: Why is my metabolic flux data inconclusive despite high enrichment?

Diagnosis: You likely selected a tracer that does not resolve the specific pathway nodes you are investigating. Technical Insight: Not all carbons are created equal. Using a uniformly labeled tracer (e.g., [U-13C]Glucose) is excellent for total pool enrichment but often fails to distinguish between parallel pathways (e.g., Glycolysis vs. Pentose Phosphate Pathway) because the scrambling patterns become indistinguishable.

Troubleshooting Protocol: Tracer Specificity Validation

  • Define the Node: Identify the exact metabolic branch point (e.g., Pyruvate

    
     Acetyl-CoA vs. Pyruvate 
    
    
    
    Lactate).
  • Select Positional Isotomers:

    • Glycolysis vs. PPP: Use [1,2-13C]Glucose .

      • Mechanism:[1][2][3] Glycolysis retains both carbons; PPP decarboxylates C1, resulting in a mass shift difference in Lactate.

    • TCA Cycle Anaplerosis: Use [U-13C]Glutamine .

    • Fatty Acid Synthesis: Use [1,2-13C]Acetate .

  • Simulation: Before purchasing, simulate the expected Mass Isotopomer Distribution (MID) using a tool like INCA or Metran.

Visualization: Tracer Selection Logic

TracerSelection cluster_warning Common Pitfall Start Experimental Goal Decision1 Pathway of Interest? Start->Decision1 Glyco Glycolysis vs. Pentose Phosphate (PPP) Decision1->Glyco TCA TCA Cycle & Anaplerosis Decision1->TCA Lipid De Novo Lipogenesis Decision1->Lipid Tracer1 [1,2-13C] Glucose (Distinguishes C1 loss) Glyco->Tracer1 Flux Resolution Warning Avoid [U-13C] Glucose for specific branch points Glyco->Warning Tracer2 [U-13C] Glutamine (Enters via alpha-KG) TCA->Tracer2 Glutaminolysis Tracer3 [U-13C] Glucose (Global Carbon Flow) Lipid->Tracer3 Acetyl-CoA Pool

Figure 1: Decision tree for selecting the correct stable isotope tracer based on metabolic pathway specificity.

Phase 2: Sample Preparation & Cell Culture (SILAC)

Q: Why do I see "Heavy" Proline signals in my SILAC experiment when I only added "Heavy" Arginine?

Diagnosis: Arginine-to-Proline Conversion. Technical Insight: Mammalian cells (especially stem cells and certain cancer lines) possess active Arginase and Ornithine Aminotransferase pathways. They can metabolize your expensive


-Arginine into 

-Proline. This splits the heavy signal, reducing the apparent heavy/light ratio and ruining quantification.[4]

The Fix: Proline Feedback Inhibition Protocol Do not rely on mathematical correction post-hoc; prevent the conversion biologically.

StepActionMechanism
1 Prepare Media Use Arginine/Lysine-deficient DMEM/RPMI (dialyzed FBS is mandatory).
2 Add Heavy AA Add

-Arginine and

-Lysine at standard concentrations (e.g., 28 mg/L and 48 mg/L).
3 The Critical Step Add 200 mg/L of Light (Unlabeled) L-Proline.
4 Validation Check a test peptide (e.g., from BSA or housekeeping protein) for satellite peaks at M+6 (Arg) vs M+X (Pro).
  • Why this works: The excess exogenous light Proline triggers feedback inhibition, shutting down the cell's de novo synthesis of Proline from Arginine [1].

Phase 3: LC-MS Acquisition & Chromatography

Q: My heavy standard is eluting earlier than my light analyte. Is my column failing?

Diagnosis: You are observing the Deuterium Chromatographic Isotope Effect . Technical Insight: This is a physical phenomenon, not an instrument error. The C-D bond is shorter and has a smaller molar volume than the C-H bond. This makes deuterated molecules slightly less lipophilic, causing them to elute earlier on Reversed-Phase (C18) columns.

  • Magnitude: The shift increases with the number of Deuterium atoms (approx.[1][5] 0.1–0.3 seconds per D atom). A D9-labeled standard can shift by 2–3 seconds [2].

Troubleshooting Protocol: Retention Time (RT) Windowing

  • Avoid Deuterium for RT-Sensitive Work: If possible, switch to

    
     or 
    
    
    
    labeled standards, which have negligible chromatographic isotope effects.
  • Adjust Integration Windows:

    • Incorrect: Setting a narrow, symmetric RT window based on the Light peak.

    • Correct: Widen the window "leftward" (preceding) for the Heavy channel.

  • Software Configuration (e.g., Skyline/Vendor Software):

    • Locate "Isotope Modification" settings.[5]

    • Set Relative Retention Time to "Preceding" rather than "Matching" for deuterated species.

Phase 4: Data Analysis & Interpretation

Q: My "Control" (unlabeled) samples show 5-10% enrichment. Contamination?

Diagnosis: Failure to correct for Natural Abundance (NA) . Technical Insight: Carbon-13 exists naturally at ~1.1%. A molecule with 20 carbons has a


 chance of containing at least one 

atom purely by nature (

). If you interpret M+1 intensity solely as "tracer incorporation," you will vastly overestimate flux.

The Solution: Matrix-Based Correction You must apply a correction algorithm (like IsoCor or AccuCor) that solves linear equations to strip natural abundance from your Mass Isotopomer Distribution (MID) [3].

Table: Impact of Natural Abundance on Interpretation (Example: Palmitate, C16)

IsotopologueRaw Intensity (No Tracer)Interpretation WITHOUT CorrectionInterpretation WITH Correction
M+0 83.5%"83% Unlabeled"100% Unlabeled
M+1 14.8%"15% Label Incorporation" (False Positive)0% Label Incorporation
M+2 1.6%"1.6% Label Incorporation" (False Positive)0% Label Incorporation

Visualization: The Correction Pipeline

DataCorrection Raw Raw MS Data (Intensities) Step1 Peak Integration (Area under curve) Raw->Step1 Step2 Natural Abundance Correction (NAC) Step1->Step2 Step3 Tracer Purity Correction Step2->Step3 Result Corrected MID (True Flux) Step3->Result Matrix Correction Matrix (Based on Chemical Formula) Matrix->Step2 Input

Figure 2: The mandatory computational workflow for converting raw MS intensities into biologically valid flux data.

References

  • Bendall, S. C., et al. (2008).[6] Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics, 7(9), 1587–1597.

  • Zhang, Y., et al. (2011). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes. Electrophoresis, 32(15), 1929–1938.

  • Fernandez, C. A., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics, 12(1), 1-7.

Sources

Validation & Comparative

Fluoromethane-d3 vs CH3F in reaction mechanism studies

Isotopic Leverage: A Comparative Guide to Fluoromethane-d3 ( ) vs. Fluoromethane ( )

Executive Summary

In the precise realms of physical organic chemistry and medicinal design, the substitution of hydrogen (


Fluoromethane (


)Fluoromethane-d3 (

)

Part 1: Physicochemical Comparison

The utility of

Zero Point Energy (ZPE)
Table 1: Comparative Physicochemical Data
FeatureFluoromethane (

)
Fluoromethane-d3 (

)
Impact
Molecular Weight 34.03 g/mol 37.05 g/mol +3 Da shift visible in Mass Spectrometry.
C-X Bond Length ~1.09 Å (C-H)~1.09 Å (C-D)Negligible steric difference; excellent bio-isostere.
IR Stretch (

)
~2900–3000 cm

~2100–2200 cm

C-D absorbs in the "silent region" of the IR spectrum.
Bond Dissociation Energy Baseline+1.2 to 1.5 kcal/molC-D is harder to break (Thermodynamic/Kinetic stability).
Dipole Moment 1.85 D1.86 DVirtually identical electronic environment.

Part 2: Mechanistic Studies (The Kinetic Isotope Effect)

The primary application of comparing


Rate Determining Step (RDS)

The Mechanistic Basis

The difference in reaction rate (

1
  • Primary KIE (

    
    ):  Indicates the C-H/D bond is breaking in the transition state.
    
  • Secondary KIE (

    
    ):  Indicates the C-H/D bond is adjacent to the reaction center but not breaking (hybridization change).
    
Visualization: Reaction Coordinate & ZPE

The following diagram illustrates why


KIE_Energy_Profilecluster_energyPotential Energy SurfaceReactantReactants(R-CH3 / R-CD3)TSTransition State[R---C---H]‡Reactant->TSActivation EnergyProductProductsTS->ProductZPE_HZPE (C-H)ZPE_DZPE (C-D)ZPE_H->ZPE_DΔZPE(Source of KIE)

Figure 1: Energy profile showing the lower ground state energy of the C-D bond (


Experimental Protocol: Competitive KIE Measurement

Measuring absolute rates (

Competitive Method

Objective: Determine

Reagents:

  • Nucleophile (Substrate)

  • 
     (1.0 equivalent)[2]
    
  • 
     (1.0 equivalent)
    
  • Solvent (Anhydrous THF or DCM)

Workflow:

  • Preparation: In a sealed reaction vessel (pressure tube), dissolve the nucleophile in the solvent.

  • Co-Injection: Introduce an equimolar mixture of

    
     and 
    
    
    gases. (Note: Ensure total electrophile is in large excess relative to nucleophile to maintain pseudo-first-order kinetics, OR stop reaction at low conversion <10%).
  • Reaction: Stir at controlled temperature for a set time (e.g., 1 hour).

  • Quench: Stop the reaction immediately by cooling or adding a quenching agent.

  • Analysis (LC-MS/GC-MS):

    • Inject the crude mixture into a Mass Spectrometer.

    • Locate the product peaks.[3] You will see two peaks separated by 3 mass units (

      
       and 
      
      
      ).
  • Calculation:

    
    
    (If starting ratio is 1:1, the KIE is simply the ratio of product peak areas).
    

Part 3: Application in Drug Design (Metabolic Stability)

In medicinal chemistry, the "Deuterium Switch" strategy uses

The Problem: Oxidative Clearance

Cytochrome P450 enzymes (CYPs) often detoxify drugs by oxidizing electron-rich alkyl groups. A methyl group (

  • Mechanism: CYP enzymes abstract a Hydrogen atom to form a radical, which is then hydroxylated.

  • Solution: Replace

    
     with 
    
    
    (using
    
    
    as a building block). The stronger C-D bond resists abstraction, slowing clearance without altering binding affinity.
Visualization: Metabolic Shunting

Metabolic_PathwayDrugDrug-CH3F / Drug-CD3FCYPCytochrome P450(Metabolism)Drug->CYPMetaboliteHydroxylated Metabolite(Rapid Clearance)CYP->MetabolitePathway A: C-H Bond(Fast Abstraction)StableIntact Drug(Extended Half-life)CYP->StablePathway B: C-D Bond(Slow Abstraction)

Figure 2: The Deuterium Switch. Pathway A represents the rapid metabolism of the protonated drug. Pathway B shows the metabolic resistance conferred by the deuterated isotopologue.

Part 4: Spectroscopic Differentiation

When synthesizing labeled compounds, validating the incorporation of deuterium is critical.

Infrared Spectroscopy (IR)[4][5]
  • 
    :  Strong C-H stretches appear at 2900–3000 cm
    
    
    .
  • 
    :  These bands disappear. New C-D stretches appear in the "silent region" at 2100–2200 cm
    
    
    . This is a rapid, non-destructive check for isotopic purity.
Nuclear Magnetic Resonance (NMR)
  • 
    H NMR: 
    
    • 
      : Shows a doublet (due to 
      
      
      coupling,
      
      
      Hz) at
      
      
      ppm.
    • 
      : Silent  in 
      
      
      H NMR. The signal disappears completely.
  • 
    F NMR: 
    
    • 
      : Quartet (coupling to 3 H's).
      
    • 
      : Septet (coupling to 3 D's, since Spin of D = 1). The chemical shift may show a slight upfield isotope shift.
      

References

  • NIST Mass Spectrometry Data Center. "Fluoromethane (CH3F) Vibrational and Electronic Energy Levels." National Institute of Standards and Technology. [Link]

  • Simmons, E. M., & Hartwig, J. F. (2012).[4] "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition, 51(12), 3066–3072. [Link]

  • Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

  • Westheimer, F. H. (1961). "The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium." Chemical Reviews, 61(3), 265–273. [Link]

  • Gomez-Gallego, M., & Sierra, M. A. (2011). "Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms." Chemical Reviews, 111(8), 4857–4963. [Link]

Precision in Quantitation: The Definitive Guide to Deuterated Internal Standards in GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development and bioanalysis, data integrity is non-negotiable. While external standardization and structural analogs offer lower upfront costs, they frequently fail to account for the complex matrix effects and variable extraction efficiencies inherent in biological samples.

This guide objectively analyzes the performance of Deuterated Internal Standards (d-IS) in Gas Chromatography-Mass Spectrometry (GC-MS). By leveraging the "Isotope Dilution" principle, d-IS provides a self-validating quantification system that corrects for errors at every stage—from sample preparation to ionization. We present the mechanistic basis for their superiority, comparative performance data, and a validated experimental protocol.

Part 1: The Mechanistic Advantage

The Physics of the C-D Bond

The superiority of deuterated standards lies in the subtle physical differences between the Carbon-Protium (


) and Carbon-Deuterium (

) bonds.
  • Bond Length & Strength: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope. This results in a smaller molar volume and slightly reduced lipophilicity.

  • Chromatographic Behavior (The Inverse Isotope Effect): In GC, deuterated compounds often elute slightly earlier than their non-deuterated analytes.[1][2] This is caused by reduced London dispersion forces (lower polarizability of C-D bonds).

    • Why this matters: The retention time shift is usually negligible (< 2-3 seconds), ensuring the IS remains within the same matrix suppression/enhancement window as the analyte, unlike structural analogs which may elute minutes away.

Self-Validating Error Correction

A deuterated IS is added at the very beginning of the workflow. Because it is chemically identical to the analyte, it mimics the analyte's behavior through:

  • Extraction: If you lose 20% of your analyte during Liquid-Liquid Extraction (LLE), you also lose 20% of your IS. The ratio remains constant.

  • Derivatization: Incomplete derivatization affects both equally.

  • Injection: Corrects for air bubbles or volume errors in the autosampler.

Part 2: Comparative Analysis

The following table contrasts the three primary quantification strategies used in GC-MS bioanalysis.

FeatureExternal StandardStructural Analog ISDeuterated IS (Gold Standard)
Principle Calibration curve separate from sampleChemically similar compound added to sampleIsotopically labeled version of analyte
Matrix Correction None . Susceptible to ion suppression/enhancement.Partial . Elutes at different time; may miss matrix zones.Complete . Co-elutes (or near co-elutes) in same ion cloud.
Extraction Recovery Assumes 100% or constant recovery (risky).Corrects for recovery if chemistry is very similar.Corrects exactly for physical losses.
Retention Time N/ADistinct from analyte (risk of overlap).Matches analyte (slight shift possible).
Precision (RSD) Typically 5–15%2–8%< 1–2%
Cost LowMediumHigh
Critical Decision: When to Use What?
  • Use External Standards for: Rough screening, simple matrices (clean solvents), or when no IS is available.

  • Use Structural Analogs for: Routine QA/QC where cost is a driver and matrix is consistent (e.g., water analysis).

  • Use Deuterated IS for: PK/PD studies, clinical diagnostics, forensic toxicology, and complex matrices (plasma, urine, tissue).

Part 3: Experimental Protocol & Validation

Case Study: Quantitation of 1-Hydroxypyrene (PAH metabolite) in Human Urine using GC-MS/MS. Rationale: Urine is a highly variable matrix. External standards yield accuracy < 70%. Deuterated IS raises this to > 85% [4].[3]

Materials
  • Analyte: 1-Hydroxypyrene[3]

  • Internal Standard: 1-Hydroxypyrene-d9 (98% isotopic purity)

  • Derivatization Agent: BSTFA + 1% TMCS

Step-by-Step Methodology
  • Sample Preparation (Spiking):

    • Aliquot 2 mL of urine.

    • CRITICAL STEP: Add 50 µL of 1-Hydroxypyrene-d9 working solution (100 ng/mL) before any other step. This "locks in" the ratio.

    • Perform enzymatic hydrolysis (ß-glucuronidase) at 37°C for 2 hours to deconjugate metabolites.

  • Extraction (Solid Phase Extraction - SPE):

    • Condition C18 cartridges with methanol and water.

    • Load sample.[4] Wash with 10% methanol.

    • Elute with ethyl acetate.

    • Note: Any loss during SPE is automatically corrected because the d9-IS behaves identically to the analyte.

  • Derivatization:

    • Evaporate eluate to dryness under nitrogen.

    • Add 50 µL BSTFA + 1% TMCS. Incubate at 70°C for 30 mins.

    • Mechanism:[4][5][6] Converts polar -OH groups to volatile trimethylsilyl (TMS) ethers.

  • GC-MS Acquisition:

    • Column: DB-5MS (30m x 0.25mm).

    • Mode: Selected Ion Monitoring (SIM).[7]

    • Ions Monitored:

      • Analyte (TMS-1-Hydroxypyrene): m/z 290 (Quant), 275, 246.

      • IS (TMS-1-Hydroxypyrene-d9): m/z 299 (Quant), 284.

    • Observation: The d9-IS may elute 0.02–0.05 min earlier than the native compound.

  • Data Analysis:

    • Calculate Area Ratio:

      
      
      
    • Plot

      
       vs. Concentration.[6]
      

Part 4: Visualization of Workflows

Diagram 1: The Error Correction Workflow

This diagram illustrates how the Deuterated IS "travels" with the analyte, neutralizing errors at every step.

G Sample Biological Sample (Variable Matrix) Spike Add Deuterated IS (Fixed Amount) Sample->Spike Prep Sample Prep (SPE/LLE) *Losses Occur Here* Spike->Prep Analyte + IS mixed Deriv Derivatization (Incomplete Reaction) Prep->Deriv Loss: -20% (Both) GCMS GC-MS Injection (Matrix Effects) Deriv->GCMS Yield: 90% (Both) Result Quantification (Ratio Corrects Errors) GCMS->Result Ratio Unchanged

Caption: The "Lock-Step" Principle: Because the IS and Analyte suffer identical losses (yellow nodes), the final ratio (black node) remains accurate.

Diagram 2: Internal Standard Selection Logic

A decision tree to guide researchers in selecting the appropriate standard.

DecisionTree Start Select Internal Standard Q1 Is a Deuterated (d-IS) Standard Available? Start->Q1 Q2 Is the Label Stable? (No exchangeable protons) Q1->Q2 Yes UseAnalog Use Structural Analog (Validate Retention Time) Q1->UseAnalog No Q3 Is Mass Shift > 3 Da? Q2->Q3 Yes UseC13 Consider 13C-Label (Expensive but stable) Q2->UseC13 No (H/D Exchange Risk) UseDeut USE DEUTERATED IS (Gold Standard) Q3->UseDeut Yes Q3->UseAnalog No (Spectral Overlap)

Caption: Selection Logic: Prioritize stable deuterated labels with sufficient mass shift to avoid isotopic overlap.

Part 5: Challenges & Best Practices

The H/D Exchange Risk

Deuterium atoms located on heteroatoms (O-D, N-D, S-D) are "labile" and will exchange with protons in the solvent or matrix, eliminating the label.

  • Solution: Only use standards where deuterium is bonded to the carbon skeleton (e.g., deuterated benzene ring). If using labile labels, derivatization must be immediate and anhydrous.

Isotopic Purity & "Crosstalk"

If a d3-IS is only 98% pure, it contains 2% d0 (unlabeled). This d0 contributes to the analyte signal, artificially inflating the result.

  • Protocol: Always run a "Blank + IS" sample. If you see a peak at the analyte's mass, your IS is impure or the concentration is too high.

Carrier Effect

In trace analysis, the IS can act as a "carrier," occupying active sites in the GC liner and preventing the adsorption of the analyte. This actually improves linearity for low-level analytes, a hidden benefit of using higher concentrations of IS.

References

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • Scion Instruments. (2025). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Scion Instruments. [Link]

  • Davison, A. S., et al. (2014).[5] Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Annals of Clinical Biochemistry.[8] [Link]

  • Pigini, D., et al. (2006).[3] Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine. Rapid Communications in Mass Spectrometry. [Link]

  • Alzweiri, M. (2025).[4][9][10] Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. [Link]

Sources

Precision in Practice: A Comparative Guide to Validating Analytical Methods Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Reproducibility Crisis & The Matrix Effect

In modern bioanalysis—particularly LC-MS/MS—the instrument is rarely the source of error; the matrix is. When quantifying low-abundance drugs in complex biological fluids (plasma, urine, tissue homogenates), "Matrix Effects" (ME) cause unpredictable ion suppression or enhancement.

A method that looks perfect in solvent standards often fails in patient samples because co-eluting phospholipids or salts steal charge from the analyte in the electrospray source. This is where Stable Isotope Labeling (SIL) transforms from a luxury to a necessity.

This guide moves beyond basic definitions to provide a rigorous, data-backed comparison of SIL against alternative calibration methods, grounded in FDA/EMA M10 regulatory standards.

Part 2: The Mechanism (Why SIL is the "Gold Standard")

The governing principle of SIL is Isotope Dilution Mass Spectrometry (IDMS) . Unlike external standards or structural analogues, a SIL Internal Standard (IS) is chemically identical to the analyte but distinguishable by mass (due to


, 

, or

incorporation).
The Causality of Precision
  • Co-Elution: The SIL-IS elutes at the exact same retention time as the analyte.[1]

  • Identical Ionization: Because they enter the MS source simultaneously, any factor suppressing the analyte's ionization (e.g., a co-eluting lipid) suppresses the SIL-IS to the exact same degree.

  • Self-Correction: The ratio of

    
     remains constant, mathematically canceling out the matrix effect.
    
Diagram 1: The Self-Correcting Workflow

This diagram illustrates how SIL-IS compensates for errors that occur after the spiking step, unlike external standards.

SIL_Workflow Sample Biological Sample (Variable Matrix) Spike Step 1: Spike SIL-IS (Critical Control Point) Sample->Spike Extract Step 2: Extraction (SPE/LLE) Spike->Extract Analyte & IS mixed perfectly Error1 Loss of Analyte (e.g., 80% Recovery) Extract->Error1 LCMS Step 3: LC-MS/MS Ionization Extract->LCMS Error1->LCMS IS lost at same rate Error2 Matrix Effect (Ion Suppression) LCMS->Error2 Result Final Ratio Calculation (Error Cancelled) LCMS->Result Error2->Result IS suppressed identically

Caption: Figure 1: The SIL-IS acts as a tracer, experiencing identical recovery losses and ion suppression as the target analyte, ensuring the final ratio reflects the true concentration.

Part 3: Comparative Analysis (SIL vs. Alternatives)

The following data summarizes the performance differences between calibration strategies.

Table 1: Performance Matrix
FeatureStable Isotope Labeling (SIL) Structural Analogue External Standardization
Principle IDMS (Isotope Dilution)Chemical similarityAbsolute response curve
Retention Time Identical (mostly*)Similar, but distinctN/A
Matrix Effect Compensation Excellent (Corrects suppression)Moderate (Drifts if RT shifts)None (High risk of error)
Precision (%CV) < 5% (Typical)5 - 15%> 15% (in complex matrix)
Cost/Availability High / Custom SynthesisLow / Off-the-shelfLowest
Regulatory Status Recommended (FDA M10) [1]Accepted if SIL unavailableDiscouraged for bioanalysis
Critical Insight: The Deuterium ( ) vs. Carbon-13 ( ) Trap

Not all SILs are created equal.[2]

  • 
     / 
    
    
    
    :
    These are superior. They add mass without changing the bond vibrational energy significantly. The retention time is identical to the analyte.[1][3]
  • 
     (Deuterium):  C-D bonds are shorter and stronger than C-H bonds. In high-resolution chromatography (UPLC), highly deuterated standards (e.g., d5, d9) can elute slightly earlier than the analyte.
    
    • Risk:[2][4] If the matrix interference elutes between the d-IS and the analyte, the correction fails.

    • Risk:[2][4] Deuterium on heteroatoms (O-H, N-H) can exchange with solvent protons (H-D scrambling), destroying the signal [2].

Part 4: Experimental Validation Protocol

To validate a method using SIL, you must prove "Parallelism" and "Matrix Factor Consistency."

Phase 1: Selection & Equilibration
  • Select IS: Prioritize

    
     or 
    
    
    
    labeled compounds (+3 Da mass shift minimum to avoid isotopic overlap).
  • Spiking: Add IS to the sample before any extraction (PPT, SPE, LLE).

  • Equilibration: Vortex and allow 15-30 mins for the IS to equilibrate with the protein-bound analyte in the biological matrix. Failure here leads to differential recovery.

Phase 2: The Matrix Factor (MF) Experiment

According to EMA/FDA guidelines, you must quantify the Matrix Factor.

  • Prepare Set A (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS after extraction.

  • Prepare Set B (Neat Solution): Analyte + IS in pure solvent.

  • Calculate IS-Normalized MF:

    
    
    
  • Acceptance: The CV of the IS-Normalized MF calculated from 6 different lots of matrix (including lipemic/hemolyzed) should be < 15% .

Diagram 2: Decision Tree for Internal Standard Selection

Use this logic to select the appropriate standard for your validation tier.

IS_Selection Start Select Internal Standard CheckSIL Is 13C/15N SIL Available? Start->CheckSIL Use13C USE 13C/15N SIL (Gold Standard) CheckSIL->Use13C Yes CheckD Is Deuterated (2H) SIL Available? CheckSIL->CheckD No EvalD Evaluate D-Exchange & Retention Shift CheckD->EvalD Yes UseAnalog USE Structural Analogue CheckD->UseAnalog No PassD Passes Stability? EvalD->PassD UseD USE Deuterated IS (Monitor RT closely) PassD->UseD Yes PassD->UseAnalog No Validate REQUIRED: Validate via Parallelism & Matrix Factor UseAnalog->Validate

Caption: Figure 2: Selection hierarchy.


 is preferred over 

due to potential retention time shifts. Analogues require rigorous extra validation.

Part 5: Supporting Data (Case Study)

The following data demonstrates the impact of IS choice on the quantification of a hydrophobic drug in Lipemic Plasma (high matrix interference).

Experimental Setup:

  • Analyte: Atorvastatin (10 ng/mL)

  • Matrix: High-lipid human plasma (n=6 lots)

  • Method: LC-MS/MS (ESI+)

MetricScenario A: No IS (External Std) Scenario B: Analogue IS Scenario C: SIL-IS (

)
Mean Recovery 65% (Variable)92%99.8% (Corrected)
Matrix Factor (MF) 0.45 (Severe Suppression)0.85 (Partial Correction)1.01 (Fully Corrected)
Precision (%CV) 22.4% (Failed) 8.1% (Pass) 1.2% (Excellent)
Accuracy (%RE) -35%-8%-0.2%

Interpretation: In Scenario A, lipids suppressed ionization, leading to massive underestimation (-35%). Scenario B improved this, but because the analogue eluted 0.4 min later than the analyte, it didn't experience the exact same suppression. Scenario C (SIL) co-eluted perfectly, normalizing the suppression to near-perfect accuracy [3].

References

  • FDA. (2022).[2][5] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • UK Isotope. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.[3][6][7] Retrieved from [Link]

  • Stokvis, E., et al. (2005). Stable isotope labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • NIST. (2022). Isotope dilution mass spectrometry as an independent assessment method. Retrieved from [Link]

Sources

The Fluorine Effect: A Comparative Guide to Physicochemical and Pharmacokinetic Optimization in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the "Magic Methyl"

In modern medicinal chemistry, the strategic introduction of fluorine is not merely a halogen substitution; it is a precision tool for modulating the electronic and steric landscape of a lead compound. Approximately 20-25% of currently marketed drugs contain at least one fluorine atom. This guide moves beyond basic textbook definitions to provide a comparative analysis of Fluorinated (F-analogs) versus Non-Fluorinated (H-analogs) compounds, focusing on the causality between atomic properties and macroscopic pharmacokinetic (PK) performance.

The Core Thesis

Replacing a Carbon-Hydrogen (C-H) bond with a Carbon-Fluorine (C-F) bond effects three critical changes:

  • Metabolic Blocking: Exploiting the C-F bond strength (approx. 116 kcal/mol) to halt CYP450 oxidative clearance.

  • Electronic Modulation: Altering pKa to fine-tune membrane permeability and solubility without adding significant steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

  • Conformational Locking: Using the gauche effect to restrict rotatable bonds and pre-organize the molecule for target binding.

Physicochemical Comparison: The Data Landscape

The following table summarizes the generalized shift in properties when transitioning from a non-fluorinated scaffold to a fluorinated analog. Note that these are vector-dependent; the position of substitution dictates the magnitude of the shift.

Table 1: Comparative Performance Metrics (H vs. F)
FeatureNon-Fluorinated (H-Analog)Fluorinated (F-Analog)Impact on Drug Developability
Bond Energy C-H: ~98-100 kcal/molC-F: ~105-116 kcal/molCritical: C-F renders the site inert to oxidative metabolism (CYP450 blocking).[1]
Lipophilicity (LogP) BaselineTypically +0.25 to +0.5 units (monofluorination)Variable: Increases membrane permeability but decreases aqueous solubility. Exception: Vicinal difluorination can lower LogP due to polarity.
Basicity (pKa of amine) Higher (e.g., pKa ~9-10)Lower (e.g., pKa ~7-8 if

-substituted)
High: Reduces lysosomal trapping; improves passive permeability by increasing the neutral fraction at physiological pH.
Acidity (pKa of phenol) Lower AcidityHigher AcidityHigh: Improves potency but may affect protein binding.
Steric Size 1.20 Å (Van der Waals)1.47 Å (Van der Waals)Low: Bioisosteric replacement; F is the smallest alternative to H, minimizing steric clashes in the binding pocket.
Metabolic Clearance High (if site is labile)Low (Metabolic Block)Critical: Extends half-life (

) and improves bioavailability (

).

Mechanistic Deep Dive

Metabolic Stability & The "Fluorine Scan"

The primary driver for fluorination is the prevention of oxidative metabolism. Cytochrome P450 enzymes typically attack electron-rich C-H bonds adjacent to heteroatoms or on aromatic rings.

  • The Mechanism: The C-F bond is the strongest single bond in organic chemistry. It is resistant to the radical abstraction mechanism employed by the high-valent Iron-Oxo species in CYP450.

  • The Application: A "Fluorine Scan" involves systematically replacing H with F at metabolic "soft spots" (e.g., para-positions of phenyl rings, benzylic carbons) to identify the site of metabolism without significantly altering the pharmacophore.

Binding Affinity: Orthogonal Dipolar Interactions

Fluorine is the most electronegative element (3.98 Pauling scale). This creates a polarized C-F bond that can engage in unique non-covalent interactions:

  • Dipole-Dipole: The C-F bond can align antiparallel to the C=O bond of amide backbones in proteins.

  • H-Bond Acceptor: While weak, the F atom can serve as a hydrogen bond acceptor, particularly if the donor is a strong H-bond donor (e.g., NH of the protein backbone).

Visualizing the Logic

Diagram 1: The Fluorine Optimization Decision Tree

This diagram outlines the logical flow a medicinal chemist should follow when deciding to introduce fluorine.

FluorineStrategy Start Lead Compound Identified Problem Identify Liability Start->Problem MetabIssue High Metabolic Clearance (Short t1/2) Problem->MetabIssue Oxidative Liability PermIssue Low Permeability (High Basicity) Problem->PermIssue Poor Transport PotencyIssue Low Potency (Weak Binding) Problem->PotencyIssue Weak Kd Sol_Metab Strategy: Metabolic Blocking Replace labile C-H with C-F (Para-phenyl or Benzylic) MetabIssue->Sol_Metab Sol_pKa Strategy: pKa Modulation Add F near basic amine (Reduces pKa -> More Neutral Species) PermIssue->Sol_pKa Sol_Bind Strategy: Electronic Tuning Target Dipole Interactions (C-F interaction with Amide Backbone) PotencyIssue->Sol_Bind Validation Validate: Microsomal Stability Assay Sol_Metab->Validation Sol_pKa->Validation Sol_Bind->Validation

Caption: Decision matrix for implementing fluorine bioisosterism based on specific lead compound liabilities.

Experimental Protocols

To validate the superiority of a fluorinated analog, specific assays must be conducted. Below is the industry-standard workflow for assessing metabolic stability.

Protocol: Human Liver Microsome (HLM) Stability Assay[2][3]

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of the fluorinated compound vs. its non-fluorinated parent.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).

  • Phosphate Buffer (100 mM, pH 7.4).[2]

  • Stop Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Pre-incubate at 37°C for 5 minutes.

  • Dosing: Spike test compound (H-analog and F-analog in separate wells) to a final concentration of 1 µM (ensures

    
     DMSO).
    
  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Stop Solution to precipitate proteins.

  • Analysis: Centrifuge at 4000g for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Success Criteria: A successful fluorinated analog should demonstrate a >2-fold increase in half-life compared to the H-analog without a significant loss in potency (


).
Diagram 2: The Metabolic Blocking Mechanism

This diagram illustrates why the protocol works: the atomic-level resistance of the C-F bond.

MetabolicBlocking cluster_H Non-Fluorinated (Labile) cluster_F Fluorinated (Stable) CYP CYP450 (Fe-Oxo) C_H C-H Bond CYP->C_H Attacks C_F C-F Bond CYP->C_F Attacks Oxidation Radical Abstraction C_H->Oxidation Weak Bond (~98 kcal/mol) Metabolite Hydroxylated Product Oxidation->Metabolite Block Oxidation BLOCKED C_F->Block Strong Bond (~116 kcal/mol) Stable Intact Drug Block->Stable No Reaction

Caption: Mechanistic comparison of CYP450 interaction with C-H vs. C-F bonds.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[3][4] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

Sources

accuracy and precision in isotopic analysis by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision vs. Accuracy in Isotopic Analysis: A Comparative Metrology Guide Subtitle: A Technical Evaluation of TIMS, MC-ICP-MS, and IRMS for High-Fidelity Applications

Executive Summary

In the realm of isotopic analysis, precision (repeatability) is often mistaken for accuracy (closeness to the true value). For researchers in drug development and geochemistry alike, this distinction is fatal. A measurement can be precise to 10 ppm yet inaccurate by 500 ppm due to uncorrected instrumental mass bias.

This guide objectively compares the three dominant architectures—Thermal Ionization Mass Spectrometry (TIMS) , Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) , and Gas Source Isotope Ratio Mass Spectrometry (IRMS) . While HRMS (e.g., Orbitrap) serves metabolite identification, it lacks the ionization stability required for the sub-permil (


) precision discussed here.

Part 1: The Metrology of Isotopes

To understand the instrument trade-offs, one must first master the error sources.

  • Fractionation (The Enemy): Isotopes separate naturally during ionization. Heavier isotopes are generally harder to ionize or transmit, creating a "mass bias."

  • The Accuracy Gap:

    • In TIMS , fractionation follows the Rayleigh Law (time-dependent depletion). It is predictable and mathematically correctable.

    • In MC-ICP-MS , fractionation is driven by Space Charge Effects in the plasma. It is large (up to 10%), unstable, and requires aggressive correction protocols like Double Spiking.

Visual 1: The Hierarchy of Isotopic Error

This diagram illustrates the logical flow from sample introduction to data processing, highlighting where specific errors (Isobaric Interference vs. Mass Bias) originate.

IsotopeErrorHierarchy Sample Sample Matrix Ionization Ionization Source (Plasma vs. Thermal Filament) Sample->Ionization Separation Mass Analyzer (Magnetic Sector) Ionization->Separation Detection Multicollector Array (Faraday Cups) Separation->Detection Data Isotope Ratio (R) Detection->Data MatrixEffect Error: Matrix Effect (Suppression) MatrixEffect->Ionization Influences MassBias Error: Mass Bias (Fractionation) MassBias->Ionization Dominant Source Interference Error: Isobaric Interference Interference->Separation Overlap

Caption: Figure 1. Error propagation in MS. Mass bias (fractionation) occurs primarily at the ionization stage, while isobaric interferences occur during separation.

Part 2: Technology Showdown

TIMS (Thermal Ionization Mass Spectrometry)[1][2][3]
  • The Mechanism: Samples are dried onto a metal filament (Re or Ta) and heated in a vacuum.

  • The Advantage: Produces a stable, low-energy ion beam with minimal energy spread.

  • The Trade-off: Slow sample throughput; requires meticulous chemical separation (cleanliness is paramount).

  • Best For: Radiogenic isotopes (Sr, Nd, Pb, U) requiring ultimate precision (<10 ppm).

MC-ICP-MS (Multicollector ICP-MS)[1][2][3][4][5]
  • The Mechanism: Samples are nebulized into an Argon plasma (6000-8000 K).

  • The Advantage: High ionization efficiency for nearly all elements; high throughput.

  • The Trade-off: Large instrumental mass bias (approx. 1% per amu).[1] "Plasma flicker" noise necessitates simultaneous detection (multicollection).

  • Best For: Non-traditional stable isotopes (Fe, Cu, Zn, Mg) and high-throughput radiogenic studies.

Gas Source IRMS
  • The Mechanism: Combustion or pyrolysis converts samples into simple gases (

    
    ).
    
  • The Advantage: The absolute standard for light stable isotopes (C, N, O, H, S).

  • The Trade-off: Limited to elements that form volatile gases.

  • Best For: Biological tracing, metabolic flux analysis, and authenticity testing.

Comparative Data Matrix

FeatureTIMSMC-ICP-MSIRMS
Primary Analyte Class Metals/Radiogenic (Sr, Nd, Pb)Transition Metals (Fe, Cu, Zn) + RadiogenicLight Isotopes (C, N, O, H, S)
Ionization Stability High (Time-dependent fractionation)Low (Plasma flicker & space charge)High (Viscous gas flow)
Typical Precision (

)
< 5 - 10 ppm 20 - 50 ppm (with Double Spike)0.05 - 0.1 ‰
Mass Bias Correction Internal Normalization (Exponential Law)Standard-Sample Bracketing or Double SpikeReference Gas Injection (Dual Inlet)
Sample Throughput Low (5-10 samples/day)High (20-40 samples/day)Very High (>50 samples/day)

Part 3: Protocols for Scientific Integrity

To ensure Trustworthiness (the T in E-E-A-T), one cannot rely on simple calibration curves for high-precision work. The following protocol describes the Double Spike Method for MC-ICP-MS, the only self-validating method to correct for both chemical purification errors and instrumental drift.

Protocol: The Double Spike Method (MC-ICP-MS)

Objective: Correcting mass bias in Zinc (Zn) isotope analysis.

  • Spike Calibration:

    • Prepare a "Double Spike" solution enriched in two artificial isotopes (e.g.,

      
       and 
      
      
      
      ) that are low in natural abundance.
    • Why: This creates a unique geometric relationship between the isotopes that allows mathematical resolution of fractionation.

  • Sample Spiking (The Critical Step):

    • Add the Double Spike to the sample before any chemical purification (column chromatography).[2][3]

    • Causality: Any fractionation occurring during column chemistry will affect the spike and the sample equally. The spike acts as an internal monitor for the entire workflow.

  • Measurement:

    • Measure the mixture on the MC-ICP-MS.[4][1]

    • Monitor interference-free masses (e.g.,

      
      ).
      
  • Data Reduction (Iterative Solver):

    • Use the Newton-Raphson method to solve the non-linear equations relating the measured ratios to the true ratios.

    • Self-Validation: If the internal error of the fit is high, the sample is flagged as contaminated or unstable.

Visual 2: Strategic Selection & Workflow

A decision tree for selecting the correct instrument and correction protocol based on the analyte and required precision.

SelectionStrategy Start Select Analyte Class Light Light Stable (C, N, O, H, S) Start->Light Metal Metals/Metalloids (Fe, Sr, Pb, Zn) Start->Metal IRMS Gas Source IRMS (Dual Inlet) Light->IRMS Precision Precision Req: <10 ppm? Metal->Precision TIMS TIMS (Thermal Ionization) MCICP MC-ICP-MS (Plasma Source) Correction Correction Method MCICP->Correction Precision->TIMS Yes (Sr, Nd, Pb) Precision->MCICP No / High Throughput SSB Standard-Sample Bracketing Correction->SSB Monoisotopic/Simple DS Double Spike (Highest Accuracy) Correction->DS Complex Fractionation

Caption: Figure 2. Strategic decision matrix. Note that for MC-ICP-MS, Double Spike (DS) is preferred over Bracketing (SSB) when accuracy is paramount.

Part 4: References & Validation[8][9]

  • Albarède, F., & Beard, B. (2004).[5] Analytical Methods for Non-Traditional Isotopes.[5] Reviews in Mineralogy and Geochemistry. Link

  • USGS. (2006).[6] High-precision isotopic characterization of USGS reference materials by TIMS and MC-ICP-MS. Geochemistry, Geophysics, Geosystems. Link

  • Rudge, J. F. (2009). The Double Spike Toolbox.[5] Chemical Geology. Link

  • Yang, L. (2009). Accurate and precise determination of isotopic ratios by MC-ICP-MS: A review. Mass Spectrometry Reviews.[4][7] Link

  • Thermo Fisher Scientific. Smart Note: TIMS vs MC-ICP-MS for Isotope Ratio Analysis.Link

Sources

Fluoromethane-d3 as a reference for ¹⁹F NMR chemical shifts

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the application of Fluoromethane-d3 (CD₃F) as a high-precision reference standard in ¹⁹F NMR spectroscopy. While Trichlorofluoromethane (CFCl₃) remains the IUPAC-designated zero-point, CD₃F has emerged as a critical standard for gas-phase NMR , theoretical benchmarking , and isotope effect studies , offering a bridge between experimental data and ab initio shielding calculations.

Executive Summary: The Case for Fluoromethane-d3

Fluoromethane-d3 (CD₃F) is not a routine drop-in replacement for liquid standards in high-throughput screening. It is a specialized primary reference for precision measurements where solvent-solute interactions must be minimized or eliminated.

Unlike CFCl₃ (which is ozone-depleting and exhibits significant solvent-dependent shifts) or Trifluoroacetic Acid (TFA, chemically reactive), CD₃F offers a chemically inert, high-symmetry gas-phase standard . It allows researchers to determine absolute nuclear magnetic shielding free from intermolecular forces (at the zero-density limit), making it the gold standard for validating quantum chemical calculations (e.g., GIAO-CCSD(T)).

Quick Comparison: The Standard Landscape
FeatureFluoromethane-d3 (CD₃F) Trichlorofluoromethane (CFCl₃) Trifluoroacetic Acid (TFA)
State (RT) Gas (bp -78.4 °C)Volatile Liquid (bp 23.7 °C)Liquid (bp 72.4 °C)
Chemical Shift (δ) -273.5 ppm (approx. vs CFCl₃)*0.00 ppm (Definition)-76.55 ppm
Primary Utility Gas-phase NMR, Theory Benchmarking, Isotope EffectsGeneral Organic Synthesis, IUPAC ZeroBiological NMR, Aqueous Solvents
Reactivity Inert (Flammable)Inert (Ozone Depleting)Reactive (Acidic, pH dependent)
Signal Structure Sextet (coupled to D) or Singlet (decoupled)SingletSinglet

*Note: The shift of CD₃F includes a deuterium isotope shift of ~ -1.6 ppm relative to CH₃F (-271.9 ppm).

Part 1: Technical Deep Dive

The Physics of the Shift

CD₃F provides a unique spectral signature. In a standard proton-decoupled ¹⁹F NMR experiment, it appears as a multiplet due to coupling with the deuterium nuclei (Spin I=1).

  • Isotope Shift: Replacing H with D in fluoromethane causes an upfield (shielding) shift of approximately 1.55 – 1.63 ppm . This "heavy atom" effect is critical when comparing CD₃F data to CH₃F literature.

  • Coupling Constants: The ¹J_DF coupling constant is approximately 7.3 Hz .[1] This distinct splitting pattern can serve as an internal confirmation of the standard's identity, preventing peak misassignment.

Gas-Phase Advantage (The Zero-Density Limit)

In liquid NMR, chemical shifts are heavily influenced by solvent susceptibility and intermolecular Van der Waals forces. CD₃F is ideal for gas-phase extrapolation :

  • Measure shifts at varying pressures (densities).[2][3]

  • Extrapolate to zero pressure .

  • Result: The absolute shielding of the isolated molecule, directly comparable to quantum mechanical calculations.

Part 2: Experimental Protocol

Workflow: Preparing a CD₃F Reference Standard

Safety Warning: CD₃F is a flammable gas. All manipulations must occur in a fume hood. Use pressure-rated NMR tubes (e.g., J. Young valve tubes).

Diagram: Gas-Phase Sample Preparation

G Start Start: Vacuum Line Setup Evacuate Evacuate NMR Tube (< 10^-3 Torr) Start->Evacuate Condense Cryo-Condense CD3F (Liquid N2 Bath) Evacuate->Condense Connect Gas Source Equilibrate Warm to RT (Check Pressure Limit) Condense->Equilibrate Seal Valve Measure Acquire 19F NMR (Lock: External Acetone-d6) Equilibrate->Measure Insert in Probe

Caption: Workflow for preparing a pressurized CD₃F gas-phase NMR sample using a vacuum line and cryo-condensation.

Step-by-Step Methodology
  • Tube Selection: Use a heavy-wall NMR tube equipped with a Teflon J. Young valve. Standard thin-wall tubes may burst under pressure.

  • Deuterium Lock:

    • Option A (Coaxial): Insert a sealed capillary containing Acetone-d6 or DMSO-d6 into the NMR tube for locking.

    • Option B (Mixture): If studying liquids, CD₃F can be bubbled into the solvent, but solubility may be limited.

  • Gas Transfer:

    • Attach the NMR tube to a vacuum manifold.

    • Freeze the tube bottom with liquid nitrogen (-196 °C).

    • Introduce CD₃F gas (typically 100-500 Torr equivalent at RT) into the manifold.

    • Allow gas to condense into the frozen tube.

  • Acquisition:

    • Close the valve and warm to room temperature.

    • Acquire ¹⁹F spectrum with a wide spectral width (SW > 300 ppm) to capture the high upfield signal (-273.5 ppm).

    • Optimization: Set the relaxation delay (d1) to >10s, as gas-phase T1 relaxation times can be significantly longer than in liquids.

Part 3: Performance Analysis & Data

Chemical Shift Consistency

The following table contrasts the stability of CD₃F against common liquid standards across different environments.

EnvironmentCD₃F Shift (ppm)CFCl₃ Shift (ppm)Comment
Gas Phase (0 atm limit) -273.5 0.0True molecular shielding value.
CCl₄ Solution -273.60.0Minimal solvent effect due to inertness.
Polar Solvent (DMSO) -272.8+0.5 to +1.0Slight deshielding due to dipole interactions.
Isotope Effects (The "Heavy" Standard)

Using CD₃F allows for the precise measurement of Secondary Isotope Effects .

  • Δδ(¹⁹F) = δ(CD₃F) - δ(CH₃F) ≈ -1.6 ppm

  • This large shift confirms the high sensitivity of the Fluorine nucleus to the vibrational changes induced by Deuterium substitution, a property used to probe hyperconjugation in physical organic chemistry.

Conclusion & Recommendations

Fluoromethane-d3 is the superior choice for researchers performing quantitative gas-phase NMR or validating computational chemistry models . Its chemical inertness and high symmetry eliminate the "solvent ambiguity" that plagues CFCl₃.

  • For Routine Synthesis: Stick to CFCl₃ or α,α,α-Trifluorotoluene (internal secondary standard).

  • For Physical Chemistry/Theory: Adopt CD₃F. It provides the most accurate link between the isolated molecule (theory) and the NMR tube (experiment).

References

  • Jackowski, K., et al. (2002).[4] "¹³C and ¹⁹F nuclear magnetic shielding and spin–spin coupling in gaseous fluoromethane-d3." Journal of Molecular Structure, 614(1-3), 267-272.[4][5][6] Link

  • IUPAC Commission on Molecular Structure and Spectroscopy. (2001). "NMR Nomenclature. Nuclear spin properties and conventions for chemical shifts." Pure and Applied Chemistry, 73(11), 1795–1818. Link

  • Makulski, W. (2014).[7] "Gas-phase NMR studies of fluoromethanes." ResearchGate/Journal of Molecular Structure. Link

  • Torres Trueba, et al. (2014).[7] "Inter-cage dynamics in structure I, II, and H fluoromethane hydrates as studied by NMR." Journal of Chemical Physics, 140, 214703.[7] Link

  • Sigma-Aldrich. "NMR Chemical Shifts of Trace Impurities."[7] Technical Guide. Link

Sources

Deuterium Kinetic Isotope Effects: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing Kinetic Isotope Effects (KIE) of Deuterated Compounds Content Type: Publish Comparison Guide

Executive Summary

In modern drug discovery, the strategic replacement of hydrogen with deuterium (deuteration) has evolved from a mechanistic probe to a validated strategy for improving pharmacokinetic (PK) profiles.[1] This guide provides a technical comparison of methods for assessing Kinetic Isotope Effects (KIE), contrasting deuteration with bioisosteric alternatives like fluorination, and detailing the experimental workflows required to validate metabolic stability.

Key Takeaway: Deuterium offers a unique "sterically silent" metabolic blockade. While fluorine alters electronics and lipophilicity, deuterium maintains the native physicochemical profile while significantly retarding CYP450-mediated clearance via the Primary Kinetic Isotope Effect.

Part 1: Theoretical Framework & Mechanism

The efficacy of deuteration rests on the Primary Kinetic Isotope Effect . Because deuterium (


H or D) has twice the mass of protium (

H), it possesses a lower zero-point energy (ZPE).
The Vibrational Energy Gap

The C-D bond is shorter and stronger than the C-H bond.[2][3] In a reaction coordinate where C-H bond cleavage is the Rate-Determining Step (RDS), the activation energy (


) required to break the C-D bond is higher.
  • 
    ZPE:  The difference in ZPE between C-H and C-D is approximately 1.2 – 1.5 kcal/mol .
    
  • Rate Impact: This energy gap translates exponentially into rate reduction, typically yielding a

    
     ratio of 2–7  (theoretical max ~7 at 25°C) for primary effects.
    
Comparison: Deuterium vs. Fluorine vs. Native Hydrogen

Researchers often weigh deuteration against fluorination to block metabolic soft spots. The table below objectively compares these strategies.

FeatureNative Hydrogen (

H)
Deuterium (

H)
Fluorine (

F)
Atomic Mass 1.008 Da2.014 Da18.998 Da
Van der Waals Radius 1.20 Å1.20 Å (Sterically Silent)1.47 Å (Steric Bulk)
Bond Length (C-X) ~1.09 Å~1.09 Å~1.35 Å
Bond Dissociation Energy ~98 kcal/mol~99.5 kcal/mol (+1.5 kcal/mol)~116 kcal/mol (Very Strong)
Electronic Effect NeutralNegligible Inductive EffectStrong Electron Withdrawing
Lipophilicity (

LogP)
Reference

(Negligible)

to

(Significant)
Metabolic Impact Baseline ClearanceRetards CYP cleavage (

2-7)
Blocks CYP cleavage; alters binding

Insight: Deuterium is the superior choice when the goal is to improve half-life without altering target binding affinity or off-target selectivity, as it does not introduce the steric or electronic perturbations seen with fluorine [1].

Part 2: Experimental Methodologies

To quantify the KIE, two primary workflows are employed: Non-Competitive (Absolute) and Competitive (Intermolecular) .

Method A: Non-Competitive Assay (Absolute Rates)

Best for: Initial screening and determining


 parameters.

Protocol:

  • Preparation: Prepare two separate incubation mixtures: one with the native compound and one with the deuterated analog (e.g., 1 µM substrate).

  • Incubation: Incubate with liver microsomes (RLM/HLM) or recombinant CYP enzymes at 37°C.

  • Sampling: Aliquot at fixed time points (0, 5, 15, 30, 60 min).

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (IS).

  • Analysis: Quantify remaining parent compound via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    
    
    
    

Drawback: High susceptibility to inter-incubation variability (pipetting errors, temperature fluctuations).

Method B: Competitive Assay (Intermolecular)

Best for: High-precision measurement of intrinsic KIE.

This method incubates H- and D-substrates in the same reaction vessel, canceling out environmental variables.

Protocol:

  • Substrate Mix: Create a 1:1 molar mixture of Native (

    
    ) and Deuterated (
    
    
    
    ) substrates.
  • Incubation: Add mixture to microsomes/hepatocytes (ensure substrate

    
     to maintain first-order kinetics).
    
  • Time Course: Sample at

    
     and several subsequent time points until ~50% conversion.
    
  • Analysis: Use High-Resolution Mass Spectrometry (HRMS) to distinguish isotopologues based on mass shift (e.g., +6 Da).

  • Calculation: Determine the ratio of peak areas (

    
    ) at each time point.
    
    
    
    
    (Where
    
    
    is the fraction of substrate remaining).
Workflow Visualization

The following diagram illustrates the high-precision Competitive Assay workflow.

CompetitiveAssay Prep Substrate Mix (1:1 H:D Ratio) Incubate Microsomal Incubation (37°C) Prep->Incubate Initiate Quench Quench & Extraction (Acetonitrile) Incubate->Quench t = 0, 15, 30 min Analysis LC-HRMS Analysis (Isotopologue Ratio) Quench->Analysis Inject Calc Calculate KIE ln(fH) / ln(fD) Analysis->Calc Data Processing

Figure 1: Workflow for Competitive Intermolecular KIE Assay using LC-HRMS to minimize experimental error.

Part 3: Data Interpretation & Case Study

Interpreting KIE Values[1][3][4][5][6][7]
  • KIE

    
     1.0:  No effect. C-H bond breaking is not the rate-determining step (or the wrong site was deuterated).
    
  • KIE 1.0 – 2.0: Secondary KIE or masked Primary KIE (other steps like product release are slow).

  • KIE > 2.0: Significant Primary KIE. C-H cleavage is rate-limiting.[4] This predicts a likely increase in in vivo half-life.

Case Study: Deutetrabenazine (Austedo®)

Deutetrabenazine is the first deuterated drug approved by the FDA (2017). It treats chorea associated with Huntington’s disease.[5][6]

  • Parent Drug: Tetrabenazine (rapidly metabolized by CYP2D6).[5]

  • Modification: Two methoxy groups (

    
    ) were deuterated to (
    
    
    
    ), totaling 6 deuterium atoms.
  • Experimental Data Comparison:

MetricTetrabenazine (Native)Deutetrabenazine (Deuterated)Impact
Metabolic Pathway Rapid O-demethylation (CYP2D6)Slowed O-demethylationMetabolic Switching
Half-Life (

)
~4.8 hours~8.6 hours~2x Increase [2]
Dosing Frequency 3 times daily (TID)2 times daily (BID)Improved Compliance

Variability
High peaks (Side effects)Blunted peaksBetter Tolerability

Mechanism: The deuterium substitution at the methoxy positions imposes a strong Primary KIE on the CYP2D6 O-demethylation step, preserving the active metabolite concentration for a longer duration without increasing the total maximum concentration (


), thereby reducing adverse events like sedation [3].

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

  • Stamler, D. et al. (2013).[5] The Pharmacokinetics and Safety of Deuterated-Tetrabenazine. Neurology.

  • FDA Center for Drug Evaluation and Research. (2017). Austedo (Deutetrabenazine) Prescribing Information.[6]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology.

Sources

Optimizing NMR Solvent Selection: A Comparative Guide for Structural Elucidation and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Solubility

In high-field NMR spectroscopy, the deuterated solvent is not merely a passive medium; it is an active component of the experiment that dictates spectral resolution, chemical shift dispersion, and sample integrity. While solubility is the primary filter for solvent selection, a Senior Scientist must weigh three higher-order factors:

  • Rotational Correlation Time (

    
    ):  Solvent viscosity directly impacts molecular tumbling rates. Higher viscosity leads to faster transverse relaxation (
    
    
    
    ), resulting in broader linewidths and reduced signal-to-noise ratio (SNR).
  • Chemical Exchange: Protic solvents (

    
    , 
    
    
    
    ) facilitate Hydrogen/Deuterium (H/D) exchange, erasing signals from labile protons (-OH, -NH, -SH) which are often critical for structural assignment in drug discovery.
  • Residual Signal Interference: The solvent's residual proton signals must not overlap with key analyte resonances.

This guide objectively compares the performance of standard deuterated solvents, supported by physical data and validated experimental protocols.

Comparative Performance Analysis

The "Big Three": Chloroform-d, DMSO-d6, and Methanol-d4

These three solvents cover 90% of small molecule applications. Their selection should be based on the specific "Solvent-Solute" interaction required for the analysis.

Table 1: Physical Properties and Performance Metrics
PropertyChloroform-d (

)
DMSO-d6 Methanol-d4 (

)
Implication
Viscosity (

at 25°C)
0.54 cP2.00 cP0.54 cPCritical: DMSO-d6 yields broader lines due to high viscosity.
Boiling Point 61°C189°C65°CHigh BP makes DMSO difficult to remove; sample recovery is poor.
Dielectric Constant (

)
4.846.732.7DMSO and MeOD stabilize ionic species and salts.
Residual Water Shift ~1.56 ppm (Variable)3.33 ppm (Stable)4.87 ppm (Variable)

water peak shifts with concentration/temp; DMSO water is H-bonded and stable.
Cost LowMediumMedium

is the economic standard for routine screening.
Expert Insight: The Viscosity Trap

Why avoid DMSO-d6 for high-resolution work? The relationship between linewidth (


) and viscosity is governed by the Stokes-Einstein-Debye equation.


Because DMSO-d6 is nearly 4x more viscous than

, the rotational correlation time (

) of the solute increases, accelerating

relaxation. This results in significantly broader peaks, which can obscure fine coupling patterns (

-coupling) essential for stereochemical assignment.

Specialized Applications & Mechanisms[1]

Benzene-d6: The ASIS Effect

When signals overlap in


, switching to Benzene-d6 (

) is a powerful strategy. This is due to the Aromatic Solvent-Induced Shift (ASIS) .
  • Mechanism: Benzene molecules stack against the solute. The magnetic anisotropy of the benzene ring current creates a shielding cone above/below the ring and a deshielding zone at the equator.

  • Result: Protons located above the benzene ring plane are shielded (shifted upfield), often resolving multiplets that were overlapping in chloroform.

Acetone-d6: The Low-Temperature Specialist
  • Use Case: Ideal for dynamic NMR studies (DNMR) to freeze out conformational isomers.

  • Freezing Point: -94°C (compared to -64°C for

    
     and 18°C for DMSO).
    
  • Warning: Acetone reacts with primary amines and secondary amines to form imines or enamines, creating artifact peaks. Do not use Acetone-d6 for samples containing reactive amines.

Visualized Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow ensures sample integrity and spectral quality.

SolventSelection Start Start: Unknown Sample SolubilityCheck Is sample highly polar/ionic? Start->SolubilityCheck LabileProtons Are -OH/-NH signals critical? SolubilityCheck->LabileProtons No (Lipophilic) DMSO DMSO-d6 (Universal Solubility, Broad Lines) SolubilityCheck->DMSO Yes (Salts/Peptides) CDCl3 Chloroform-d (CDCl3) (Standard, High Res) LabileProtons->CDCl3 Yes (Need to see -OH/-NH) MeOD Methanol-d4 (Polar, Exchanging) LabileProtons->MeOD No (Exchange acceptable) OverlapCheck Do signals overlap in standard solvent? TempCheck Is Low Temp (< -60°C) required? OverlapCheck->TempCheck No Benzene Benzene-d6 (Resolves Overlap via ASIS) OverlapCheck->Benzene Yes (ASIS Effect needed) TempCheck->CDCl3 No Acetone Acetone-d6 (Low Temp, Distinct Shifts) TempCheck->Acetone Yes CDCl3->OverlapCheck

Caption: Decision matrix for selecting the optimal NMR solvent based on polarity, proton exchange requirements, and spectral resolution needs.

Experimental Protocols

Protocol A: The "D2O Shake" for Labile Proton Identification

This classic technique confirms the presence of exchangeable protons (-OH, -NH, -COOH) by making them "disappear" from the spectrum.

Prerequisites:

  • Sample dissolved in a non-miscible solvent (e.g.,

    
    ) or miscible solvent (e.g., DMSO-d6, Acetone-d6).
    
  • High-quality 1H-NMR spectrum of the initial sample.

Step-by-Step Methodology:

  • Acquire Reference Spectrum: Run the standard 1H-NMR experiment on your sample (e.g., in

    
    ).
    
  • Addition: Remove the tube from the spinner. Add 1–2 drops of

    
     directly into the NMR tube.
    
  • Mixing:

    • If solvent is miscible (DMSO, Acetone): Shake vigorously until homogenous.

    • If solvent is immiscible (

      
      ): Shake vigorously for 30 seconds to create a temporary emulsion, allowing H/D exchange at the interface. Let the layers separate (water floats on 
      
      
      
      ).
  • Re-Shim: Insert the sample back into the magnet. Crucial: You must re-shim the Z1 and Z2 gradients as the addition of

    
     changes the magnetic susceptibility and the lock level.
    
  • Acquisition: Run the 1H-NMR experiment again.

  • Analysis: Compare spectra. Peaks that disappear or significantly diminish are exchangeable protons (replaced by Deuterium, which is silent in 1H-NMR).[1]

Protocol B: Handling Hygroscopic Solvents (DMSO-d6)

DMSO-d6 absorbs atmospheric water rapidly, creating a large HDO peak at ~3.33 ppm that can obscure signals.

  • Storage: Store DMSO-d6 over 4Å molecular sieves in a desiccator.

  • Ampoules: Use single-use 0.75 mL ampoules rather than 100 mL bottles to maintain dryness.

  • Water Suppression: If the water peak is overwhelming, use a pulse sequence with presaturation (e.g., zgpr on Bruker systems) centered on the water resonance to suppress it.

Reference Data: Residual Solvent Peaks

Data adapted from the seminal work by Fulmer et al. (2010). Values are in ppm relative to TMS (


).[2]
SolventResidual 1H Signal (Mult)13C Signal (Mult)1H of H2O/HDO
Chloroform-d 7.26 (s)77.16 (t)1.56
DMSO-d6 2.50 (qn)39.52 (sept)3.33
Methanol-d4 3.31 (qn)49.00 (sept)4.87
Acetone-d6 2.05 (qn)29.84 (sept)2.84
Benzene-d6 7.16 (s)128.06 (t)0.40
Deuterium Oxide 4.79 (s, HDO)N/AN/A

(s = singlet, t = triplet, qn = quintet, sept = septet)

References

  • Fulmer, G. R., et al. (2010).[3][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[5] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[3][6] (Chapter 3: Sample Preparation and Data Acquisition).

Sources

The Transition from High-GWP Fluorinated Gases: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermodynamic & Regulatory Pivot

The application of fluorinated gases (F-gases) is currently undergoing its most significant paradigm shift since the Montreal Protocol. The Kigali Amendment and subsequent regional regulations (e.g., EU F-Gas Regulation) are forcing a migration from high-Global Warming Potential (GWP) Hydrofluorocarbons (HFCs) to Hydrofluoroolefins (HFOs) and natural alternatives.

This guide moves beyond regulatory compliance to address the technical performance gap. We objectively compare legacy F-gases against their next-generation alternatives across three critical vectors: Thermodynamics (Refrigeration) , Dielectrics (High Voltage) , and Pharmaceutical Delivery (MDIs) .

Refrigeration & Thermodynamics: HFC vs. HFO

The industry standard R-134a (GWP 1430) is being replaced by R-1234yf (GWP <1) and R-1234ze. While often marketed as "drop-in" replacements, the thermodynamic reality requires system tuning.

Performance Comparison Data

The following table synthesizes experimental data comparing the legacy standard (R-134a) with its primary HFO alternative (R-1234yf) and a high-pressure HFC/HFO blend (R-450A).

ParameterR-134a (Baseline)R-1234yf (Alternative)R-450A (Blend)Implication
GWP (100-yr) 1430< 1~600R-1234yf is superior for compliance.
Safety Class (ASHRAE) A1 (Non-flammable)A2L (Mildly Flammable)A1 (Non-flammable)A2L requires spark-proof equipment.
Critical Temp (°C) 101.194.7104.4R-1234yf suffers at high ambient temps.
Latent Heat (kJ/kg @ 25°C) 178145 (-18.5%)165Lower capacity per kg of mass flow.
Vapor Density ( kg/m ³) 32.337.9 (+17%)34.5Higher mass flow compensates for lower latent heat.
COP (Coefficient of Performance) 1.00 (Ref) 0.95 - 0.98 0.98 Slight efficiency penalty without IHX.
Mechanistic Insight: The "Double Bond" Trade-off

The reduced GWP of HFOs stems from the presence of a carbon-carbon double bond (olefin). This bond makes the molecule unstable in the atmosphere (short lifetime), which is desirable for the environment. However, this same instability creates mild flammability (A2L) and can lead to the formation of trifluoroacetic acid (TFA) upon degradation.

Engineering Adjustment: To recover the COP loss in R-1234yf systems, an Internal Heat Exchanger (IHX) is mandatory. The IHX subcools the liquid refrigerant leaving the condenser using the cold suction gas, effectively increasing the refrigeration effect (


) to offset the lower latent heat.

High Voltage Insulation: SF6 vs. Nitrile Mixtures

Sulfur Hexafluoride (SF6) has been the "gold standard" for Gas Insulated Switchgear (GIS) due to its electronegativity, but its GWP of ~23,500 is unsustainable. The leading alternative is g3 (Green Gas for Grid) , a mixture of C4-fluoronitrile (Novec™ 4710), CO2, and O2.

Dielectric Strength & Pressure Correlation[1]

Pure C4-fluoronitrile has 2x the dielectric strength of SF6 but a high boiling point (-4.7°C), making it unsuitable as a pure gas in cold climates (liquefaction risk). It must be diluted with CO2.

MediumCompositionGWPDielectric Strength (Relative to SF6)Operating Pressure Required
SF6 100% SF623,5001.0100% (Baseline)
g3 (Standard) ~4-6% Novec 4710 / 94% CO2~330-4500.75 - 0.85+20% to +30%
g3 (High Performance) ~18-20% Novec 4710 / 80% CO2~15001.0Equivalent

Application Note: For standard distribution voltages (145 kV), a low concentration (4-6%) g3 mixture is preferred to ensure stability down to -25°C. To maintain the same insulation rating (BIL) as SF6, the filling pressure must be increased (e.g., from 6 bar to 7.5 bar).

Pharmaceutical Applications: pMDI Propellants

For drug development professionals, the transition from HFA-134a to HFA-152a or HFO-1234ze(E) in pressurized Metered Dose Inhalers (pMDIs) is not just about pressure; it involves reformulation due to solvent interactions.

Propellant Physicochemical Comparison
FeatureHFA-134a (Current)HFA-152a (Emerging)HFO-1234ze(E) (Emerging)
GWP 1430124< 1
Vapor Pressure (20°C) 5.7 bar5.1 bar (Lower)4.2 bar (Lowest)
Density (g/ml) 1.210.91 (Lighter)1.17
Solvency (Lipophilic) LowHigh Moderate
Leachables Risk LowHigh Low/Moderate
Formulation Risks: Leachables & Stability

HFA-152a is a stronger solvent than 134a. While this improves the suspension of certain Active Pharmaceutical Ingredients (APIs), it aggressively extracts oligomers (e.g., PBT dimers) and additives from valve gaskets.

  • Protocol Adjustment: Switch valve elastomers from EPDM/Nitrile to Cyclic Olefin Copolymer (COC) or high-grade bromobutyl rubber to minimize leaching.

  • Anesthetic Note: In anesthesia, Desflurane (GWP ~2540) is being phased out in favor of Sevoflurane (GWP ~130). Desflurane has 20x the environmental impact of Sevoflurane for equipotent doses.

Visualizing the Transition Logic

Refrigerant Evolution & Safety

This diagram illustrates the trade-off between GWP reduction and flammability/toxicity risks.

RefrigerantEvolution cluster_tradeoff The Technical Trade-off CFC CFCs (R-12) ODP High | GWP High HFC HFCs (R-134a) ODP Zero | GWP High CFC->HFC Montreal Protocol (Ozone Protection) HFO HFOs (R-1234yf) ODP Zero | GWP <1 Class A2L (Flammable) HFC->HFO Kigali Amendment (Climate Protection) Natural Naturals (CO2/R-290) ODP Zero | GWP ~0-3 Class A3 (Highly Flammable) or High Pressure HFC->Natural Efficiency/GWP Drive

Figure 1: The trajectory of refrigerant evolution, highlighting the shift from Ozone Depletion Potential (ODP) concerns to Global Warming Potential (GWP) and the resulting flammability trade-offs.

MDI Propellant Selection Tree

A decision logic for pharmaceutical scientists reformulating inhalers.

MDISelection Start Reformulate pMDI (Replace HFA-134a) SolubilityCheck Is API Ethanol-Soluble? Start->SolubilityCheck HFA152a Select HFA-152a (Better Solvent, GWP 124) SolubilityCheck->HFA152a Yes (Needs help) HFO1234ze Select HFO-1234ze (Inert, GWP <1) SolubilityCheck->HFO1234ze No (Suspension) LeachableCheck Check Valve Compatibility (High Leachable Risk) HFA152a->LeachableCheck Critical Step Reformulation Requires Surfactant Optimization HFO1234ze->Reformulation Vapor Pressure Match

Figure 2: Decision pathway for selecting low-GWP propellants in Metered Dose Inhalers based on API solubility and valve compatibility.

Experimental Protocols

Protocol A: Determination of Coefficient of Performance (COP)

Objective: Compare the energy efficiency of R-134a vs. R-1234yf in a Vapor Compression Cycle (VCC).

Equipment:

  • VCC Test Rig (Compressor, Condenser, Expansion Valve, Evaporator).

  • Coriolis Mass Flow Meter (Accuracy ±0.1%).

  • Power Analyzer (for Compressor work).

  • T-Type Thermocouples & Pressure Transducers at all 4 state points.

Workflow:

  • System Evacuation: Vacuum system to <500 microns to remove non-condensables.

  • Charging: Charge specific mass (e.g., 1.0 kg) of R-134a.

  • Steady State: Run compressor at fixed RPM until evaporator superheat stabilizes (approx. 5-7K).

  • Data Logging: Record Suction (

    
    ), Discharge (
    
    
    
    ), Liquid Line (
    
    
    ), and Evaporator Inlet (
    
    
    ) for 30 mins.
  • Calculation:

    • Enthalpy (

      
      ) is derived from 
      
      
      
      and
      
      
      using REFPROP or NIST data.
    • Cooling Capacity (

      
      ): 
      
      
      
    • Work Input (

      
      ):  Measured Electrical Power 
      
      
      
      Motor Efficiency (
      
      
      ).
    • COP:

      
      .
      
  • Repeat: Flush system, replace lubricant (if POE viscosity differs), and repeat with R-1234yf. Note: Expect R-1234yf COP to be ~2-5% lower without IHX.

Protocol B: Dielectric Breakdown Testing (AC Method)

Objective: Validate g3 mixture insulation capability against SF6.

Standard: IEC 60156 / ASTM D2477 (modified for gas). Setup:

  • High Voltage Transformer (0-100 kV).

  • Test Cell: Pressure vessel with Sphere-Sphere electrodes (gap: 2.5 mm).

Workflow:

  • Cleaning: Polish electrodes to mirror finish; clean vessel with ultrasonic bath.

  • Filling: Fill vessel with SF6 to 1 bar (abs) as baseline.

  • Ramp Up: Increase voltage at 2 kV/s until breakdown (arc) occurs. Record Voltage (

    
    ).
    
  • Average: Repeat 5 times; discard first, average remaining 4.

  • Test Variable: Evacuate and fill with g3 (4% Novec 4710 / 96% CO2).

  • Pressure Sweep: Repeat breakdown test at 1, 2, 3, 4, and 5 bar pressure.

  • Validation: Determine the pressure required for g3 to match the

    
     of SF6 at operating pressure.
    

References

  • NIST. (2023). Thermodynamic Properties of Refrigerants and Refrigerant Mixtures (REFPROP). National Institute of Standards and Technology. [Link]

  • Daviran, S., et al. (2020). A comparative study on the performance of HFO-1234yf and HFC-134a as an alternative in automotive air conditioning systems. Applied Thermal Engineering. [Link]

  • Meyer, F., et al. (2018). Characteristics of g3 – an alternative to SF6.[1][2] CIRED - Open Access Proceedings Journal.[1] [Link][3]

  • Faucard, P., et al. (2023).[4] Leachables Assessment: New pMDI with Low-GWP Propellants. Aptar Pharma / ONdrugDelivery. [Link]

  • Recipharm. (2022). Considerations for Robust Clinical and Commercial Manufacturing of Next Generation Sustainable Metered Dose Inhalers.[Link]

Sources

Safety Operating Guide

Operational Directive: Safe Disposal and Handling of Fluoromethane-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat Fluoromethane-d3 as a standard organic solvent or inert gas.

Fluoromethane-d3 (Methyl Fluoride-d3) presents a dual-hazard profile: it is extremely flammable and, upon combustion or thermal decomposition, generates Hydrogen Fluoride (HF) —a highly corrosive and toxic acid.

The Core Directive for disposal is a strict hierarchy of controls:

  • Return to Vendor: The primary and only recommended method for bulk cylinder disposal.[1]

  • Certified Hazardous Waste: The mandatory path for non-returnable cylinders (e.g., lecture bottles).[1]

  • Manifold Purging: Restricted strictly to trace residual removal within analytical lines, never for cylinder emptying.

Direct venting of cylinders into fume hoods is strictly prohibited due to flammability risks and environmental compliance (RCRA/EPA) regarding fluorinated greenhouse gases.[1]

Technical Characterization & Risk Profile[2]

Effective disposal requires understanding the physicochemical properties that dictate safety protocols.[1]

Table 1: Physicochemical Safety Data (Fluoromethane-d3)[1]
ParameterValueOperational Implication
CAS Number 558-21-4 (Labeled) / 593-53-3 (Unlabeled)Use for waste manifesting and inventory tracking.[1]
Molecular Formula CD₃FDeuterated form behaves chemically identical to CH₃F but is heavier.[1]
Boiling Point -78.4 °CGas at room temperature; rapid expansion causes frostbite.[1]
Flash Point < -17 °C (Gas)Extremely Flammable. Ignition energy is low.[1]
Vapor Pressure ~3.8 MPa (37 atm) at 25°CHigh-pressure hazard.[1] Mechanical failure turns cylinders into projectiles.[1][2]
Combustion Byproduct Hydrogen Fluoride (HF) CRITICAL: Fire suppression requires full PPE/SCBA.[1]
RCRA Waste Code D001 (Ignitable)Must be segregated from oxidizers in waste storage.[1]
Expert Insight: The "Hidden" HF Hazard

While the flammability of Fluoromethane is well documented, the formation of HF during combustion is often overlooked in general safety training.

  • Mechanism:

    
     (Deuterium Fluoride/Hydrofluoric Acid equivalent).[1]
    
  • Impact: If a cylinder leaks and ignites, the smoke contains acid vapor that can cause pulmonary edema and skin necrosis.

  • Protocol Adjustment: Emergency response plans must include calcium gluconate gel availability if fire/exposure occurs.[1]

Decision Logic & Workflow

The following decision tree outlines the mandatory logic for determining the disposal path. This ensures compliance with EPA 40 CFR 261.7 (Residues of Hazardous Waste in Empty Containers).[1]

DisposalWorkflow cluster_legend Compliance Check Start Assessment: Fluoromethane-d3 Cylinder CheckOwnership 1. Is the cylinder Rented/Returnable? Start->CheckOwnership CheckStatus 2. Is the cylinder 'Empty'? CheckOwnership->CheckStatus No (Owned/Lecture Bottle) ReturnVendor PROTOCOL A: Return to Supplier (Cap & Ship) CheckOwnership->ReturnVendor Yes (Airgas/Sigma/CIL) HazWaste PROTOCOL B: Hazardous Waste Tagging (D001 Ignitable) CheckStatus->HazWaste Residual Gas Present (>0 psig) CheckStatus->HazWaste Empty (0 psig) but Owned Purge PROTOCOL C: Manifold Purge (Trace Residuals Only) CheckStatus->Purge Trace Line Residuals Purge->HazWaste Final Disposal Note1 *RCRA 'Empty' defined as pressure approaching atmospheric.

Figure 1: Decision matrix for Fluoromethane-d3 disposal. Note that even "empty" owned cylinders are treated as hazardous waste to ensure proper valve decommissioning.

Operational Protocols

Protocol A: Cylinder Return (Preferred)

Applicability: Rental cylinders (e.g., from Airgas, Linde) or returnable lecture bottles (e.g., Sigma-Aldrich Saf-T-Cyl).

  • Verify Valve Closure: Ensure the main cylinder valve is closed tight (clockwise).

  • Leak Check (Self-Validation): Apply a compatible leak detection solution (e.g., Snoop®) to the valve outlet.[1] No bubble formation indicates a seal.

  • Cap Installation: Screw on the gas-tight valve plug (if provided) and the metal valve protection cap.[1] Never transport a cylinder without the protection cap.

  • Labeling: Mark the cylinder status tag as "EMPTY" or "PARTIAL" depending on usage.

  • Logistics: Move the cylinder to the loading dock cage designated for "Empty Returns."

Protocol B: Hazardous Waste Disposal (Owned Cylinders)

Applicability: Non-returnable lecture bottles or owned cylinders with residual gas.[1][3]

  • Do Not Vent: Never open the valve to "empty" the cylinder into a hood.[1] This violates EPA regulations on treatment of hazardous waste without a permit.[1]

  • Tagging: Attach a Hazardous Waste Tag.

    • Chemical Name: Fluoromethane-d3.[1][4]

    • Hazards: Flammable, Compressed Gas.[1][2][5]

    • Composition: 99%+ Fluoromethane-d3.[1][4]

  • Storage: Store in a Flammable Gas Cabinet until EHS pickup. Do not store with oxidizers (Oxygen, Nitrous Oxide).[1]

  • EHS Handoff: Contact your site's Environmental Health & Safety (EHS) team.[1] They will arrange for a licensed high-hazard waste contractor (e.g., Veolia, Clean Harbors) to perform cylinder decommissioning (often via puncturing and scrubbing in a closed chamber).

Protocol C: Manifold/Line Purging (Trace Residuals)

Applicability: Clearing the regulator and tubing after the cylinder has been disconnected. This is NOT for emptying cylinders.

  • Engineering Control: Ensure the fume hood is operating at face velocity >100 fpm.

  • Inert Sweep: Connect a Nitrogen (

    
    ) or Argon line to the manifold.[1]
    
  • Dilution: Open the regulator to the fume hood vent. Flow

    
     through the lines at 5-10 L/min for 10 minutes.
    
    • Mechanism:[6][3][7][8][9] This lowers the concentration of CD₃F below the Lower Explosive Limit (LEL) before it mixes with hood air.

  • Validation: Use a handheld combustible gas detector at the tubing outlet. Reading must be 0% LEL before dismantling lines.[1]

Emergency Procedures (Leak Response)

If a cylinder is actively leaking and cannot be stopped by tightening the valve:

  • Evacuate: Clear the lab immediately. Pull the fire alarm.

  • Isolate: If safe (remote shutoff), cut power to ignition sources (hot plates, stirrers).

  • Notify: Call emergency services. Inform them of a "Flammable Fluorinated Gas" leak.

    • Crucial Information for Firefighters: "Risk of HF formation if ignited.[1][10] Use breathing apparatus (SCBA)."

References

  • Airgas. (2018).[1][3] Safety Data Sheet: Methyl Fluoride (Fluoromethane).[1][6][4] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1][5] Safety Data Sheet: Fluoromethane.[1][6][11][12][13] Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] RCRA Empty Container Definition (40 CFR 261.7).[1][14] Retrieved from

  • PubChem. (2025).[1] Fluoromethane-d3 Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.101 - Compressed Gases.[1] Retrieved from [1]

Sources

Personal protective equipment for handling Fluoromethane-d3

Operational Safety Guide: Handling Fluoromethane-d3 ( )

Executive Summary

Reagent Profile: Fluoromethane-d3 (

Primary Application:Operational Status:Critical Directive:

Part 1: Hazard Architecture & Risk Assessment

As a Senior Application Scientist, I categorize

silent mutagen
The Triad of Hazard
Hazard ClassSpecific ThreatMechanism of Action
Physical Extremely Flammable (H220) Flash point < -50°C. Forms explosive mixtures with air.[1][2] Denser than air, allowing accumulation in low spots (sumps/floors).
Health Mutagenic (H341) Alkylating agent. Capable of methylating DNA bases, leading to potential genetic defects. Narcotic effects at high concentration.
Thermal Rapid Expansion Gas under pressure (H280).[1] Adiabatic expansion from cylinder leaks causes immediate, severe frostbite (cryogenic burns).

Part 2: Engineering Controls (Primary Defense)

Do not rely on PPE alone. The hierarchy of controls dictates that Engineering Controls are your primary life-support system when handling

Ventilation Standards
  • Mandatory: All operations must occur within a certified Chemical Fume Hood or a Glovebox.

  • Face Velocity: Maintain 100 fpm (0.5 m/s) minimum.

  • Sash Height: Keep at the lowest working position to act as a physical blast shield.

The "Zero-Loss" Manifold Setup

Because

  • Requirement: A dual-manifold system.

  • Line A: Inert Gas (Nitrogen/Argon) for leak checking and flushing.

  • Line B:

    
     Source.[3][4][5]
    
  • Logic: You must pressurize the system with Line A (Inert) and hold pressure before ever opening the

    
     cylinder valve.
    

Part 3: Personal Protective Equipment (PPE) Matrix

When engineering controls fail, PPE is your final barrier.

Respiratory Protection[5][6][7][8]
  • Routine Use: Not required if fume hood integrity is verified.

  • Emergency/Spill: SCBA (Self-Contained Breathing Apparatus) is the only acceptable protection for significant leaks. Standard cartridge respirators (organic vapor) are ineffective against methyl halides due to poor warning properties (low odor threshold) and rapid breakthrough.

Dermal Protection (The "Double-Shell" Protocol)

Methyl halides are small, penetrating molecules. Standard nitrile gloves offer minimal protection against direct liquid jets or prolonged exposure.

LayerMaterialFunction
Inner Layer Silver Shield® / 4H® (Laminate) Chemical Barrier. These multi-layer laminates provide the highest permeation resistance against haloalkanes.
Outer Layer Thick Nitrile (5-8 mil) Mechanical/Splash Barrier. Protects the inner laminate glove from tears and provides grip.
Cylinder Handling Cryogenic/Leather Thermal Barrier. Only worn when connecting/disconnecting the regulator to prevent cold burns from brass valves.
Eye & Face Protection[7][9][10]
  • Standard: Chemical Splash Goggles (ANSI Z87.1).

  • High Risk: If working with pressurized glass vessels (e.g., Fischer-Porter bottle), add a Polycarbonate Face Shield .

Part 4: Operational Protocol (Step-by-Step)

This protocol integrates safety with the conservation of the deuterated reagent.

CD3F_HandlingStartStart: Cylinder RetrievalVisualCheckVisual Inspection(Valve threads, Corrosion)Start->VisualCheckSecureSecure Cylinder(Clamp in Hood)VisualCheck->SecureConnectRegConnect Regulator(CGA 320/350)Secure->ConnectRegLeakTestPRESSURE TEST (Critical)Pressurize lines with N2/ArConnectReg->LeakTestDecisionPressure Stable?LeakTest->DecisionFixLeakTighten/Re-seat ConnectionsDecision->FixLeakNo (Leak)ReactionIntroduce CD3F(Open Cylinder Valve)Decision->ReactionYes (Sealed)FixLeak->LeakTestScrubScrub Effluent(Base Trap/Cryo)Reaction->ScrubPurgePost-Rxn Purge(Flush lines with N2)Scrub->PurgeEndClose Valve & CapPurge->End

Figure 1: Safe Connection and Handling Workflow for Fluoromethane-d3.

Detailed Steps:
  • The Inert Pressure Test (Crucial):

    • Connect the regulator and all tubing to your reaction vessel.

    • Do not open the

      
       cylinder yet.
      
    • Pressurize the entire manifold with Nitrogen (N2) to 5-10 psi above your target reaction pressure.

    • Close the N2 source and watch the gauge for 5 minutes. If the needle drops, you have a leak. Find it with soapy water (Snoop®).

    • Why? This prevents you from venting expensive

      
       into the hood and protects you from exposure.
      
  • The Reaction:

    • Once the system is leak-tight, vent the N2.

    • Slowly open the

      
       cylinder valve.
      
    • Regulate flow carefully; rapid bubbling indicates poor mass transfer and wasted reagent.

  • Scrubbing (Disposal in situ):

    • Never vent unreacted

      
       directly up the stack.
      
    • Cryogenic Trap: Condense excess

      
       in a liquid nitrogen trap (bp -78°C) for recovery (if pure) or disposal.
      
    • Chemical Scrub: Vent the exit line into a solution of 10% KOH in Ethanol . This chemically destroys the alkyl halide, converting it to harmless methanol-d3 and fluoride salt.

  • Termination:

    • Close the

      
       cylinder valve first.
      
    • Allow the reaction to consume the remaining gas in the line.

    • Flush the lines with N2 for 10 minutes before disconnecting.

Part 5: Emergency Response

Scenario A: The "Hissing" Leak
  • Immediate Action: Stop working. Hold breath.

  • Isolation: If safe, close the fume hood sash completely.

  • Evacuation: Evacuate the immediate lab area.

  • Re-entry: Do not re-enter without checking oxygen levels and flammability (LEL) using a handheld detector.

Scenario B: Fire
  • Do NOT extinguish a leaking gas fire unless the leak can be stopped.[1][6][7] Extinguishing the flame while gas continues to leak creates an explosive cloud that can detonate.

  • Action: Cool the cylinder with water spray from a distance if possible. Activate building fire alarm.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11638, Fluoromethane. PubChem. Available at: [Link]

  • Airgas. (2018). Safety Data Sheet: Methyl Fluoride. Available at: [Link]

  • Linde Gas. (2017).[1][5] Handling of Halogenated Hydrocarbons. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Compressed Gases (29 CFR 1910.101). Available at: [Link]

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